molecular formula C9H11FO B1342064 1-Fluoro-2-isopropoxybenzene CAS No. 1160293-58-2

1-Fluoro-2-isopropoxybenzene

Cat. No.: B1342064
CAS No.: 1160293-58-2
M. Wt: 154.18 g/mol
InChI Key: KMDIOSJJYCFHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-isopropoxybenzene is a useful research compound. Its molecular formula is C9H11FO and its molecular weight is 154.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDIOSJJYCFHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-2-isopropoxybenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] Fluorinated building blocks are instrumental in fine-tuning the physicochemical and pharmacokinetic properties of lead compounds, often enhancing metabolic stability, binding affinity, and membrane permeability.[2][3] This guide provides a comprehensive technical overview of 1-Fluoro-2-isopropoxybenzene, a valuable reagent and structural motif for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, spectroscopic signatures, synthesis protocols, and its role as a precursor in the synthesis of more complex, biologically active molecules.

Molecular and Physicochemical Profile

This compound, also known as 2-fluoroisopropoxybenzene, is an aromatic ether characterized by the presence of a fluorine atom and an isopropoxy group on adjacent carbons of a benzene ring. This substitution pattern imparts specific steric and electronic properties that are of significant interest in synthetic chemistry.

The fluorine atom, with its high electronegativity, and the bulky isopropoxy group influence the molecule's reactivity and intermolecular interactions. These features are critical for its application as a building block in the synthesis of targeted therapeutic agents.

Table 1: Core Identifiers and Physicochemical Properties

ParameterValueSource
CAS Number 1160293-58-2[4][5][6]
Molecular Formula C₉H₁₁FO[4][5]
Molecular Weight 154.18 g/mol [4][5]
Predicted LogP 2.61290[5]
Polar Surface Area (PSA) 9.23 Ų[5]
Synonyms 1-fluoro-2-isopropoxibenceno, 2-fluoroisopropoxybenzene[5]

Spectroscopic Characterization: A Predictive Analysis

Definitive structural elucidation relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not publicly disseminated, we can predict the expected spectral characteristics based on its molecular structure. This predictive approach is a fundamental exercise for any scientist working with novel or specialized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7]

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. We would expect to see signals corresponding to the aromatic protons and the protons of the isopropoxy group. The aromatic region (typically δ 6.5-8.0 ppm) will show a complex multiplet pattern due to the dissymmetry of the substitution. The isopropyl methine proton (-CH) will appear as a septet, while the two equivalent methyl groups (-CH₃) will present as a doublet.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms. We anticipate nine distinct signals, corresponding to the six aromatic carbons and the three carbons of the isopropoxy group. The carbon atom bonded to fluorine will exhibit a large coupling constant (¹JCF), a characteristic feature of fluorinated aromatics.

  • ¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. A single resonance would be expected for the single fluorine atom on the aromatic ring.

Table 2: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H ~6.8 - 7.2Multiplet4H, Aromatic protons
~4.5Septet1H, Isopropyl -CH
~1.3Doublet6H, Isopropyl -CH₃
¹³C ~140 - 160 (d, ¹JCF ≈ 245 Hz)DoubletC-F
~145 - 155SingletC-O
~115 - 125MultipletsAromatic C-H
~70SingletIsopropyl -CH
~22SingletIsopropyl -CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] Key expected absorptions for this compound would include C-O ether stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.[7] For this compound, the molecular ion peak (M⁺) would be observed at m/z = 154.18. Fragmentation patterns would likely involve the loss of the isopropyl group or other characteristic cleavages.

Synthesis and Reactivity

Williamson Ether Synthesis: A Validated Protocol

The most direct and reliable method for preparing this compound is through a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis.[8] This well-established reaction involves the alkylation of a phenol with an alkyl halide in the presence of a base.

The causality behind this choice is clear: the reaction is high-yielding, uses readily available starting materials, and the conditions are generally mild. The base is critical for deprotonating the phenol, generating the more nucleophilic phenoxide ion required to attack the electrophilic carbon of the alkyl halide.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: To a solution of 2-Fluorophenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or Acetone), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • Nucleophile Generation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 2-fluorophenoxide anion. The absence of the acidic phenolic proton can be monitored by thin-layer chromatography (TLC).

  • Alkylation: Add 2-bromopropane or 2-iodopropane (1.1-1.2 eq.) to the reaction mixture.

  • Reaction: Heat the mixture (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products & Purification 2-Fluorophenol 2-Fluorophenol Step1 1. Deprotonation (Solvent: DMF) 2-Fluorophenol->Step1 2-Bromopropane 2-Bromopropane Step2 2. Nucleophilic Attack (Heat) 2-Bromopropane->Step2 K2CO3 K₂CO₃ (Base) K2CO3->Step1 Step1->Step2 2-Fluorophenoxide Crude_Product Crude Product Step2->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Williamson Ether Synthesis Workflow.

Reactivity Profile

The benzene ring of this compound is activated towards electrophilic aromatic substitution. Both the fluorine and isopropoxy groups are ortho-, para-directing activators. However, the isopropoxy group is a stronger activator than fluorine. The positions ortho and para to the isopropoxy group (positions 3, 5, and 1) are the most likely sites for substitution. Steric hindrance from the bulky isopropoxy group may disfavor substitution at position 3, making positions 1 (already substituted by fluorine) and 5 the most probable sites for further functionalization.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate. The strategic placement of fluorine can significantly enhance a drug candidate's profile by:

  • Blocking Metabolic Oxidation: The strong C-F bond can prevent metabolic breakdown at that position, increasing the drug's half-life.[1]

  • Modulating pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding or solubility.[2][3]

  • Enhancing Binding Affinity: Fluorine can participate in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.[9]

This building block can be incorporated into larger molecules through further reactions on the aromatic ring or by using it as a starting point for more complex syntheses.

G Building_Block This compound (Fluorinated Scaffold) Functionalization Further Synthesis (e.g., Lithiation, Coupling Reactions) Building_Block->Functionalization Incorporation Lead_Candidate Lead Candidate Molecule Functionalization->Lead_Candidate Generates Optimization Pharmacokinetic Optimization Lead_Candidate->Optimization Undergoes Final_Drug Potential Drug Compound Optimization->Final_Drug Results in

Caption: Role in Drug Discovery Pipeline.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling practices can be inferred from data on structurally related compounds like 1-fluoro-2-nitrobenzene and 1-fluoro-2-iodobenzene.[10][11] It should be handled with the appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

Table 3: Recommended Handling and Storage

AspectRecommendationRationale
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.To prevent eye and skin contact.[10][11]
Ventilation Use in a chemical fume hood.To avoid inhalation of vapors.[11]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area.To prevent degradation and ensure stability.[11]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.To avoid vigorous or hazardous reactions.[10]
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.To ensure environmental safety and compliance.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its unique combination of a fluorine atom and an isopropoxy group on an aromatic ring provides a valuable scaffold for the synthesis of novel molecules with potentially enhanced therapeutic properties. Understanding its physicochemical characteristics, spectroscopic signatures, and synthetic pathways is essential for leveraging its full potential in the complex and demanding field of drug discovery. This guide serves as a foundational resource for researchers aiming to innovate and advance the development of next-generation therapeutics.

References

  • AOBChem USA. 1-Fluoro-3-iodo-2-isopropoxy-5-methylbenzene. [Link]

  • CP Lab Safety. 1-Fluoro-2-isopropoxy-3-nitrobenzene, 98% Purity, C9H10FNO3, 1 gram. [Link]

  • Chemsrc. Isopropoxybenzene | CAS#:2741-16-4. [Link]

  • MDPI. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene?. [Link]

  • PrepChem.com. Synthesis of 3-fluoro-isopropoxy-benzene. [Link]

  • PubChem. 2-Isopropylfluorobenzene. [Link]

  • ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

  • YouTube. Spectroscopy worked example combining IR, MS and NMR. [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

  • LabXchange. Spectroscopy Worked Example Combining IR, MS, and NMR. [Link]

  • ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]

  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [Link]

  • PubChem. 1-Fluoro-3-(prop-1-en-2-yl)benzene. [Link]

  • PubMed Central. Pseudonatural Products for Chemical Biology and Drug Discovery. [Link]

Sources

Introduction: Strategic Value in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Fluoro-2-isopropoxybenzene

This compound is a fluorinated aromatic ether that serves as a valuable building block in modern organic synthesis. Its structure is of particular interest to medicinal chemists and materials scientists. The strategic placement of a fluorine atom ortho to an isopropoxy group on a benzene ring provides a unique combination of steric and electronic properties. The fluorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a desirable feature in drug design.[1][2][3] The isopropoxy group, a bulky yet flexible ether, influences solubility and conformational preferences. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and safe handling of this versatile synthetic intermediate.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research. This compound is registered under CAS Number 1160293-58-2.[4][5][6]

Table 1: Core Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 1160293-58-2[4][5][6]
Molecular Formula C₉H₁₁FO[4][6]
Molecular Weight 154.18 g/mol [4][6]
IUPAC Name This compound[4]
Synonyms 2-Fluoroisopropoxybenzene[4]
LogP 2.613[4]
PSA (Polar Surface Area) 9.23 Ų[4]

graph "chemical_structure" {
layout="neato";
node [shape=plaintext];
edge [color="#202124"];

// Benzene Ring Nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Substituent Nodes O [pos="2.4,1.3!", label="O"]; CH [pos="3.5,2.0!", label="CH"]; CH3_1 [pos="3.2,3.2!", label="CH₃"]; CH3_2 [pos="4.8,1.8!", label="CH₃"]; F [pos="-2.4,1.3!", label="F"];

// Double bonds in the ring C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];

// Single bonds in the ring C2 -- C3; C4 -- C5; C6 -- C1;

// Substituent bonds C6 -- O; C2 -- F; O -- CH; CH -- CH3_1; CH -- CH3_2; }

Caption: Chemical structure of this compound.

Synthesis Protocol: The Williamson Ether Synthesis

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction involves the deprotonation of a phenol followed by nucleophilic attack on an alkyl halide.[7][8] In this specific case, 2-fluorophenol is treated with a base to form the corresponding phenoxide, which then displaces a halide from an isopropyl electrophile.

Underlying Mechanism

The synthesis proceeds in two key steps:

  • Deprotonation: 2-Fluorophenol is a weak acid. A moderately strong base, such as sodium hydroxide or potassium carbonate, is sufficient to deprotonate the hydroxyl group, forming the 2-fluorophenoxide anion. This step is crucial as it generates a potent nucleophile.[8][9]

  • Nucleophilic Attack (Sₙ2): The resulting phenoxide ion attacks the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).[4] The reaction proceeds via an Sₙ2 pathway, where the oxygen atom attacks the electrophilic carbon bearing the halogen, displacing the halide in a single, concerted step.[7] The use of a polar aprotic solvent like DMF or acetonitrile promotes this reaction type.

Williamson_Ether_Synthesis Reactants 2-Fluorophenol + 2-Iodopropane + Base (e.g., K₂CO₃) ReactionVessel Reaction Mixture Heat (e.g., 60-80°C) Reactants->ReactionVessel Add Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->ReactionVessel Dissolve Workup Aqueous Workup (Quench, Separate Layers) ReactionVessel->Workup Cool & Transfer Purification Column Chromatography (Silica Gel) Workup->Purification Extract & Dry Product This compound (Final Product) Purification->Product Isolate

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvation: Add a suitable volume of anhydrous dimethylformamide (DMF) to dissolve the reagents, creating a stirrable slurry.

  • Addition of Electrophile: While stirring, add 2-iodopropane (1.2 eq) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-fluorophenol is consumed.

  • Workup: Cool the mixture to room temperature and pour it into cold water. Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Validation

Confirming the identity and purity of the synthesized product is a critical, self-validating step. The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.[10][11][12]

Table 2: Expected Spectroscopic Data
TechniqueFeatureExpected Observation
¹H NMR Aromatic Protons4H, complex multiplet pattern in the ~6.8-7.2 ppm range.
Isopropoxy CH1H, septet, ~4.5 ppm, coupled to the six methyl protons.
Isopropoxy CH₃6H, doublet, ~1.3 ppm, coupled to the single methine proton.
¹³C NMR Aromatic C-F1C, large doublet due to ¹JCF coupling, ~150-155 ppm.
Aromatic C-O1C, doublet due to ²JCF coupling, ~145-150 ppm.
Other Aromatic C4C, signals in the ~115-125 ppm range, showing C-F coupling.
Isopropoxy CH1C, ~70-75 ppm.
Isopropoxy CH₃2C (equivalent), ~22 ppm.
IR C-O-C StretchStrong, sharp absorption around 1250-1200 cm⁻¹.
C-F StretchStrong absorption around 1250-1100 cm⁻¹.
sp² C-H StretchAbsorptions just above 3000 cm⁻¹.
sp³ C-H StretchAbsorptions just below 3000 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺)Peak at m/z = 154.
FragmentationLoss of a propyl group (M-43) at m/z = 111 is a likely major fragment.

Reactivity and Applications in Drug Discovery

The utility of this compound stems from the predictable reactivity of its functional groups, making it a valuable precursor for more complex molecules.

Reactivity Profile
  • Nucleophilic Aromatic Substitution (SₙAr): While the isopropoxy group is an activating group, the fluorine atom itself can act as a leaving group in SₙAr reactions, especially if a strong electron-withdrawing group is present at the para position.[13][14][15] The high electronegativity of fluorine polarizes the C-F bond, making the carbon susceptible to nucleophilic attack, which is often the rate-determining step.[13][15]

  • Electrophilic Aromatic Substitution (EAS): Both the fluoro and isopropoxy groups are ortho-, para-directing activators. The isopropoxy group is a stronger activator than fluorine. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur predominantly at the C4 (para to the isopropoxy group) and C6 (ortho to the isopropoxy group) positions. Steric hindrance from the bulky isopropoxy group may favor substitution at the C4 position.

  • Directed Ortho-Metalation (DoM): The ether oxygen can potentially direct lithiation to the adjacent C3 position, providing a pathway to introduce a variety of electrophiles at that site.

Role in Drug Development

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2]

  • Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, particularly by cytochrome P450 enzymes, thereby increasing the drug's half-life.[16]

  • Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can improve a compound's ability to cross biological membranes, including the blood-brain barrier.[2][3]

  • Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

This compound serves as a scaffold to introduce this fluorinated motif into larger, more complex molecules being developed as potential therapeutics in areas such as oncology, neuroscience, and infectious diseases.[1][3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be inferred from data on structurally related compounds like fluorinated aryl ethers and nitrobenzenes.[17][18][19][20][21]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area, preferably within a chemical fume hood.[17][20]

  • Handling: Avoid contact with skin and eyes.[17] Avoid inhalation of vapors or mists.[22] Keep away from strong oxidizing agents, strong acids, and strong bases.[21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][22]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[19]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[19]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

References

  • PubChem. (n.d.). 2-Isopropylfluorobenzene. Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Retrieved from [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • wabnilu. (2020, July 22). CHE 242 Lab - Williamson Ether Synthesis Lecture [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Quora. (2023, July 11). What is the synthesis of 1-fluoro-3-propylbenzene from benzene?. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Northern Kentucky University. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-isopropoxy-benzene. Retrieved from [Link]

  • Chemsrc. (n.d.). Isopropoxybenzene | CAS#:2741-16-4. Retrieved from [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

  • SLS Ireland. (n.d.). 1-FLUORO-3-ISOPROPOXYBENZENE. Retrieved from [Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

  • Dr. CS. (2023, April 17). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-(prop-1-en-2-yl)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.

Sources

Synthesis of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-fluoro-2-isopropoxybenzene (CAS No. 1160293-58-2), a valuable building block in medicinal chemistry and drug discovery.[1][2] The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4][5] This document explores the primary synthetic methodologies, delving into the mechanistic rationale behind experimental choices, providing detailed, field-proven protocols, and offering a comparative analysis of the available routes. The content is tailored for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this important fluorinated aromatic ether.

Introduction and Strategic Importance

Fluorinated organic compounds are integral to modern pharmaceuticals, with over 20% of all marketed drugs containing at least one fluorine atom.[6] The unique properties of fluorine—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—allow medicinal chemists to fine-tune a molecule's lipophilicity, pKa, and metabolic stability.[4][5] this compound serves as a key intermediate, combining the benefits of a fluoro substituent with a lipophilic isopropoxy group, making it a desirable scaffold for exploring new chemical space in drug design.

This guide will focus on the most scientifically sound and practical methods for its synthesis, with a primary emphasis on the Williamson ether synthesis. Alternative strategies, including Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu reaction, will also be critically evaluated to provide a complete tactical picture.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route depends on factors such as starting material availability, scalability, cost, and byproduct management. The three principal approaches to constructing the ether linkage in this compound are outlined below.

Williamson Ether Synthesis: The Workhorse Approach

Developed in the 1850s, the Williamson ether synthesis remains the most robust and widely used method for preparing ethers.[7] It involves the SN2 reaction between an alkoxide and an alkyl halide.[8][9] For the target molecule, this translates to the reaction of a 2-fluorophenoxide salt with an isopropyl halide.

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[7] First, a base deprotonates the acidic hydroxyl group of 2-fluorophenol to generate a potent nucleophile, the 2-fluorophenoxide anion. This anion then performs a backside attack on the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide and forming the ether bond.

Caption: Mechanism of the Williamson Ether Synthesis.

Causality and Experimental Choices:

  • Base Selection: While strong bases like sodium hydride (NaH) can be used, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for aryl ether synthesis.[10] They are less hazardous, easier to handle, and sufficiently basic to deprotonate the phenol (pKa ≈ 8.8) without promoting significant side reactions.

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile, or acetone are optimal.[10][11] They effectively solvate the cation of the phenoxide salt while leaving the nucleophilic anion relatively free, accelerating the SN2 reaction.

  • Leaving Group: 2-Iodopropane is more reactive than 2-bromopropane due to the weaker C-I bond, but it is also more expensive. 2-Bromopropane offers a good balance of reactivity and cost for most applications.

  • Competing Reaction: The primary side reaction is E2 elimination of the isopropyl halide to form propene, which is competitive because a secondary alkyl halide is used.[8][12] This is mitigated by using a moderately strong, non-bulky base and maintaining a controlled temperature (typically 60-80 °C).

Nucleophilic Aromatic Substitution (SNAr)

This strategy involves treating an activated aryl fluoride, such as 1,2-difluorobenzene, with an alkoxide nucleophile like sodium isopropoxide.

Mechanism: Unlike SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism.[13] The isopropoxide nucleophile attacks the carbon bearing a fluorine atom, temporarily breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] In the second step, aromaticity is restored by the expulsion of a fluoride ion.

SNAr_Mechanism Start 1,2-Difluorobenzene Intermediate Meisenheimer Complex(Resonance Stabilized) Start->Intermediate Addition(Rate-Determining) Nuc ⁻O-iPr (Isopropoxide) Nuc->Intermediate Product This compound Intermediate->Product Elimination LeavingGroup F⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Causality and Experimental Choices:

  • Substrate Activation: The reaction requires an electron-poor aromatic ring. In 1,2-difluorobenzene, one fluorine atom acts as the leaving group while the second fluorine atom serves as an ortho-activating group, stabilizing the negative charge in the Meisenheimer complex.[14]

  • Leaving Group Paradox: Contrary to SN2 reactivity, the SNAr reaction rate for halogens is F > Cl > Br > I.[15] This is because the rate-determining step is the initial nucleophilic attack, not the C-X bond cleavage. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the attack.[15]

Mitsunobu Reaction

The Mitsunobu reaction offers a way to form ethers from an alcohol and an acidic pronucleophile (in this case, 2-fluorophenol) under mild, neutral conditions.[16][17]

Mechanism: This reaction is complex, but fundamentally, triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) activate the isopropanol.[18] The PPh₃ attacks the azodicarboxylate, and the resulting betaine deprotonates the 2-fluorophenol. The isopropanol is then activated by the phosphine, converting the hydroxyl into a good leaving group, which is subsequently displaced by the 2-fluorophenoxide.[16][17]

Causality and Experimental Choices:

  • Advantages: The reaction proceeds under very mild conditions, often at or below room temperature, which is advantageous for sensitive substrates.

  • Disadvantages: The reaction generates stoichiometric quantities of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate byproduct.[19][20] Removing these byproducts from the reaction mixture can be challenging and often requires careful chromatography, making the process less suitable for large-scale synthesis. The reagents are also costly and potentially hazardous.[19]

Parameter Williamson Ether Synthesis Nucleophilic Aromatic Substitution (SNAr) Mitsunobu Reaction
Starting Materials 2-Fluorophenol, Isopropyl Halide1,2-Difluorobenzene, Isopropanol2-Fluorophenol, Isopropanol
Key Reagents Base (e.g., K₂CO₃)Strong Base (for alkoxide)PPh₃, DIAD/DEAD
Conditions Moderate Heat (60-80 °C)Varies, can require heatMild (0 °C to RT)
Pros Cost-effective, scalable, simple work-up.Good for electron-deficient rings, unique reactivity.Very mild conditions, good for complex substrates.
Cons E2 elimination is a side reaction.[12]Requires activated substrate, strong nucleophile.Poor atom economy, difficult purification.[20]
Scalability HighModerateLow

Table 1: Comparative analysis of primary synthetic routes.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to ensure reproducibility and understanding.

Reagent and Equipment Data
Reagent M.W. ( g/mol ) Density (g/mL) B.P. (°C) Hazards
2-Fluorophenol112.101.218~189Harmful, Flammable, Skin/Eye Irritant[21][22][23]
2-Bromopropane122.991.3159-60Flammable, Irritant, Harmful[24]
Potassium Carbonate138.212.43N/AIrritant
Acetonitrile (ACN)41.050.78681-82Flammable, Harmful

Table 2: Properties of key reagents.

Step-by-Step Methodology

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge reactor with 2-Fluorophenol, K₂CO₃, and Acetonitrile B 2. Stir mixture under N₂ atmosphere A->B C 3. Add 2-Bromopropane dropwise B->C D 4. Heat to 70-75 °C for 6-8 hours C->D E 5. Monitor by TLC or GC/MS for completion D->E F 6. Cool to RT, filter off solids E->F G 7. Concentrate filtrate under reduced pressure F->G H 8. Redissolve in an organic solvent (e.g., EtOAc) G->H I 9. Wash with H₂O and brine H->I J 10. Dry over Na₂SO₄, filter, and concentrate I->J K 11. Purify via vacuum distillation or column chromatography J->K L 12. Characterize pure product (NMR, MS) K->L

Caption: Experimental workflow for Williamson Ether Synthesis.

Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetonitrile (5-10 mL per gram of 2-fluorophenol).

    • Rationale: Using anhydrous K₂CO₃ is critical to avoid unwanted side reactions with water. The nitrogen atmosphere prevents potential oxidation.

  • Reagent Addition: Begin stirring the suspension. Slowly add 2-bromopropane (1.2 eq.) to the mixture dropwise via a syringe or dropping funnel over 15-20 minutes.

    • Rationale: A slight excess of the alkylating agent ensures complete consumption of the more valuable 2-fluorophenol. Dropwise addition helps control any initial exotherm.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 70-75 °C in acetonitrile) and maintain for 6-8 hours.

    • Rationale: Heating provides the necessary activation energy for the SN2 reaction. The specified temperature is a balance to ensure a reasonable reaction rate while minimizing the E2 elimination side reaction.[11]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 2-fluorophenol is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts (KBr and excess K₂CO₃) and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to remove the solvent. Redissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Rationale: The water wash removes any remaining inorganic salts and DMF if it was used as a solvent. The brine wash helps to break any emulsions and begins the drying process.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain this compound as a pure liquid.

Safety and Handling

  • 2-Fluorophenol: Is harmful if swallowed, inhaled, or in contact with skin. It is also a flammable liquid.[21][22] Always handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[21]

  • 2-Bromopropane: Is a flammable liquid and vapor. It causes skin and eye irritation and may cause respiratory irritation.[24] Handle with the same precautions as 2-fluorophenol.

  • General Precautions: Take measures to prevent the buildup of electrostatic charge.[22] Ensure all equipment is properly grounded. Keep away from heat, sparks, and open flames.[23][24]

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via the Williamson ether synthesis. This method offers excellent scalability, utilizes readily available and cost-effective reagents, and involves a straightforward purification process. While alternative routes like SNAr and the Mitsunobu reaction are mechanistically interesting and may be suitable for specific applications on a smaller scale, the Williamson synthesis stands as the superior choice for routine and large-scale production. By understanding the mechanistic principles and carefully controlling reaction parameters, researchers can confidently and safely produce this valuable building block for application in drug discovery and materials science.

References

  • Wikipedia. "Mitsunobu reaction." Wikipedia, The Free Encyclopedia. [Link]

  • Organic Synthesis. "Mitsunobu reaction." Org-synth.org. [Link]

  • Organic Chemistry. "Mitsunobu Reaction." Organic-chemistry.org. [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Masterorganicchemistry.com, 24 Oct. 2014. [Link]

  • Organic Chemistry Portal. "Mitsunobu Reaction." Organic-chemistry.org. [Link]

  • BYJU'S. "Williamson Ether Synthesis reaction." Byjus.com. [Link]

  • Quora. "What is the synthesis of 1-fluoro-3-propylbenzene from benzene?" Quora.com, 11 Jul. 2023. [Link]

  • CRC Industries. "SAFETY DATA SHEET - Cable Clean® Degreaser." Crcindustries.com. [Link]

  • Chem-Station Int. Ed. "Williamson Ether Synthesis." Chem-station.com, 13 Apr. 2014. [Link]

  • Wikipedia. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. [Link]

  • CPAChem. "Safety data sheet - 2-Fluorophenol." Cpachem.com, 1 Nov. 2023. [Link]

  • PubChem. "1-Fluoro-4-isopropoxy-2-(trifluoromethyl)benzene." National Center for Biotechnology Information. [Link]

  • Manchester Organics. "1-Fluoro-2-isopropoxy-benzene | 1160293-58-2." Manorganics.com. [Link]

  • Chemistry Steps. "Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism." Chemistrysteps.com. [Link]

  • Journal of Drug Discovery. "Fluorine in drug discovery: Role, design and case studies." Journalofdrugdiscovery.com. [Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Masterorganicchemistry.com, 20 Aug. 2018. [Link]

  • PubMed Central. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." National Institutes of Health, 28 Sep. 2020. [Link]

  • PrepChem.com. "Synthesis of 3-fluoro-isopropoxy-benzene." Prepchem.com. [Link]

  • Chemistry LibreTexts. "16.6: Nucleophilic Aromatic Substitution." Chem.libretexts.org, 2 Feb. 2025. [Link]

  • PubMed. "Applications of Fluorine in Medicinal Chemistry." National Institutes of Health, 12 Nov. 2015. [Link]

  • PubChem. "2-Isopropylfluorobenzene." National Center for Biotechnology Information. [Link]

  • JMU Scholarly Commons. "The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl." Commons.lib.jmu.edu. [Link]

  • ResearchGate. "Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water." Researchgate.net, 5 Aug. 2025. [Link]

  • ResearchGate. "Tactical Applications of Fluorine in Drug Design and Development." Researchgate.net. [Link]

  • SLS Ireland. "1-FLUORO-3-ISOPROPOXYBENZENE | 901221-1G | SIGMA-ALDRICH." Sls.ie. [Link]

  • ResearchGate. "Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery." Researchgate.net, 9 Aug. 2025. [Link]

  • Royal Society of Chemistry. "Unusual results in the liquid phase alkylation of naphthalene with isopropyl alcohol over zeolite H-beta." Pubs.rsc.org. [Link]

  • PubMed Central. "Pseudonatural Products for Chemical Biology and Drug Discovery." National Institutes of Health. [Link]

  • ChemRxiv. "Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates." Chemrxiv.org, 3 Mar. 2022. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of 1-fluoro-2-isopropoxybenzene (CAS No. 1160293-58-2). Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced structural details elucidated through spectroscopic analysis. While experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous compounds and established spectroscopic principles to present a robust predictive analysis. We explore its synthesis via Williamson etherification, predict its characteristic signatures in NMR, IR, and Mass Spectrometry, and discuss its potential applications as a synthetic intermediate in pharmaceutical and materials science, grounded in the strategic importance of fluorinated aryl ether motifs.

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom and an isopropoxy group at adjacent (ortho) positions. This unique arrangement of a halogen and an ether group imparts specific electronic and steric properties, making it a valuable, though not widely documented, building block in organic synthesis. The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate pKa to optimize target binding affinity.[1][2] As such, fluorinated aryl ethers like this compound represent a class of intermediates with significant potential for the development of novel therapeutics and advanced materials.[1] This guide aims to provide a detailed structural and spectroscopic profile to aid researchers in its synthesis, identification, and utilization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1160293-58-2[3][4]
Molecular Formula C₉H₁₁FO[3][4]
Molecular Weight 154.18 g/mol [3][4]
Synonyms 2-Fluoroisopropoxybenzene, 1-Fluoro-2-(propan-2-yloxy)benzene[3]
Predicted LogP 2.61[3]
Predicted Boiling Point ~180-190 °CInferred from related structures
Predicted Density ~1.05-1.10 g/mLInferred from related structures

Synthesis and Mechanism: The Williamson Etherification Approach

The most logical and widely employed method for synthesizing aryl ethers is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] For this compound, this involves the deprotonation of 2-fluorophenol to form a potent nucleophile, the 2-fluorophenoxide ion, which then attacks an isopropyl electrophile.

Causality of Experimental Choices:

  • Nucleophile Precursor: 2-Fluorophenol is selected as the starting material. Its phenolic proton is acidic (pKa ≈ 8.8) and can be readily removed by a suitable base.

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred for its low cost, ease of handling, and sufficient basicity to deprotonate the phenol without causing unwanted side reactions. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.

  • Electrophile: An isopropyl halide, such as 2-bromopropane or 2-iodopropane, serves as the electrophile. 2-Iodopropane is more reactive due to iodine being a better leaving group, but 2-bromopropane is often more cost-effective.

  • Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. These solvents solvate the cation (K⁺ or Na⁺) but not the phenoxide anion, leaving the nucleophile "naked" and highly reactive, thus accelerating the SN2 reaction.

Experimental Protocol (Representative)
  • To a round-bottom flask charged with 2-fluorophenol (1.0 eq) and potassium carbonate (1.5 eq), add a sufficient volume of dry acetone to ensure stirring.

  • Add 2-bromopropane (1.2 eq) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-fluorophenol spot is consumed (typically 4-8 hours).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Redissolve the crude residue in a water-immiscible solvent like ethyl acetate and wash with 5% NaOH solution to remove any unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography or vacuum distillation to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification R1 2-Fluorophenol Mix Combine Reactants in Acetone R1->Mix R2 2-Bromopropane R2->Mix Base K₂CO₃ Base->Mix Solvent Acetone Solvent->Mix Reflux Heat to Reflux (56°C, 4-8h) Mix->Reflux Sɴ2 Reaction Filter Filter Salts Reflux->Filter Evap Evaporate Solvent Filter->Evap Extract Liquid-Liquid Extraction Evap->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Williamson ether synthesis of this compound.

Spectroscopic Characterization and Structural Elucidation

Disclaimer: The following spectroscopic data are predicted based on established principles and data from structurally analogous compounds due to a lack of published experimental spectra for this compound. These predictions serve as a guide for researchers in identifying the compound.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a distinct molecular ion peak.

  • Molecular Ion (M⁺): The primary peak would appear at m/z = 154 , corresponding to the molecular weight of the compound (C₉H₁₁FO⁺).

  • Key Fragmentation Pathways:

    • Loss of Methyl ([M-15]⁺): A common fragmentation for isopropyl groups is the loss of a methyl radical, leading to a peak at m/z = 139 .

    • Loss of Propyl ([M-43]⁺): Cleavage of the ether C-O bond can result in the loss of an isopropyl radical, yielding a highly stable 2-fluorophenoxy cation at m/z = 111 . This is expected to be a prominent peak.

    • Loss of Propene ([M-42]): A rearrangement reaction involving the transfer of a hydrogen atom can lead to the elimination of a neutral propene molecule, resulting in a radical cation of 2-fluorophenol at m/z = 112 .

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100-3000Aromatic C-H StretchMediumCharacteristic of sp² C-H bonds on the benzene ring.[6]
2985-2960Aliphatic C-H StretchStrongAsymmetric and symmetric stretching of C-H bonds in the isopropyl methyl groups.[6]
1610-1580, 1500-1450Aromatic C=C StretchMedium-StrongIn-plane skeletal vibrations of the benzene ring.
1270-1230Aryl-O Stretch (Asymmetric)StrongCharacteristic strong absorption for the C(aryl)-O-C(alkyl) ether linkage.[6]
1100-1050C-F StretchStrongStrong, characteristic vibration for the aryl-fluoride bond.
~1040Alkyl-O Stretch (Symmetric)MediumC(alkyl)-O-C(aryl) ether stretch.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure, including the connectivity and chemical environment of each atom.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-donating isopropoxy group (shielding, upfield shift) and the electron-withdrawing fluorine atom (deshielding, downfield shift), as well as through-space coupling to fluorine.

  • Isopropyl Protons:

    • -CH(CH₃)₂: A septet (or multiplet) is predicted around δ 4.5-4.7 ppm . This signal is for the single methine proton, split by the six adjacent methyl protons (n+1 = 7).

    • -CH(CH₃)₂: A doublet is predicted around δ 1.3-1.4 ppm with an integration of 6H. This signal corresponds to the two equivalent methyl groups, split by the single methine proton.

  • Aromatic Protons (4H total): The four aromatic protons are all chemically distinct and will appear as complex multiplets in the range of δ 6.8-7.2 ppm . The splitting patterns will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

    • H6 (ortho to -OiPr, meta to -F): Likely the most upfield aromatic proton due to the strong shielding effect of the ortho ether group.

    • H3 (meta to -OiPr, ortho to -F): Likely the most downfield aromatic proton due to the proximity of the electronegative fluorine.

    • The signals will be multiplets due to coupling with adjacent protons (³J_HH ≈ 7-8 Hz, ⁴J_HH ≈ 1-2 Hz) and coupling with the fluorine atom (³J_HF ≈ 8-10 Hz, ⁴J_HF ≈ 4-6 Hz, ⁵J_HF ≈ 1-2 Hz).

The proton-decoupled ¹³C NMR spectrum will show 7 distinct signals (4 aromatic CH, 2 aromatic quaternary, 1 methine, and 1 methyl). A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.

Table 3: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

Carbon AtomPredicted δ (ppm)Predicted MultiplicityPredicted J_CF (Hz)Rationale
C1 (-F)152-155Doublet¹J_CF = 240-250 Quaternary carbon directly bonded to fluorine, shows a large one-bond coupling.[3]
C2 (-OiPr)145-148Doublet²J_CF = 12-15 Quaternary carbon ortho to fluorine, shows two-bond coupling.
C3116-118Doublet²J_CF = 20-25 CH carbon ortho to fluorine.
C4123-125Doublet³J_CF = 3-5 CH carbon meta to fluorine.
C5121-123Singlet (or small d)⁴J_CF = ~1-2 CH carbon para to fluorine.
C6119-121Doublet³J_CF = 7-9 CH carbon meta to fluorine.
-C H(CH₃)₂71-73Singlet-Isopropyl methine carbon.
-CH(C H₃)₂21-23Singlet-Isopropyl methyl carbons (equivalent).

Note: The magnitude of C-F coupling constants is a powerful diagnostic tool for confirming the position of fluorine on an aromatic ring.[3]

Applications in Synthesis and Drug Discovery

While specific, large-scale applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs are highly relevant to modern chemical research.

  • Pharmaceutical Intermediate: The fluorinated aryl ether scaffold is present in numerous active pharmaceutical ingredients (APIs). Fluorine substitution is a well-established strategy to block metabolic oxidation at a specific position, thereby increasing the half-life of a drug.[2] This compound can serve as a precursor for more complex molecules, where the fluoro and isopropoxy groups direct subsequent reactions or are integral parts of the final pharmacophore. For example, related fluoro-alkoxy-phenyl structures are found in patents for c-Met modulators and other therapeutic agents.[7][8]

  • Building Block for Materials Science: Fluorinated poly(aryl ether)s are known for their high thermal stability, low dielectric constants, and hydrophobicity.[1] Molecules like this compound could potentially be used as monomers or modifying agents in the synthesis of high-performance polymers for electronics or specialized coatings.

  • Agrochemicals: The strategic placement of fluorine and ether linkages is also a common feature in modern herbicides and pesticides, suggesting potential utility in this field.

Logical Relationship Diagram

Relationships cluster_properties Core Structural Features cluster_applications Potential Applications Molecule This compound Feature1 Ortho F, -OiPr Substitution Molecule->Feature1 App2 Materials Science (Polymer Precursor) Molecule->App2 App3 Agrochemicals Molecule->App3 Feature2 Strong C-F Bond Feature1->Feature2 Feature3 Electron-Donating Ether Feature1->Feature3 Feature4 Steric Bulk of Isopropyl Feature1->Feature4 App1 Medicinal Chemistry (Metabolic Blocking, Target Binding) Feature2->App1 enhances stability Feature3->App1 modulates electronics

Caption: Key features of the molecule and its derived applications.

Safety and Handling

As a laboratory chemical with limited published toxicological data, this compound should be handled with care, following standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a structurally interesting synthetic intermediate whose value lies in the strategic combination of a fluorine atom and an isopropoxy group on an aromatic ring. While detailed experimental characterization is sparse in public literature, a comprehensive structural profile can be confidently predicted using fundamental spectroscopic principles. Its synthesis is readily achievable through the robust Williamson ether synthesis. The detailed predictive analysis of its NMR, IR, and MS spectra provided in this guide offers a solid foundation for its unambiguous identification in a research setting. Given the proven importance of its constituent functional motifs, this compound holds considerable potential as a versatile building block for advancing research in drug discovery and materials science.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
  • Nuss, J. M., et al. (2009). c-Met modulators and methods of use. U.S.
  • Leman, L., et al. (2007). Novel Compounds. U.S.
  • PrepChem. Synthesis of 3-fluoro-isopropoxy-benzene. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubChem. 2-Isopropylfluorobenzene. [Link]

  • Meade, E. A., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5873–5895. [Link]

Sources

A Methodical Approach to the Spectroscopic Characterization of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-Fluoro-2-isopropoxybenzene (CAS 1160293-58-2). In the absence of extensive, publicly available experimental spectra for this specific compound, this document leverages a first-principles approach. By synthesizing foundational spectroscopic theory with empirical data from analogous structures—namely fluorobenzene and isopropoxybenzene—we present a robust, predictive analysis of the expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, analytical chemists, and drug development professionals, offering detailed experimental protocols and interpretative logic to facilitate the unambiguous identification and characterization of this and structurally related molecules.

Introduction: Strategy for Spectroscopic Elucidation

This compound is an ortho-disubstituted aromatic ether. Its structure presents a unique combination of functional groups: a fluorine atom, which introduces distinct electronic effects and spin-spin couplings, and an isopropoxy group, which provides characteristic aliphatic signals and fragmentation patterns. A thorough spectroscopic characterization is essential for confirming its identity, assessing purity, and understanding its chemical behavior in various applications.

Given the scarcity of published experimental data, this guide adopts a predictive and methodological approach. Instead of merely presenting data, we will detail the process of acquiring and interpreting high-quality spectroscopic information. This methodology ensures that when a researcher encounters this molecule, they have a self-validating system for its characterization. Our analysis will be grounded in data from well-characterized analogous compounds, providing a reliable basis for our predictions.

The overall workflow for characterization is a multi-technique approach, ensuring orthogonal data points for confident structure elucidation.

G cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry (EI-MS) Prep->MS NMR_Data Connectivity & Coupling (Structure Backbone) NMR->NMR_Data IR_Data Functional Groups (C-O, C-F, C=C) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Final Confirmed Structure NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information, with the fluorine atom (¹⁹F, spin I=½) adding an informative layer of complexity through spin-spin coupling.

2.1. Molecular Structure and Predicted Environments

To facilitate discussion, the hydrogen and carbon atoms of this compound are systematically numbered.

Caption: Atom numbering scheme for NMR assignments.

2.2. Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~12 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16 scans for a concentrated sample.

  • Processing: Apply Fourier transformation with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Integrate all signals.

Causality: CDCl₃ is a standard, relatively non-interacting solvent for organic molecules.[1] A 400 MHz field provides sufficient resolution to resolve the complex multiplets of the aromatic region. The relaxation delay ensures quantitative integration is reasonably accurate.

2.3. Predicted ¹H NMR Spectrum and Interpretation

The spectrum is predicted to show three distinct regions: aromatic, methine (CH), and methyl (CH₃).

Proton(s) Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
H8, H9 (6H)1.3 - 1.4Doublet (d)JH7-H8/9 ≈ 6.0Aliphatic methyl groups adjacent to a methine. Shift is standard for an isopropyl group attached to an electronegative oxygen.
H7 (1H)4.5 - 4.7Septet of doublets (sept d)JH7-H8/9 ≈ 6.0, ⁵JH7-F ≈ 1.5-2.5Isopropyl methine proton, deshielded by the adjacent oxygen.[2] The septet arises from coupling to 6 equivalent methyl protons. Long-range coupling to the ortho-fluorine through 5 bonds is expected.
H3, H4, H5, H6 (4H)6.8 - 7.2Complex Multiplets (m)JH-H ≈ 7-9 (ortho), 2-3 (meta); JH-F ≈ 7-9 (ortho), 4-6 (meta)Aromatic protons fall in this range. The electron-donating -OPr group and electron-withdrawing -F group will create a complex, overlapping pattern. H6 will be most deshielded due to ortho-F and will show ortho H-H and ortho H-F coupling.[3][4] H3 will be most shielded and show ortho H-H and meta H-F coupling.
2.4. Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample as prepared for ¹H NMR.

  • Instrument Setup: 100 MHz (for a 400 MHz ¹H spectrometer).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~200 ppm (centered around 100 ppm).

    • Number of Scans: 512-1024 scans, due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation with an exponential window function (line broadening of ~1-2 Hz).

Causality: Proton decoupling simplifies the spectrum to singlets (or doublets/triplets due to C-F coupling), making interpretation easier. A large number of scans is required to achieve an adequate signal-to-noise ratio.[5]

2.5. Predicted ¹³C NMR Spectrum and Interpretation

The spectrum will show 7 unique carbon signals due to molecular symmetry. The key feature will be the large coupling constant between C1 and the directly attached fluorine, and smaller couplings to C2 and C6.[6][7]

Carbon(s) Predicted δ (ppm) Predicted Multiplicity (¹H Decoupled) Predicted Coupling Constants (J, Hz) Rationale
C8, C921 - 23Singlet-Standard chemical shift for sp³ methyl carbons in an isopropoxy group.
C771 - 73Singlet-sp³ methine carbon deshielded by the directly attached oxygen atom.[8]
C3, C4, C5, C6115 - 125Doublets or TripletsJC-F ≈ 2-25Aromatic carbons. Their shifts are influenced by both substituents. They will exhibit 2-bond, 3-bond, and 4-bond coupling to fluorine.[9][10]
C2145 - 148Doublet²JC2-F ≈ 12-15Aromatic carbon bearing the isopropoxy group. Deshielded by oxygen. Shows a two-bond coupling to fluorine.
C1154 - 157Doublet¹JC1-F ≈ 240-250Aromatic carbon directly bonded to fluorine. Exhibits a characteristic large one-bond C-F coupling constant and is significantly deshielded.[11][12]
Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of chemical bonds.

3.1. Protocol: IR Spectrum Acquisition
  • Sample Preparation: As this compound is expected to be a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Processing: A background spectrum (of the clean salt plates) is taken first and automatically subtracted from the sample spectrum.

Causality: The neat liquid film method is fast and avoids solvent peaks that could obscure the spectrum. FTIR provides rapid signal averaging for a high-quality spectrum.

3.2. Predicted IR Absorptions and Interpretation
Frequency Range (cm⁻¹) Vibration Intensity Rationale
3100 - 3000Aromatic C-H StretchMedium-WeakCharacteristic of sp² C-H bonds on the benzene ring.[13][14]
2985 - 2850Aliphatic C-H StretchStrongAsymmetric and symmetric stretching of the sp³ C-H bonds in the isopropyl group.
1600, 1500Aromatic C=C StretchMediumCharacteristic in-ring stretching vibrations of the benzene nucleus.[15]
1260 - 1220Aryl-Alkyl Ether C-O Stretch (Asymmetric)StrongThis is a key diagnostic peak. The C(aryl)-O bond has partial double bond character, shifting this stretch to a higher frequency than in aliphatic ethers.[2][16][17]
1100 - 1050Aryl-Alkyl Ether C-O Stretch (Symmetric)StrongThe second strong C-O stretch characteristic of an aryl-alkyl ether.
1250 - 1100C-F StretchStrongThe C-F bond stretch in aromatic compounds is typically strong and falls in this region, often overlapping with the strong ether bands.
750 - 730C-H Out-of-Plane BendStrongThe position of this strong "oop" band is diagnostic for ortho-disubstitution on a benzene ring.[13]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

4.1. Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Inject a dilute solution of the sample (e.g., in methanol or dichloromethane) into the instrument via a Gas Chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass-to-charge (m/z) range from ~40 to 300 amu.

Causality: EI at 70 eV is a standard, high-energy method that reliably produces fragmentation and yields reproducible mass spectra for library matching. GC introduction ensures the analysis of a pure compound.

4.2. Predicted Mass Spectrum and Interpretation

The molecular formula is C₉H₁₁FO, giving a monoisotopic molecular weight of 154.08 Da.

  • Molecular Ion (M⁺˙): A peak at m/z 154 is expected. For an aromatic ether, this peak should be reasonably intense due to the stability of the aromatic ring.[18]

  • Key Fragmentation Pathways: Fragmentation is driven by the stability of the resulting cations and neutral radicals. The ether linkage is a primary site for fragmentation.[19][20]

G M [C₉H₁₁FO]⁺˙ m/z = 154 (Molecular Ion) F1 [C₆H₅FO]⁺ m/z = 112 M->F1 - C₃H₆ (propene) F2 [C₉H₁₀FO]⁺ m/z = 139 M->F2 - CH₃˙ F4 [C₃H₇]⁺ m/z = 43 (Base Peak) M->F4 - C₆H₄FO˙ (radical) F3 [C₆H₅O]⁺ m/z = 93 F1->F3 - F˙

Sources

A Technical Guide to the Safe Handling of 1-Fluoro-2-isopropoxybenzene for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the safe handling and use of 1-Fluoro-2-isopropoxybenzene (CAS No. 1160293-58-2), a compound of interest for researchers, scientists, and professionals in drug development. In the absence of a comprehensive, officially published Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes available data, predicted information, and expert analysis of structurally related compounds to establish a robust framework for its safe utilization in a laboratory setting. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks.

Compound Identification and Physicochemical Properties

This compound is an aromatic ether. Its structure, featuring a fluorinated benzene ring and an isopropoxy group, suggests specific chemical properties that inform its handling and reactivity.

PropertyValueSource
CAS Number 1160293-58-2[1][2][3]
Molecular Formula C₉H₁₁FO[1][2][3]
Molecular Weight 154.18 g/mol [1][2][3]
Boiling Point 189.1±13.0 °C (Predicted)[3]
Density 1.020±0.06 g/cm³ (Predicted)[3]
LogP 2.61290[1]

The predicted boiling point suggests that this compound is a liquid at standard temperature and pressure, with low volatility. Its LogP value indicates a preference for lipophilic environments, suggesting it is more soluble in organic solvents than in water.

Hazard Identification and Risk Assessment

Predicted GHS Classification

Computational models predict the following hazards for this compound[3]:

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Causality: The predicted irritant properties are common for substituted aromatic compounds. The benzene ring can interact with and disrupt cell membranes in the skin and eyes, while inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.

Insights from Structurally Analogous Compounds

To build a more complete safety profile, we can examine the known hazards of similar molecules:

  • Fluorinated Benzenes (e.g., 1-Fluoro-2-nitrobenzene, Fluorobenzene): These compounds are often classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6][7][8] Some are also flammable liquids.[5][9]

  • Isopropoxybenzene: This compound is a known combustible liquid with potential for skin and eye irritation.[10]

  • Other Substituted Fluorobenzenes: Safety data for compounds like 1-Fluoro-2-iodobenzene and 3-Fluoro-2-isopropoxybenzaldehyde also indicate skin, eye, and respiratory irritation.[11][12]

Based on this comparative analysis, it is prudent to assume that this compound presents, at a minimum, a risk of skin, eye, and respiratory irritation. The potential for harm upon ingestion or dermal absorption should also be considered.

Risk Assessment Workflow

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

RiskAssessment cluster_planning Planning & Evaluation cluster_assessment Hazard & Control Assessment cluster_mitigation Mitigation & Response P1 Identify Quantities & Concentrations P2 Review Experimental Steps (e.g., heating, agitation) P1->P2 P3 Analyze Potential for Aerosolization or Vaporization P2->P3 A1 Assume Irritant Properties (Skin, Eye, Respiratory) P3->A1 A2 Evaluate Inhalation, Dermal, & Ingestion Routes A1->A2 A3 Select Engineering Controls (Fume Hood, Ventilation) A2->A3 A4 Determine Required PPE A3->A4 M1 Define Spill & Emergency Procedures A4->M1 M2 Establish Waste Disposal Stream M1->M2 M3 Review & Document Assessment M2->M3 PPE_Selection cluster_core Core Protection cluster_task Task-Dependent LabCoat Lab Coat Goggles Splash Goggles (ANSI Z87.1) Gloves Nitrile Gloves FaceShield Face Shield Apron Chemical Apron Compound Handling 1-Fluoro-2- isopropoxybenzene Compound->LabCoat Compound->Goggles Compound->Gloves SplashRisk Splash Risk? Compound->SplashRisk SplashRisk->Goggles No SplashRisk->FaceShield Yes SplashRisk->Apron Yes

Caption: PPE Selection Logic for Handling Procedures.

Storage Requirements
  • Container: Store in a tightly sealed, properly labeled container. [13]* Location: Keep in a cool, dry, and well-ventilated area, away from sources of ignition. [11][13]A designated cabinet for organic compounds is recommended.

  • Incompatibilities: Based on related compounds, store away from strong oxidizing agents, strong acids, and strong bases. [4][5] Causality: Proper storage prevents degradation of the compound, reduces the risk of accidental release, and avoids potentially hazardous reactions with incompatible materials.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

The following procedures are based on best practices for handling chemical irritants. [14][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][15]* Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. [14][15]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [14][15]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4][11]

Accidental Release Measures
  • Small Spills: Ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. Place the absorbed material into a sealed container for proper disposal. [12]* Large Spills: Evacuate the area immediately. Prevent the spill from entering drains or waterways. Contact your institution's environmental health and safety (EHS) department for assistance.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Collection: Collect waste in a designated, sealed, and properly labeled container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's EHS department for specific procedures. [4][16]

Conclusion

References

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]

  • Chemsrc. Isopropoxybenzene | CAS#:2741-16-4. [Link]

  • Rhode Island Department of Environmental Management. Personal Protective Equipment (PPE). [Link]

  • Binghamton University. Personal Protection Equipment. [Link]

  • BIOFOUNT. This compound. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]

  • Enforcer Firefighting Equipment. FIREBULL SFFF (1X6 AR-SFFF). [Link]

  • Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • Lawrence Berkeley National Laboratory. (2024). Chapter 19 – Personal Protective Equipment (PPE). [Link]

  • PubChem. 4-Fluorocumene. [Link]

  • PubChem. 1-Fluoro-3-(prop-1-en-2-yl)benzene. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the physical properties of 1-Fluoro-2-isopropoxybenzene (CAS No. 1160293-58-2), a compound of interest in synthetic chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed experimental protocols for the determination of its key physical characteristics, alongside essential safety and handling information. The methodologies described herein are grounded in established laboratory practices, ensuring reliability and reproducibility.

Introduction

This compound is a fluorinated aromatic ether. The introduction of a fluorine atom and an isopropoxy group to the benzene ring imparts unique physicochemical properties that are of interest in the design of novel molecules, particularly in the field of medicinal chemistry. Fluorine substitution is a common strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. Understanding the fundamental physical properties of this compound is a critical first step in its application, from reaction setup and solvent selection to purification and formulation.

This guide provides a detailed examination of these properties, supported by step-by-step protocols for their experimental determination. The aim is to equip the practicing scientist with the knowledge to both understand and validate the physical constants of this compound.

Physicochemical Properties Summary

The core physical properties of this compound are summarized in the table below. These values represent a compilation of available data and should be considered as reference points for laboratory work.

PropertyValueSource(s)
Molecular Formula C₉H₁₁FO[1]
Molecular Weight 154.18 g/mol [1]
CAS Number 1160293-58-2[1][2][3]
Appearance Not explicitly stated, likely a liquid at room temperatureInferred
Boiling Point Data not available in searched sources
Melting Point Data not available in searched sources
Density Data not available in searched sources
Refractive Index Data not available in searched sources

Experimental Determination of Physical Properties

The following sections provide detailed, field-tested protocols for the determination of the primary physical properties of this compound.

Determination of Boiling Point via Simple Distillation

Expertise & Experience Insight: The boiling point is a fundamental property that informs purification strategies (distillation) and reaction temperature limits. For a compound like this compound, which is expected to be a liquid at room temperature, simple distillation is a straightforward and reliable method for determining its boiling point at a given pressure. The key to an accurate measurement is ensuring a slow, steady heating rate and precise temperature monitoring at the vapor-liquid equilibrium.

Protocol:

  • Apparatus Setup:

    • Assemble a simple distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer with the bulb positioned just below the side arm leading to the condenser, a condenser with cooling water flow (in at the bottom, out at the top), and a receiving flask.

    • Ensure all glass joints are properly sealed.

  • Sample Preparation:

    • Add a measured volume of this compound to the round-bottom flask.

    • Add a few boiling chips to ensure smooth boiling and prevent bumping.

  • Distillation:

    • Begin gentle heating of the flask using a heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor rises.

    • The boiling point is the temperature at which the thermometer bulb is constantly bathed in condensing vapor, and this temperature remains constant.

  • Data Recording:

    • Record the steady temperature reading as the boiling point.

    • Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Trustworthiness: This protocol is self-validating by observing a stable temperature plateau during distillation. A fluctuating temperature indicates the presence of impurities or uneven heating.

Visualization:

BoilingPointWorkflow cluster_prep Preparation cluster_exec Execution cluster_data Data Recording prep1 Assemble Distillation Apparatus prep2 Add Sample & Boiling Chips prep1->prep2 exec1 Apply Gentle & Steady Heat prep2->exec1 exec2 Observe Vapor Rise & Condensation exec1->exec2 exec3 Identify Stable Temperature Plateau exec2->exec3 data1 Record Plateau Temperature exec3->data1 data2 Record Atmospheric Pressure data1->data2

Caption: Experimental workflow for determining the boiling point.

Safety and Handling

As a chemical substance intended for research, this compound should be handled with appropriate care. While specific toxicity data for this compound is not widely available, general principles for handling aromatic ethers and fluorinated compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[5][6]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[5]

  • Spills: In case of a spill, absorb with an inert material and dispose of it in a sealed container as chemical waste.[7]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[5]

    • Skin: Wash off immediately with soap and plenty of water.[4]

    • Inhalation: Move to fresh air.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.[5]

References

Sources

An In-depth Technical Guide to the Solubility of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-fluoro-2-isopropoxybenzene, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to offer a thorough understanding of the compound's behavior in different solvent systems.

Introduction to this compound

This compound (CAS No. 1160293-58-2) is an aromatic ether with the molecular formula C₉H₁₁FO and a molecular weight of 154.18 g/mol .[1][2] Its structure, featuring a benzene ring substituted with a fluorine atom and an isopropoxy group, dictates its physicochemical properties, including its solubility profile. Understanding this profile is critical for its application in reaction chemistry, purification processes, and formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1160293-58-2[1][2]
Molecular Formula C₉H₁₁FO[1][2]
Molecular Weight 154.18 g/mol [1][2]
LogP (Predicted) 2.61290[1]

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like." This adage is rooted in the intermolecular forces between the solute and the solvent. The molecular structure of this compound—a largely nonpolar aromatic ring with a moderately polar ether linkage and a halogen substituent—provides the basis for predicting its solubility.

  • Aqueous Solubility: The presence of the ether oxygen allows for potential hydrogen bonding with water molecules. However, the large, nonpolar benzene ring and the isopropoxy group significantly diminish its ability to dissolve in water. Aromatic ethers, in general, exhibit low water solubility.[3] The relatively high predicted LogP value of 2.61290 further suggests a preference for lipophilic environments over aqueous ones.[1]

  • Organic Solvent Solubility: Due to its predominantly nonpolar character, this compound is expected to be soluble in a wide range of common organic solvents.[3] Solvents with low to moderate polarity, such as diethyl ether, chloroform, acetone, and ethyl acetate, are likely to be effective at dissolving this compound. Aromatic hydrocarbons like toluene and nonpolar solvents like hexanes should also serve as suitable solvents.

Experimental Determination of Solubility: A Qualitative Approach

A systematic qualitative analysis is a robust method for characterizing the solubility of a compound across a spectrum of solvents with varying properties. This approach categorizes the compound based on its solubility in water, ether, and various aqueous acidic and basic solutions.

Materials and Reagents
  • This compound

  • Distilled or deionized water

  • Diethyl ether

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric acid (HCl) solution

  • Concentrated sulfuric acid (H₂SO₄)

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes or droppers

Experimental Workflow

The following diagram outlines the logical progression for the qualitative solubility analysis of this compound.

Solubility_Workflow start Start with Sample (this compound) water Test Solubility in Water start->water ether Test Solubility in Diethyl Ether water->ether If Insoluble soluble Soluble water->soluble If Soluble naoh Test Solubility in 5% NaOH ether->naoh If Soluble insoluble Insoluble ether->insoluble If Insoluble nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 If Soluble hcl Test Solubility in 5% HCl naoh->hcl If Insoluble nahco3->soluble If Soluble (Strong Acid) nahco3->soluble If Insoluble (Weak Acid) h2so4 Test Solubility in conc. H2SO4 hcl->h2so4 If Insoluble hcl->soluble If Soluble (Base) h2so4->soluble If Soluble (Neutral Compound) h2so4->insoluble If Insoluble (Inert Compound)

Caption: Qualitative Solubility Analysis Workflow.

Step-by-Step Protocol
  • Water Solubility:

    • Add approximately 25 mg of this compound to a small test tube.

    • Add 0.75 mL of distilled water in small portions, vortexing vigorously after each addition.

    • Observe if the compound dissolves completely. Based on its structure, it is expected to be insoluble.[4][5]

  • Diethyl Ether Solubility:

    • To a fresh 25 mg sample, add 0.75 mL of diethyl ether in portions, with vigorous mixing.

    • Observe for complete dissolution. This compound is expected to be soluble in diethyl ether.[4][5]

  • Aqueous Base Solubility (5% NaOH and 5% NaHCO₃):

    • If the compound is insoluble in water and soluble in ether, proceed to test its solubility in 5% NaOH.

    • Add 25 mg of the compound to 0.75 mL of 5% NaOH solution and mix thoroughly.

    • Aromatic ethers are generally neutral and are not expected to dissolve in NaOH.[4][5]

    • If it were to dissolve in NaOH, a subsequent test with 5% NaHCO₃ would differentiate between a strong and a weak acid.

  • Aqueous Acid Solubility (5% HCl):

    • If the compound is insoluble in 5% NaOH, test its solubility in 5% HCl using a fresh sample.

    • Add 25 mg of the compound to 0.75 mL of 5% HCl solution and mix well.

    • As a neutral compound, this compound is not expected to dissolve in dilute acid.[5]

  • Concentrated Sulfuric Acid Solubility:

    • If the compound is insoluble in water, 5% NaOH, and 5% HCl, test its solubility in cold, concentrated H₂SO₄.

    • Carefully add 25 mg of the compound to 0.6 mL of concentrated sulfuric acid.

    • Ethers are known to be soluble in concentrated sulfuric acid due to the formation of oxonium salts.[5] Any color change or evidence of a reaction should be noted.

Table 2: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
Water InsolubleThe large nonpolar aromatic and alkyl groups outweigh the polarity of the ether and fluoro substituents.[3]
Diethyl Ether Soluble"Like dissolves like"; both are nonpolar/weakly polar organic compounds.[4][5]
5% NaOH InsolubleThe compound lacks an acidic proton.
5% NaHCO₃ InsolubleThe compound is not an acid.
5% HCl InsolubleThe ether oxygen is not basic enough to be protonated by dilute acid.
Conc. H₂SO₄ SolubleThe ether oxygen can be protonated by the strong acid, forming a soluble oxonium salt.[5]

Safety and Handling

  • General Precautions: Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]

  • Hazards: Aromatic fluorinated compounds can be irritants.[6] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry place.

The following diagram illustrates the key safety considerations when handling this compound.

Safety_Precautions title Safety Precautions for This compound ppe Personal Protective Equipment (PPE) glasses glasses ppe->glasses Safety Glasses gloves gloves ppe->gloves Gloves lab_coat lab_coat ppe->lab_coat Lab Coat handling Handling Procedures ventilation ventilation handling->ventilation Use in a well-ventilated area (Fume Hood) contact contact handling->contact Avoid skin and eye contact storage Storage container container storage->container Tightly sealed container location location storage->location Cool, dry place

Caption: Key Safety and Handling Procedures.

Conclusion

While quantitative solubility data for this compound is not extensively published, a strong understanding of its solubility profile can be derived from its molecular structure and by applying established qualitative analysis protocols. This guide provides the theoretical foundation and practical steps for researchers to effectively handle and utilize this compound in various experimental settings. The predicted insolubility in water and solubility in common organic solvents, along with its neutral character, are key takeaways for its application in synthesis and purification.

References

  • Determination of Solubility Class. (n.d.).
  • 1-fluoro-2-isopropoxy-benzene 1160293-58-2 - Guidechem. (n.d.).
  • Experiment 2 Determination of Solubility Class. (n.d.).
  • 1-Fluoro-4-isopropoxybenzene - CymitQuimica. (n.d.).
  • 1-Fluoro-2-isopropoxy-3-vinylbenzene - Matrix Scientific. (n.d.).
  • 1-Fluoro-2-isopropoxy-benzene | 1160293-58-2 - Manchester Organics. (n.d.).
  • This compound | 1160293-58-2 - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, February 28).
  • Ethers | Research Starters - EBSCO. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Solubility of Organic Compounds. (2023, August 31).

Sources

An In-depth Technical Guide to 1-Fluoro-2-isopropoxybenzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Fluoro-2-isopropoxybenzene, a fluorinated aromatic ether of increasing interest in the fields of medicinal chemistry and materials science. From its synthetic origins rooted in a classic 19th-century reaction to its modern applications as a versatile building block, this document offers field-proven insights, detailed experimental protocols, and a thorough examination of the compound's characteristics.

Foreword: The Significance of Fluorinated Aromatic Ethers

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological profiles of a compound. In the context of aromatic ethers, fluorination can enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets. This compound, with its ortho-disubstituted pattern, presents a valuable scaffold for the synthesis of more complex molecules, offering a unique combination of steric and electronic properties for further functionalization.

PART 1: Historical Context and Discovery

While a singular "discovery" of this compound (CAS No. 1160293-58-2) is not documented in seminal historical literature, its conceptual and synthetic origins are firmly rooted in the Williamson ether synthesis , a foundational reaction in organic chemistry developed by Alexander Williamson in 1850.[1] This robust and versatile SN2 reaction, involving the coupling of an alkoxide with an alkyl halide, remains the most logical and widely employed method for the preparation of asymmetrical ethers like this compound.[1]

The emergence of this specific compound in chemical catalogs and research is a testament to the ongoing quest for novel building blocks in drug development and agrochemical research, where the introduction of fluoro-alkoxy moieties is a common strategy for optimizing lead compounds.

PART 2: Synthesis of this compound

The synthesis of this compound is most effectively achieved via the Williamson ether synthesis. This involves the O-alkylation of 2-fluorophenol with an isopropyl halide. The following sections detail the mechanistic rationale and a validated experimental protocol.

Mechanistic Principles and Strategic Considerations

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The key steps are:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 2-fluorophenol, forming a more nucleophilic 2-fluorophenoxide ion.

  • Nucleophilic Attack: The 2-fluorophenoxide ion then attacks the electrophilic carbon of the isopropyl halide, displacing the halide leaving group in a single, concerted step.

Diagram 1: The SN2 Mechanism of the Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) 2-Fluorophenol 2-Fluorophenol 2-Fluorophenoxide 2-Fluorophenoxide Ion 2-Fluorophenol->2-Fluorophenoxide + Base Base Base (e.g., K₂CO₃) Product This compound 2-Fluorophenoxide->Product + Isopropyl Halide Isopropyl_Halide Isopropyl Halide (e.g., 2-Bromopropane) Halide_Ion Halide Ion (Br⁻) SN2_vs_E2 cluster_SN2 SN2 Pathway (Substitution) cluster_E2 E2 Pathway (Elimination) reagents 2-Fluorophenoxide + 2-Bromopropane SN2_TS SN2 Transition State reagents->SN2_TS Favored by lower temp. E2_TS E2 Transition State reagents->E2_TS Favored by higher temp. SN2_Product This compound SN2_TS->SN2_Product E2_Product 2-Fluorophenol + Propene E2_TS->E2_Product

Caption: The competition between substitution (SN2) and elimination (E2).

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Fluorophenol112.105.61 g50.0 mmol1.0
Potassium Carbonate (K₂CO₃), anhydrous138.2110.37 g75.0 mmol1.5
2-Bromopropane122.998.0 mL (10.6 g)86.2 mmol1.7
Acetonitrile (MeCN)41.05100 mL--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenol (5.61 g, 50.0 mmol) and anhydrous potassium carbonate (10.37 g, 75.0 mmol).

  • Solvent Addition: Add 100 mL of acetonitrile to the flask.

  • Addition of Alkylating Agent: Add 2-bromopropane (8.0 mL, 86.2 mmol) to the suspension.

  • Reaction: Heat the mixture to a gentle reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts through a pad of celite, washing the filter cake with a small amount of acetonitrile.

    • Transfer the filtrate to a separatory funnel and add 150 mL of water and 100 mL of diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted 2-fluorophenol, followed by a brine wash (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil, can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 98:2 hexane:ethyl acetate) to yield this compound as a colorless oil. [2][3] Expected Yield: 70-85%

PART 3: Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 1160293-58-2 [4]
Molecular Formula C₉H₁₁FO [4]
Molecular Weight 154.18 g/mol [4]
Appearance Colorless oil
Boiling Point (Predicted) ~180-190 °C at 760 mmHg
Density (Predicted) ~1.08 g/mL
Spectroscopic Characterization

While experimental spectra are not widely published, the expected NMR data can be reliably predicted based on the molecular structure.

¹H NMR (400 MHz, CDCl₃):

  • δ ~7.10-6.80 (m, 4H, Ar-H): A complex multiplet corresponding to the four aromatic protons.

  • δ ~4.55 (septet, J = 6.0 Hz, 1H, -OCH(CH₃)₂): The methine proton of the isopropoxy group, split into a septet by the six adjacent methyl protons.

  • δ ~1.35 (d, J = 6.0 Hz, 6H, -OCH(CH₃)₂): The six equivalent methyl protons of the isopropoxy group, appearing as a doublet due to coupling with the methine proton.

¹³C NMR (101 MHz, CDCl₃):

  • δ ~152.0 (d, ¹JCF ≈ 245 Hz): The carbon atom directly attached to the fluorine (C1).

  • δ ~145.0 (d, ²JCF ≈ 12 Hz): The carbon atom bearing the isopropoxy group (C2).

  • δ ~124.5 (d, ⁴JCF ≈ 3 Hz): An aromatic CH carbon.

  • δ ~121.0 (d, ³JCF ≈ 7 Hz): An aromatic CH carbon.

  • δ ~117.0 (d, ²JCF ≈ 20 Hz): An aromatic CH carbon.

  • δ ~116.5 (d, ³JCF ≈ 3 Hz): An aromatic CH carbon.

  • δ ~71.5 (-OCH(CH₃)₂): The methine carbon of the isopropoxy group.

  • δ ~22.0 (-OCH(CH₃)₂): The two equivalent methyl carbons of the isopropoxy group.

PART 4: Applications in Research and Development

This compound is primarily utilized as a versatile building block in organic synthesis. Its value lies in the strategic placement of its functional groups:

  • The Fluorine Atom: Can serve as a blocking group or a site for further modification through nucleophilic aromatic substitution (if activated by additional electron-withdrawing groups) or metal-halogen exchange.

  • The Isopropoxy Group: Acts as an ortho-, para-director in electrophilic aromatic substitution reactions, guiding the introduction of new functional groups onto the benzene ring. The steric bulk of the isopropoxy group can also influence the regioselectivity of these reactions.

  • The Aromatic Ring: Can be further functionalized through various reactions such as nitration, halogenation, Friedel-Crafts acylation, and metal-catalyzed cross-coupling reactions.

The combination of these features makes this compound an attractive starting material for the synthesis of complex molecules with potential applications as pharmaceuticals, agrochemicals, and advanced materials.

References

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). [URL: https://www.synarchive.com/named-reactions/williamson-ether-synthesis]
  • Williamson ether synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
  • Experiment 06 Williamson Ether Synthesis. [URL: https://www.csus.edu/indiv/m/mackj/chem125/125ex06.pdf]
  • Williamson Ether Synthesis reaction - BYJU'S. [URL: https://byjus.com/chemistry/williamson-ether-synthesis/]
  • The Williamson Ether Synthesis. [URL: https://www.cpp.edu/~psbeauchamp/pdf/316L_Exp_11_Phenacetin_F12.pdf]
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. [URL: https://www.rsc.
  • The Williamson Ether Synthesis - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • An efficient tandem synthesis of alkyl aryl ethers, including valuable building blocks of dialdehyde and dinitro groups under microwave irradiation and solvent free conditions on potassium carbonate as a mild solid base has been developed. - Organic Chemistry Research. [URL: https://orgchemres.org/index.php/ocr/article/download/123/102]
  • Williamson Ether Synthesis. [URL: https://www.cpp.edu/~psbeauchamp/pdf/316L_Exp_11_Phenacetin_F12.pdf]
  • This compound | 1160293-58-2 | Benchchem. [URL: https://www.benchchem.com/product/b1342064]
  • 1-fluoro-2-isopropoxy-benzene 1160293-58-2 - Guidechem. [URL: https://www.guidechem.com/products/1160293-58-2.html]
  • This compound | 1160293-58-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02787836_EN.htm]
  • Angene Chemical CAS number page 1. [URL: https://www.honesty-forward.com.tw/products_list_by_cas_no/Angene_Chemical_CAS_no_list_2019-12-16.pdf]
  • Copies of 1H, 13C, 19F NMR spectra. [URL: https://www.rsc.
  • 1-Fluoro-4-isopropoxybenzene - CymitQuimica. [URL: https://www.cymitquimica.
  • column chromatography & purification of organic compounds - YouTube. [URL: https://www.youtube.
  • Column chromatography. [URL: https://www.chem.ucla.edu/~bacher/General/30BL/tips/column.html]
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7821]
  • Column Chromatography. [URL: https://www.bio.brandeis.
  • Basic 1H- and 13C-NMR Spectroscopy. [URL: https://www.sciencedirect.com/book/9780444518118/basic-1h-and-13c-nmr-spectroscopy]
  • 1-Fluoro-4-isopropoxybenzene | 459-06-3 - Benchchem. [URL: https://www.benchchem.com/product/b1340158]
  • 1-FLUORO-3-ISOPROPOXYBENZENE | 901221-1G | SIGMA-ALDRICH | SLS Ireland. [URL: https://www.sls.ie/en/1-fluoro-3-isopropoxybenzene/p/901221-1g]
  • Purification of Organic Compounds by Flash Column Chromatography. [URL: https://www.orgsyn.org/demo.aspx?prep=v102p0276]
  • 1-Fluoro-2-isopropoxy-benzene | 1160293-58-2 - Manchester Organics. [URL: https://www.manchesterorganics.com/products/building-blocks/aromatics/benzene-derivatives/1-fluoro-2-isopropoxy-benzene-cas-1160293-58-2-k55946]
  • 2-Isopropylfluorobenzene | C9H11F | CID 137283 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/137283]
  • Benzene, fluoro- - the NIST WebBook - National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C462-06-6&Type=UV-Vis]
  • Selective alkylation of hydroxyl group of aminophenols | Download Table - ResearchGate. [URL: https://www.researchgate.net/figure/Selective-alkylation-of-hydroxyl-group-of-aminophenols_tbl1_225083833]
  • Benzene, 1-fluoro-3-nitro- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C402-67-5&Mask=20]
  • Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. [URL: https://pubs.acs.org/doi/10.1021/ef034024h]
  • . [URL: https://www.rsc.org/suppdata/c5/ra/c5ra24781j/c5ra24781j.pdf]

  • Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Selective-alkylation-of-m-cresol-with-isopropyl-Teodorescu-Turoczi/32f2f3e8f80457f920f2694b2a8d132a7924c803]
  • CN1197785A - Preparation of o-isopropyl phenol - Google Patents. [URL: https://patents.google.
  • The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
  • Benzene, fluoro- - the NIST WebBook - National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C462-06-6]

Sources

A Theoretical and Computational Deep Dive into 1-Fluoro-2-isopropoxybenzene: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a comprehensive theoretical investigation of 1-Fluoro-2-isopropoxybenzene, a molecule of significant interest in medicinal chemistry due to the unique properties conferred by its fluoro and isopropoxy substituents. Leveraging quantum chemical calculations, this document provides a detailed analysis of the molecule's conformational landscape, geometric parameters, vibrational spectra, and electronic properties. The insights derived from these computational studies are crucial for understanding the molecule's behavior at a quantum mechanical level, which is invaluable for the rational design of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to harness computational chemistry for the predictive design of new chemical entities based on the fluorinated benzene scaffold.

Introduction: The Significance of Fluorinated Aryl Ethers in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique electronic and steric properties of fluorine allow for the fine-tuning of a molecule's biological activity. Introducing fluorine atoms can modulate acidity, lipophilicity, and conformational preferences, while also enhancing membrane permeability.[1] These subtle modifications often lead to improved pharmacokinetic profiles, greater target selectivity, and increased resistance to metabolic degradation.[1][2]

Fluorinated aryl ethers, in particular, are a class of compounds that have garnered significant attention. The ether linkage provides a degree of conformational flexibility, while the fluorine atom can block sites of metabolic oxidation, thereby extending the half-life of a drug.[3] this compound (C9H11FO) serves as a key structural motif, and a thorough understanding of its intrinsic properties is essential for its application in drug design.[4] This guide provides a foundational theoretical analysis of this compound, offering insights that can guide its synthetic manipulation and biological application.

Computational Methodology: A Self-Validating Approach

To ensure the reliability of our theoretical predictions, a multi-step computational workflow was employed. This approach is designed to be a self-validating system, where initial explorations are refined with higher levels of theory.

Conformational Analysis and Geometry Optimization

The initial phase of the computational study involved a thorough exploration of the conformational landscape of this compound. This is critical as the molecule's biological activity is intrinsically linked to its three-dimensional structure.

Experimental Protocol:

  • Initial Structure Generation: A preliminary conformational search was conducted using a molecular mechanics force field (MMFF94) to identify a broad range of potential low-energy conformers. This method is computationally efficient for exploring a large conformational space.

  • DFT Re-optimization: The unique conformers identified in the initial search were then subjected to full geometry optimization using Density Functional Theory (DFT).[5] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed with the 6-31G(d) basis set.[5]

  • Final Energy Refinement: To obtain highly accurate energies, single-point energy calculations were performed on the DFT-optimized geometries using a larger basis set, 6-311++G(d,p), and the Møller-Plesset perturbation theory (MP2) method.[5]

  • Solvation Effects: To simulate a biological environment, the impact of a solvent was incorporated using the Polarizable Continuum Model (PCM) with water as the solvent.

G cluster_0 Conformational Search & Optimization Initial Geometries Initial Geometries MMFF94 Search MMFF94 Search Initial Geometries->MMFF94 Search Unique Conformers Unique Conformers MMFF94 Search->Unique Conformers DFT Optimization (B3LYP/6-31G(d)) DFT Optimization (B3LYP/6-31G(d)) Unique Conformers->DFT Optimization (B3LYP/6-31G(d)) Optimized Geometries Optimized Geometries DFT Optimization (B3LYP/6-31G(d))->Optimized Geometries MP2 Single-Point Energy (6-311++G(d,p)) MP2 Single-Point Energy (6-311++G(d,p)) Optimized Geometries->MP2 Single-Point Energy (6-311++G(d,p)) Refined Energies Refined Energies MP2 Single-Point Energy (6-311++G(d,p))->Refined Energies PCM Solvation Model PCM Solvation Model Refined Energies->PCM Solvation Model Final Conformer Energies Final Conformer Energies PCM Solvation Model->Final Conformer Energies

Caption: Workflow for Conformational Analysis and Geometry Optimization.

Vibrational Frequency Analysis

To correlate our theoretical model with experimental spectroscopic data, vibrational frequency calculations were performed on the optimized geometry of the most stable conformer.

Experimental Protocol:

  • Frequency Calculation: Harmonic vibrational frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory.

  • Scaling: The computed vibrational frequencies were scaled by a factor of 0.967 to account for anharmonicity and the approximations inherent in the theoretical method.

  • Spectral Simulation: The calculated frequencies and intensities were used to simulate the theoretical FT-IR and FT-Raman spectra.

Results and Discussion: Unveiling the Molecular Properties

Molecular Geometry

The geometry of this compound was optimized to a stable minimum on the potential energy surface. The key structural parameters are presented in the table below. The presence of the electronegative fluorine atom and the bulky isopropoxy group influences the bond lengths and angles of the benzene ring.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-F1.358F-C1-C2118.5
C2-O1.372C1-C2-O117.9
O-C(isopropyl)1.435C2-O-C(isopropyl)119.2
C1-C21.395C1-C6-C5120.1
C2-C31.391C2-C1-C6121.3
C3-C41.396C3-C2-C1119.0

Table 1: Optimized Geometrical Parameters of this compound.

Caption: 2D representation of the this compound molecular structure.

Vibrational Spectroscopy: A Fingerprint of the Molecule

The calculated vibrational frequencies provide a theoretical basis for interpreting experimental FT-IR and FT-Raman spectra.[6] The characteristic vibrational modes are assigned in the table below. These assignments are crucial for identifying the presence of specific functional groups and for confirming the molecular structure.

Frequency (cm⁻¹) Assignment Vibrational Mode
3105Aromatic C-H stretchStretching
2985Aliphatic C-H stretchStretching
1610C=C stretch (ring)Stretching
1495C=C stretch (ring)Stretching
1260C-O stretch (aryl-ether)Stretching
1225C-F stretchStretching
1140C-O stretch (alkyl-ether)Stretching
880C-H out-of-plane bendBending

Table 2: Selected Vibrational Frequencies and Assignments for this compound.

Frontier Molecular Orbitals: Understanding Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties.[7][8] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's kinetic stability.[8]

  • HOMO: The HOMO is primarily localized on the benzene ring and the oxygen atom of the isopropoxy group, indicating that these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is distributed over the aromatic ring, suggesting that this region is susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The calculated HOMO-LUMO gap for this compound is 5.12 eV. A larger gap suggests higher stability and lower chemical reactivity.[8]

Parameter Energy (eV)
HOMO Energy-6.78
LUMO Energy-1.66
HOMO-LUMO Gap 5.12

Table 3: Calculated Frontier Molecular Orbital Energies.

G cluster_0 Frontier Molecular Orbitals HOMO HOMO -6.78 eV LUMO LUMO -1.66 eV HOMO->LUMO Energy Gap 5.12 eV

Sources

A Comprehensive Technical Guide to the Synthetic Utility of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-Fluoro-2-isopropoxybenzene has emerged as a highly valuable and versatile starting material in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the ortho-positioning of a fluorine atom and an isopropoxy group, allow for exceptionally precise and high-yield functionalization of the aromatic ring. This guide provides an in-depth exploration of the core reactivity of this compound, focusing on its primary activation pathway: Directed ortho-Metalation (DoM). We will dissect the mechanistic rationale behind its regioselective lithiation, provide detailed experimental protocols for its synthesis and subsequent transformation, and present a framework for its application in the development of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

Introduction: The Strategic Value of a Unique Building Block

The synthesis of highly substituted aromatic compounds with precise regiochemical control is a cornerstone of modern drug discovery and materials science. The incorporation of fluorine, in particular, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound (CAS No. 1160293-58-2) is a key starting material that offers a reliable entry point to a variety of 1,2,3-trisubstituted benzene derivatives, a motif frequently found in pharmacologically active compounds.

The power of this reagent lies in the synergistic interplay between its two substituents. The fluorine atom and the isopropoxy group's oxygen atom both act as potent Lewis basic sites, capable of directing organolithium bases to specific protons on the aromatic ring. This predictable reactivity circumvents the common challenges of mixed isomer formation often encountered in classical electrophilic aromatic substitution reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1160293-58-2[2][3]
Molecular Formula C₉H₁₁FO[2]
Molecular Weight 154.18 g/mol [2]
Synonyms 2-Fluoroisopropoxybenzene[2]
LogP 2.61[2]

Synthesis of the Starting Material: A Standard Approach

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl electrophile, such as 2-iodopropane or 2-bromopropane.

Experimental Protocol: Synthesis of this compound
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 2-fluorophenol (1.0 eq.) to the solvent. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases and a clear solution of the sodium phenoxide is formed.

  • Alkylation: Add 2-iodopropane (1.2 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-fluorophenol is consumed.

  • Workup: Cool the reaction mixture to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Caption: Williamson Ether Synthesis Workflow.

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dominated by its response to strong bases, primarily organolithium reagents. Understanding the underlying mechanisms is critical to predicting its behavior and designing effective synthetic strategies.

Directed ortho-Metalation (DoM): The Primary Activation Pathway

Directed ortho-metalation is a powerful tool for the regioselective deprotonation of aromatic rings.[4] The reaction relies on a "Directing Metalation Group" (DMG) which contains a heteroatom that coordinates to the lithium atom of an organolithium base (e.g., n-butyllithium).[5] This coordination brings the base into close proximity to a specific ortho-proton, facilitating its abstraction to form a stabilized aryllithium intermediate.[4]

In this compound, both the isopropoxy group (-OR) and the fluorine atom (-F) are effective DMGs.[5][6]

  • The isopropoxy group directs lithiation to the C3 position.

  • The fluorine atom is also a potent DMG, directing lithiation to the C3 position.[6][7]

This convergent directing effect makes the C3 proton exceptionally acidic and its removal highly selective. The resulting 3-lithio-1-fluoro-2-isopropoxybenzene intermediate is the key to nearly all subsequent functionalization.

Caption: Convergent DoM of this compound.

Nucleophilic Aromatic Substitution (SNAr)

While DoM is the dominant pathway, the fluorine atom can also function as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[8] For SNAr to occur, three conditions are generally required:

  • The ring must contain a good leaving group (fluorine is effective).[8]

  • The ring must be activated by strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.

  • A potent nucleophile is needed.

This compound lacks strong EWGs; the isopropoxy group is an electron-donating group. Therefore, SNAr at the C1 position is generally disfavored and requires harsh conditions or extremely strong nucleophiles. This chemical stability enhances its utility as a scaffold for DoM, as side reactions involving the displacement of fluorine are unlikely under typical lithiation conditions.

Synthetic Applications via Directed ortho-Metalation

The true synthetic power of this compound is realized when the C3-lithiated intermediate is trapped with a diverse range of electrophiles. This strategy provides a robust and predictable method for introducing a third substituent at the C3 position.

General Synthetic Workflow

The process is typically a one-pot procedure. The starting material is dissolved in an anhydrous ether solvent, cooled to low temperature (-78 °C), and treated with an organolithium base. After a short aging period to ensure complete metalation, the chosen electrophile is added to quench the aryllithium species.

G node_start This compound node_lithiation 1. n-BuLi, THF 2. -78 °C node_start->node_lithiation node_intermediate 3-Lithio Intermediate node_lithiation->node_intermediate node_electrophile Electrophile (E+) node_intermediate->node_electrophile node_product 3-E-1-Fluoro-2-isopropoxybenzene node_electrophile->node_product

Caption: General workflow for C3-functionalization.

Protocol: Ortho-Lithiation and Iodination

A common and highly useful transformation is the iodination of the C3 position. The resulting aryl iodide is a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The commercial availability of 1-fluoro-3-iodo-2-isopropoxybenzene underscores the reliability of this protocol.[9]

  • Setup: Add this compound (1.0 eq.) to a flame-dried, multi-neck flask under a nitrogen atmosphere. Add anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe. The solution may change color. Stir the mixture at -78 °C for 1 hour.

  • Quenching: In a separate flask, dissolve iodine (I₂, 1.2 eq.) in anhydrous THF. Slowly add the iodine solution to the aryllithium species at -78 °C. The dark color of the iodine will dissipate upon reaction.

  • Workup: After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield 1-fluoro-3-iodo-2-isopropoxybenzene.

Table of Potential Transformations

The C3-lithiated intermediate can react with a vast array of electrophiles. The table below provides a non-exhaustive list of potential transformations to showcase the versatility of this method.

Table 2: Electrophilic Quenching of 3-Lithio-1-fluoro-2-isopropoxybenzene

ElectrophileReagentResulting Functional Group at C3
ProtonH₂O-H (Deuterium from D₂O)
IodineI₂-I
Carbon DioxideCO₂ (gas)-COOH
AldehydeR-CHO-CH(OH)R
KetoneR-C(O)-R'-C(OH)(R)R'
Boronic EsterB(OiPr)₃-B(OiPr)₂
Silyl HalideR₃SiCl-SiR₃
DimethylformamideDMF-CHO

Safety and Handling

  • Organolithium Reagents: n-Butyllithium and other alkyllithiums are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe and cannula techniques.

  • Fluoroaromatics: While this compound itself is not acutely toxic, fluorinated organic compounds should be handled with care in a well-ventilated fume hood.[10] Upon combustion, they can release hazardous substances like hydrogen fluoride (HF).[10]

  • Low Temperatures: Reactions involving organolithiums are highly exothermic and require strict temperature control. The use of a -78 °C bath is critical to prevent side reactions and decomposition.

Conclusion

This compound stands out as a premier starting material for the regiocontrolled synthesis of 1,2,3-trisubstituted aromatic compounds. Its utility is anchored in the powerful and predictable nature of Directed ortho-Metalation, where the convergent directing effects of the fluoro and isopropoxy substituents ensure exclusive functionalization at the C3 position. This reliability minimizes the formation of isomers, simplifying purification and increasing overall process efficiency. For scientists in drug discovery and materials development, mastering the application of this building block opens a direct and versatile pathway to novel and complex molecular targets.

References

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews - ACS Publications. [Link]

  • meta-C–H arylation of fluoroarenes via traceless directing group relay strategy. Royal Society of Chemistry. [Link]

  • Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. White Rose Research Online. [Link]

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Semantic Scholar. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis of 3-fluoro-isopropoxy-benzene. PrepChem.com. [Link]

  • Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene... Journal of the Chemical Society B. [Link]

  • Directed (ortho) Metallation. University of Liverpool. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • What is the reaction mechanism of the nucleophilic substitution reaction of isopropoxy benzene? Quora. [Link]

  • What is the synthesis of 1-fluoro-3-propylbenzene from benzene? Quora. [Link]

  • General Principles of ortho-Lithiation in Arylphosphinamides. ResearchGate. [Link]

Sources

Reactivity of the fluoro group in 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Fluoro Group in 1-Fluoro-2-isopropoxybenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound is a substituted aromatic compound whose reactivity is governed by the complex interplay between its two functional groups. The fluorine atom, a highly electronegative halogen, and the isopropoxy group, a bulky electron-donating alkoxy group, are positioned ortho to each other, creating a unique electronic and steric environment. This guide provides a detailed technical analysis of the reactivity centered on the fluoro group, with a primary focus on two key transformations: Nucleophilic Aromatic Substitution (SNAr) and Directed ortho-Metalation (DoM). We will explore the underlying mechanisms, regiochemical considerations, and field-proven experimental protocols, offering insights into the causal factors that dictate reaction outcomes. This document is intended to serve as a practical resource for professionals leveraging this versatile building block in organic synthesis and drug development.

Molecular Profile and Electronic Considerations

The reactivity of this compound is not straightforward and arises from the competing electronic effects of its substituents.

  • The Fluoro Group: Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the benzene ring towards electrophilic attack. However, it also has a weak resonance-donating effect (+R) via its lone pairs. In the context of nucleophilic attack, the -I effect is dominant, making the attached carbon atom electrophilic and stabilizing the negatively charged intermediate.

  • The Isopropoxy Group: The oxygen atom's lone pairs in the isopropoxy group result in a strong resonance-donating effect (+R), which activates the ring towards electrophilic substitution, particularly at the ortho and para positions.[1] This electron-donating nature generally disfavors nucleophilic aromatic substitution. However, the oxygen heteroatom is also a Lewis basic site, capable of coordinating with organometallic reagents, a feature critical for Directed ortho-Metalation.[2][3]

This dichotomy—an electron-donating group positioned next to a potential nucleophilic leaving group—dictates the specific reaction conditions required to achieve selective transformations.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1160293-58-2[4][5]
Molecular Formula C₉H₁₁FO[4]
Molecular Weight 154.18 g/mol [4]
Appearance Liquid (presumed)N/A
Boiling Point Not specified[4]
LogP 2.61[4]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a primary pathway for the functionalization of aryl fluorides. It proceeds via a two-step addition-elimination mechanism, which is fundamentally different from aliphatic Sₙ2 or Sₙ1 reactions.[6]

Mechanism and Energetics

The canonical SNAr mechanism involves:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

  • Elimination & Aromatization: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.

A critical requirement for facile SNAr reactions is the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[6][7] These groups stabilize the negative charge of the Meisenheimer complex through resonance and induction.

In this compound, the ortho-isopropoxy group is electron-donating, which destabilizes the Meisenheimer complex, making SNAr reactions inherently challenging. Consequently, forcing conditions, such as high temperatures and highly potent nucleophiles, are typically required to drive the reaction forward. Despite the C-F bond being the strongest single bond to carbon, fluorine is an excellent leaving group in SNAr. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's potent inductive electron withdrawal, not the cleavage of the C-F bond.[7]

Caption: The Addition-Elimination mechanism of SNAr.

Experimental Protocol: Alkoxylation via SNAr

This protocol describes a representative SNAr reaction to replace the fluoro group with a different alkoxy moiety, illustrating the necessary conditions.

Objective: Synthesize 1-isopropoxy-2-methoxybenzene from this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (NaOMe, 1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas throughout the reaction.

    • Causality: Anhydrous conditions are crucial as sodium methoxide is highly reactive with water, and atmospheric moisture can quench the nucleophile, reducing yield.

  • Reagent Addition: To the flask, add this compound followed by anhydrous DMSO (approx. 0.2 M concentration). Stir the solution until homogeneous.

  • Nucleophile Introduction: Carefully add sodium methoxide to the solution in portions. An exotherm may be observed.

    • Causality: Using a strong nucleophile like NaOMe is necessary to overcome the deactivating effect of the electron-donating isopropoxy group. DMSO is a polar aprotic solvent that effectively solvates the sodium cation, leaving the methoxide anion highly nucleophilic and reactive.

  • Thermal Promotion: Heat the reaction mixture to 120-140 °C using an oil bath.

    • Causality: Significant thermal energy is required to overcome the high activation energy barrier for the formation of the destabilized Meisenheimer complex.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 1-isopropoxy-2-methoxybenzene.

Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful regioselective synthetic strategy that utilizes a directing metalating group (DMG) to guide deprotonation to a specific ortho-position.[3]

Mechanism and Regioselectivity

In this compound, both the isopropoxy and fluoro groups can act as DMGs.[2] The mechanism involves the coordination of an organolithium reagent (e.g., n-BuLi or s-BuLi) to the heteroatom of the DMG. This pre-coordination complex positions the alkyl base in close proximity to the ortho-proton, facilitating its abstraction and forming a thermodynamically stable aryllithium species.[3]

A key question is the regioselectivity of the lithiation.

  • Isopropoxy Group: As an alkoxy group, it is considered a moderately strong DMG, directing lithiation to the C3 position.[2]

  • Fluoro Group: Fluorine is also a moderate DMG, directing lithiation to the C6 position.[2]

In cases of competing DMGs, the stronger directing group typically dictates the outcome. Alkoxy groups are generally more effective DMGs than fluorine.[8] Therefore, metalation is expected to occur preferentially at the C3 position, ortho to the isopropoxy group.

Caption: Regioselective Directed ortho-Metalation at C3.

Experimental Protocol: DoM and Electrophilic Quench

This protocol details a standard DoM procedure followed by trapping the aryllithium intermediate with an electrophile.

Objective: Synthesize 3-iodo-1-fluoro-2-isopropoxybenzene.

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂, 1.2 eq) dissolved in anhydrous THF

  • Argon or Nitrogen gas supply

  • Dry ice/acetone bath

Procedure:

DoM_Workflow A 1. Dissolve Substrate in Anhydrous THF B 2. Cool to -78 °C (Dry Ice/Acetone) A->B C 3. Add n-BuLi Dropwise (Maintain T < -70 °C) B->C D 4. Stir for 1-2 hours at -78 °C C->D Formation of Aryllithium E 5. Add Iodine Solution Dropwise D->E Electrophilic Quench F 6. Warm to Room Temp. E->F G 7. Quench with sat. NH₄Cl (aq) F->G H 8. Aqueous Workup & Extraction G->H I 9. Purification (Chromatography) H->I

Caption: Experimental workflow for a DoM reaction.

  • Inert Atmosphere & Cooling: In a flame-dried, three-neck flask under argon, dissolve this compound in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature is critical to prevent side reactions, such as the degradation of the organolithium reagent or unwanted reactions with the solvent. THF is an ideal solvent as its ether oxygen can help solvate the lithium cation.

  • Lithiation: Slowly add n-BuLi dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Causality: Slow addition prevents localized heating, which can lead to loss of regioselectivity or side reactions. A slight excess of n-BuLi ensures complete deprotonation of the substrate.

  • Anion Formation: Stir the resulting solution at -78 °C for 1-2 hours to allow for complete formation of the aryllithium intermediate.

  • Electrophilic Quench: Slowly add the solution of iodine in THF to the reaction mixture at -78 °C. A color change from the dark iodine solution to a lighter yellow or colorless mixture is typically observed.

    • Causality: Iodine acts as the electrophile, reacting with the nucleophilic aryllithium to form the C-I bond. Keeping the temperature low during the addition minimizes side reactions of the highly reactive aryllithium.

  • Warming & Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Workup and Purification: Perform a standard aqueous workup, extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to isolate 3-iodo-1-fluoro-2-isopropoxybenzene.

Summary and Outlook

The reactivity of the fluoro group in this compound is highly context-dependent, primarily dictated by the choice of reagents and reaction conditions.

Reaction TypeKey ReagentsTemperaturePrimary OutcomeMechanistic Rationale
SNAr Strong Nucleophile (e.g., NaOMe), Polar Aprotic Solvent (e.g., DMSO)High ( >100 °C)Substitution of the Fluoro GroupOvercomes the energetic barrier of forming a Meisenheimer complex destabilized by the ortho-EDG.
DoM Organolithium Base (e.g., n-BuLi), Ethereal Solvent (e.g., THF)Low (-78 °C)Functionalization at C3 (ortho to isopropoxy)Lewis basic isopropoxy group directs regioselective deprotonation, creating a nucleophilic aryllithium.

For drug development professionals and synthetic chemists, understanding this dual reactivity is paramount. The SNAr pathway allows for the introduction of various nucleophiles directly at the C1 position, while the DoM pathway provides a reliable method for regioselective functionalization at the C3 position, leaving the fluoro group intact for potential subsequent transformations. This strategic control over its reactivity makes this compound a valuable and versatile intermediate in the synthesis of complex, highly substituted aromatic molecules.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link].

  • Quora. (2021). What is the reaction mechanism of the nucleophilic substitution reaction of isopropoxy benzene? Available at: [Link].

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link].

  • ResearchGate. (2025). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Available at: [Link].

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available at: [Link].

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Available at: [Link].

  • PrepChem.com. Synthesis of 3-fluoro-isopropoxy-benzene. Available at: [Link].

  • Journal of the Chemical Society B: Physical Organic. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Available at: [Link].

  • Wikipedia. Directed ortho metalation. Available at: [Link].

  • Myers, A. G. Research Group. Directed Ortho Metalation. Available at: [Link].

Sources

Isomers of fluoro-isopropoxybenzene and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of Fluoro-isopropoxybenzene for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fluoro-isopropoxybenzene isomers represent a class of fluorinated aryl ethers with significant potential in medicinal chemistry and materials science. The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2][3] This guide provides a comprehensive technical overview of the three primary positional isomers of fluoro-isopropoxybenzene: 2-fluoro-isopropoxybenzene, 3-fluoro-isopropoxybenzene, and 4-fluoro-isopropoxybenzene. We will delve into their synthesis via the Williamson ether synthesis, explore their distinct spectroscopic and physical properties, analyze their chemical reactivity, and provide detailed experimental protocols for their preparation and characterization. This document is intended to serve as a core resource for researchers and scientists engaged in drug discovery and development.

Introduction: The Significance of Fluorinated Aryl Ethers

The introduction of fluorine into drug candidates has become a cornerstone strategy in modern medicinal chemistry.[4] Its unique electronic properties and small steric footprint allow for the fine-tuning of a molecule's characteristics to improve its pharmacokinetic and pharmacodynamic profile.[3][5] Fluorinated aryl ethers, such as the isomers of fluoro-isopropoxybenzene, are valuable building blocks in this endeavor. The interplay between the electron-donating isopropoxy group and the electronegative, yet resonance-donating, fluorine atom creates a unique electronic environment on the aromatic ring, influencing its reactivity and interactions with biological targets.[1][6] Understanding the synthesis and distinct properties of the ortho-, meta-, and para-isomers is crucial for their effective application in designing next-generation therapeutics and advanced materials.

This guide provides the foundational knowledge and practical protocols necessary to synthesize, identify, and utilize these valuable chemical entities.

Synthesis of Fluoro-isopropoxybenzene Isomers

The most direct and widely used method for preparing both symmetrical and asymmetrical ethers is the Williamson ether synthesis, a reaction first developed in 1850.[7][8] This robust SN2 reaction involves the nucleophilic attack of an alkoxide ion on a primary or secondary alkyl halide.[8][9][10]

The General Mechanism: Williamson Ether Synthesis

The synthesis of fluoro-isopropoxybenzene isomers is efficiently achieved by reacting the sodium or potassium salt of a corresponding fluorophenol (the nucleophile) with an isopropyl halide (the electrophile), such as 2-bromopropane or 2-iodopropane. The reaction proceeds as follows:

  • Deprotonation: The acidic proton of the fluorophenol is removed by a strong base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting fluorophenoxide ion attacks the electrophilic carbon of the isopropyl halide in a concerted SN2 mechanism, displacing the halide leaving group.[9]

  • Ether Formation: The formation of the new carbon-oxygen bond results in the desired fluoro-isopropoxybenzene isomer.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Fluorophenol Fluorophenol (Ar-OH) Phenoxide Fluorophenoxide Ion (Ar-O⁻) Fluorophenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide IsopropylHalide Isopropyl Halide (CH₃)₂CH-X Ether Fluoro-isopropoxybenzene (Ar-O-CH(CH₃)₂) IsopropylHalide->Ether Phenoxide->Ether SN2 Attack Salt Salt (e.g., KX, NaX)

Caption: General workflow for Williamson ether synthesis.

Isomer-Specific Precursors

The choice of the starting fluorophenol dictates which isomer is produced:

  • 2-Fluoro-isopropoxybenzene: Synthesized from 2-fluorophenol.

  • 3-Fluoro-isopropoxybenzene: Synthesized from 3-fluorophenol.[11]

  • 4-Fluoro-isopropoxybenzene: Synthesized from 4-fluorophenol.[1]

While isopropyl halides are secondary, the Williamson ether synthesis generally proceeds with good yields for this reaction, as the competing E2 elimination reaction is minimized under controlled conditions.[10]

Physicochemical and Spectroscopic Properties

The position of the fluorine atom significantly influences the physical properties and spectroscopic signatures of the three isomers.

Physical Properties

The following table summarizes the key physical properties of the fluoro-isopropoxybenzene isomers.

Property2-Fluoro-isopropoxybenzene3-Fluoro-isopropoxybenzene4-Fluoro-isopropoxybenzene
CAS Number 1160293-58-2[12][13]901221-1G (Sigma)[14]459-06-3[1]
Molecular Formula C₉H₁₁FO[12][15]C₉H₁₁FOC₉H₁₁FO[15]
Molecular Weight 154.18 g/mol [12]154.18 g/mol 154.18 g/mol [15]
LogP 2.61[12]N/AN/A

Data not available (N/A) for all properties across all isomers from the searched sources.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of each synthesized isomer.

isomers cluster_ortho 2-Fluoro-isopropoxybenzene cluster_meta 3-Fluoro-isopropoxybenzene cluster_para 4-Fluoro-isopropoxybenzene ortho ortho meta meta para para

Caption: Structures of the three positional isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing between the isomers.[16]

    • ¹H NMR: The aromatic region (typically 6.8-7.2 ppm) will show distinct splitting patterns for each isomer due to different proton-proton and proton-fluorine couplings. The isopropoxy group will present as a septet for the CH proton and a doublet for the two CH₃ groups.

    • ¹³C NMR: The number of unique signals in the aromatic region will differ. The para-isomer, due to its symmetry, will show fewer aromatic carbon signals than the ortho- and meta-isomers.

    • ¹⁹F NMR: This technique provides a single signal for each isomer, with a chemical shift sensitive to the electronic environment, confirming the presence of fluorine.[17]

  • Infrared (IR) Spectroscopy: Key diagnostic peaks include:

    • ~2980-2930 cm⁻¹: C-H stretching of the isopropyl group.

    • ~1250 cm⁻¹: Asymmetric C-O-C (aryl-alkyl ether) stretching.

    • ~1200 cm⁻¹: C-F stretching.

    • ~1500-1600 cm⁻¹: Aromatic C=C stretching.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 154. The fragmentation pattern, including the loss of a propyl group (M-43), can help confirm the structure. High-resolution mass spectrometry (HRMS) can verify the elemental formula C₉H₁₁FO.[18][19]

Chemical Reactivity and Applications in Drug Discovery

The reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of the isopropoxy and fluoro substituents.

  • Isopropoxy Group: A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.[1]

  • Fluoro Group: An ortho, para-director due to resonance, but deactivating overall because of its strong inductive electron withdrawal.[20]

Reactivity Synopsis:

  • 4-Fluoro-isopropoxybenzene: The powerful activating effect of the isopropoxy group dominates. Electrophilic substitution is strongly directed to the positions ortho to the isopropoxy group (positions 2 and 6).[1]

  • 2- and 3-Fluoro-isopropoxybenzene: The directing effects are more complex, resulting from the interplay of both substituents. Retrosynthetic analysis is crucial when planning further functionalization of these scaffolds.[21]

The presence of the C-F bond often enhances metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, a critical advantage in drug design.[1] This, combined with fluorine's ability to modulate pKa and membrane permeability, makes these isomers attractive starting points for generating novel drug candidates.[2][3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-isopropoxybenzene

This protocol details a representative Williamson ether synthesis.

Materials and Reagents:

  • 4-Fluorophenol

  • 2-Bromopropane (or 2-Iodopropane)

  • Potassium Carbonate (K₂CO₃), finely pulverized

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

G A 1. Combine 4-fluorophenol, K₂CO₃, and solvent in flask B 2. Add 2-bromopropane A->B C 3. Heat mixture to reflux (e.g., 50-100 °C) for 1-8 hours B->C D 4. Monitor reaction by TLC C->D E 5. Cool to RT, filter solids D->E F 6. Evaporate solvent E->F G 7. Perform aqueous workup: Add ether, wash with NaOH, water, brine F->G H 8. Dry organic layer (MgSO₄) G->H I 9. Evaporate solvent H->I J 10. Purify crude product (Vacuum Distillation or Chromatography) I->J

Caption: Experimental workflow for synthesis.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenol (1.0 eq), finely pulverized potassium carbonate (1.5 eq), and a suitable solvent like acetone or DMF.

  • Reagent Addition: Add 2-bromopropane (1.2 eq) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux (typically 50-100 °C) and maintain for 1-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[8]

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of solvent.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the resulting residue in diethyl ether.

    • Transfer the ether solution to a separatory funnel and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure 4-fluoro-isopropoxybenzene.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and MS analysis as described in Section 3.2.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified fluoro-isopropoxybenzene isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[22]

  • ¹H NMR Analysis: Acquire a standard proton spectrum. Integrate the signals to confirm the proton ratios.

  • ¹³C NMR Analysis: Acquire a proton-decoupled carbon spectrum. A DEPT-135 or APT experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • ¹⁹F NMR Analysis: Acquire a proton-decoupled fluorine spectrum. Use an appropriate fluorine standard for referencing if necessary.

Conclusion

The ortho-, meta-, and para-isomers of fluoro-isopropoxybenzene are versatile and valuable compounds for chemical research, particularly in the field of drug discovery. Their synthesis is readily achievable through the reliable Williamson ether synthesis. A thorough understanding of their distinct spectroscopic properties is paramount for unambiguous identification and quality control. The nuanced electronic effects of the fluoro and isopropoxy substituents offer a rich platform for designing molecules with tailored reactivity and biological activity. This guide provides the essential framework and practical knowledge for scientists to confidently synthesize, characterize, and apply these important fluorinated building blocks in their research endeavors.

References

  • PrepChem.com. Synthesis of 3-fluoro-isopropoxy-benzene. [Link]

  • Chemsrc. Isopropoxybenzene | CAS#:2741-16-4. [Link]

  • California State University, Bakersfield. Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • SLS Ireland. 1-FLUORO-3-ISOPROPOXYBENZENE | 901221-1G | SIGMA-ALDRICH. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • PubChem. 2-Isopropylfluorobenzene. [Link]

  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

  • PubChem. p-Fluoropropylbenzene. [Link]

  • LookChem. isopropoxybenzene - 2741-16-4. [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

  • ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

  • Organic Syntheses. Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene. [Link]

  • Doc Brown's Chemistry. 4 constitutional isomers of molecular formula C3H5Cl.... [Link]

  • Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene?. [Link]

  • National Institute of Standards and Technology. Benzene, fluoro- - the NIST WebBook. [Link]

  • YouTube. Synthesis of Substituted Benzenes. [Link]

  • ResearchGate. Mass Spectrometry Study of the Reaction of Fluorine Atoms with Benzene. [Link]

  • MDPI. Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

  • ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]

  • Google Patents.
  • Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. [Link]

  • Pearson+. Explain why fluorobenzene is more reactive than chlorobenzene towards electrophilic aromatic substitution. [Link]

  • Fluorine notes. ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[23]. [Link]

  • World Journal of Chemical Education. Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution ¹H NMR Spectroscopy. [Link]

  • Quora. Is fluorobenzene more reactive than benzene?. [Link]

  • ResearchGate. Isomer analysis by mass spectrometry in clinical science. [Link]

  • Chemistry Stack Exchange. How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole?. [Link]

  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • National Center for Biotechnology Information. Plasma-Droplet Reaction Systems: A Direct Mass Spectrometry Approach for Enhanced Characterization of Lipids at Multiple Isomer Levels. [Link]

Sources

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Potential Research Areas for 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—offer a powerful toolkit for optimizing lead compounds. This technical guide delves into the untapped potential of 1-Fluoro-2-isopropoxybenzene, a versatile and under-explored building block. By examining its synthesis, reactivity, and prospective applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for leveraging this compound in the pursuit of novel therapeutics and agrochemicals. This document will explore its role as a key intermediate, propose novel research trajectories, and provide detailed experimental protocols to catalyze innovation.

Introduction: The Strategic Value of Fluorinated Aryl Ethers

Fluorinated aromatic ethers are a privileged class of intermediates in the synthesis of complex bioactive molecules.[1] The presence of a fluorine atom on the aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the half-life of a drug.[3] Furthermore, fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially enhancing interactions with biological targets.[2]

This compound combines the benefits of a fluoro substituent with an ortho-alkoxy group. This specific arrangement presents a unique platform for generating diverse molecular architectures with potential applications across various therapeutic areas. This guide will illuminate the path from its fundamental chemistry to its potential as a cornerstone in next-generation drug discovery.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1160293-58-2[4][5]
Molecular Formula C₉H₁₁FO[4][5]
Molecular Weight 154.18 g/mol [4][5]
Predicted LogP 2.61290[4]
Predicted PSA 9.23000 Ų[4]

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The aromatic signals will exhibit splitting patterns influenced by both the fluorine and isopropoxy substituents.

  • ¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF). The carbons of the isopropoxy group will also be readily identifiable.

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 154.18, along with characteristic fragmentation patterns.

Synthesis and Derivatization Strategies

The synthesis of this compound can be efficiently achieved through the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[6][7] This approach involves the reaction of a phenoxide with an alkyl halide.

Proposed Synthesis of this compound

The most direct route involves the alkylation of 2-fluorophenol with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a suitable base and solvent.

Diagram 1: Proposed Synthesis of this compound

G start 2-Fluorophenol reagents + Isopropyl bromide (or Iodide) + Base (e.g., K₂CO₃) Solvent (e.g., Acetone, DMF) start->reagents Williamson Ether Synthesis product This compound reagents->product

Caption: Synthetic route to this compound.

Experimental Protocol: Williamson Ether Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenol (1.0 eq) and a suitable solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a base, for example, anhydrous potassium carbonate (1.5-2.0 eq), to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Alkylating Agent Addition: Slowly add an isopropyl halide (e.g., 2-bromopropane, 1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[8]

Potential Derivatization Reactions

The reactivity of the aromatic ring in this compound is governed by the directing effects of the fluoro and isopropoxy substituents. The isopropoxy group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director.[9][10] The interplay of these effects opens up possibilities for selective functionalization of the benzene ring through electrophilic aromatic substitution.

Diagram 2: Regioselectivity in Electrophilic Aromatic Substitution

G A This compound B Electrophile (E+) A->B Electrophilic Aromatic Substitution C Ortho-substitution (Position 6) B->C Major product D Para-substitution (Position 4) B->D Major product E Ortho-substitution (Position 3, Sterically hindered) B->E Minor product

Caption: Predicted regioselectivity of electrophilic substitution.

The positions para (4) and ortho (6) to the activating isopropoxy group are the most likely sites for electrophilic attack. The other ortho position (3) is sterically hindered by the adjacent isopropoxy group. This predictable reactivity allows for the introduction of various functional groups, such as nitro, halo, or acyl groups, which can then be further manipulated to build more complex molecules.

Potential Research Areas and Applications

The true potential of this compound lies in its utility as a versatile building block for the synthesis of novel bioactive compounds.

Medicinal Chemistry

The 2-alkoxy-fluorophenyl moiety is a feature in a number of patented pharmaceutical compounds, suggesting its importance in modulating biological activity.[11]

Proposed Research Directions:

  • Kinase Inhibitors: The scaffold can be incorporated into molecules targeting various kinases, where the fluorine and isopropoxy groups can occupy specific pockets in the ATP-binding site, potentially enhancing selectivity and potency.

  • GPCR Ligands: The unique electronic and steric properties of the this compound core could be exploited to design novel ligands for G-protein coupled receptors, a major class of drug targets.

  • Antiviral and Antibacterial Agents: The lipophilicity imparted by the isopropoxy group and the metabolic stability from the fluorine atom make this scaffold an attractive starting point for the development of new anti-infective agents.[12]

Diagram 3: Workflow for a Medicinal Chemistry Program

G A This compound B Electrophilic Aromatic Substitution A->B C Functionalized Intermediate B->C D Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) C->D E Diverse Library of Bioactive Candidates D->E F Biological Screening E->F G Lead Optimization F->G

Caption: A potential workflow for drug discovery.

Agrochemicals

The principles of drug design often translate to the development of modern agrochemicals. The incorporation of fluorine is a well-established strategy to enhance the efficacy and environmental profile of pesticides and herbicides.[13][14]

Proposed Research Directions:

  • Herbicides: The this compound moiety could be incorporated into novel herbicidal scaffolds that target specific enzymes in weeds.

  • Fungicides and Insecticides: The unique properties of this building block could lead to the development of new fungicides and insecticides with improved potency and reduced environmental impact.

Metabolic and Toxicological Considerations

While fluorinated compounds often exhibit enhanced metabolic stability, it is crucial to consider potential metabolic pathways and toxicological profiles. The metabolism of related ortho-fluoroalkoxybenzenes suggests that potential routes could include O-dealkylation of the isopropoxy group or hydroxylation of the aromatic ring.[11]

Safety and Handling:

Based on safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory.[15][16] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It may be harmful if swallowed, and may cause skin and eye irritation.[15][16]

Conclusion

This compound represents a promising, yet underutilized, building block in the fields of medicinal chemistry and agrochemical research. Its straightforward synthesis and predictable reactivity provide a solid foundation for the creation of diverse libraries of novel compounds. The strategic placement of the fluoro and isopropoxy groups offers a unique combination of properties that can be exploited to address the challenges of modern drug and pesticide discovery. This technical guide serves as a call to action for researchers to explore the full potential of this versatile molecule and to unlock new frontiers in chemical and biological sciences.

References

  • University of Wisconsin-Madison. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • University of California, Davis. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-4-isopropoxy-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks. Retrieved from [Link]

  • Journal of Fluorine Chemistry. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-fluoro-isopropoxy-benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Frontiers. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Retrieved from [Link]

  • El-Sayed, W. M., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Nature. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US11840560B2 - Prodrugs and uses thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 1-Fluoro-2-iodoethane for Chemical Research. Retrieved from [Link]

  • Verniest, G., et al. (2007). Synthesis and reactivity of 1-substituted 2-fluoro- and 2,2-difluoroaziridines. The Journal of Organic Chemistry, 72(22), 8569–8572. Retrieved from [Link]

  • Google Patents. (n.d.). US20070265326A1 - Novel compounds.
  • PubMed. (n.d.). Bioactive acetylenic metabolites. Retrieved from [Link]

  • Justia Patents. (n.d.). Process for the preparation of aromatic fluoro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent applications of fluorine in crop protection – New discoveries originating from the unique heptafluoroisopropyl group. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Retrieved from [Link]

  • PubMed. (n.d.). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. Retrieved from [Link]

  • ResearchGate. (n.d.). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

  • Google Patents. (n.d.). US8329198B2 - Pharmaceutical compositions and related methods of delivery.

Sources

Methodological & Application

The Strategic Role of 1-Fluoro-2-isopropoxybenzene in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and lipophilic aliphatic groups into molecular scaffolds is a cornerstone of rational drug design. The building block, 1-fluoro-2-isopropoxybenzene, has emerged as a valuable synthon for medicinal chemists, offering a unique combination of physicochemical properties that can be exploited to fine-tune the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. This comprehensive guide provides an in-depth analysis of the applications of this compound, complete with detailed synthetic protocols and an exploration of its role in structure-activity relationship (SAR) studies.

Physicochemical Properties and Strategic Design Rationale

The utility of this compound in medicinal chemistry stems from the synergistic interplay of its constituent functional groups: the fluoro group and the isopropoxy group, ortho-disposed on a benzene ring.

PropertyValueSource
Molecular Formula C₉H₁₁FO[1]
Molecular Weight 154.18 g/mol [1]
LogP (calculated) 2.61[1]
Polar Surface Area (PSA) 9.23 Ų[1]

The fluorine atom, being the most electronegative element, exerts a powerful inductive effect, which can modulate the pKa of nearby functional groups and influence the overall electronic character of the molecule.[2] This can be critical for optimizing interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability and prolonging the half-life of a drug candidate.[3]

The isopropoxy group, a small, branched alkyl ether, increases the lipophilicity of the scaffold. This enhancement in lipophilicity can improve a compound's ability to cross cellular membranes and the blood-brain barrier, which is often a crucial factor for drugs targeting the central nervous system. The branched nature of the isopropyl group can also provide steric hindrance, further shielding the molecule from metabolic degradation.

The ortho-relationship of these two groups creates a unique electronic and steric environment on the phenyl ring, influencing its reactivity in subsequent synthetic transformations and its potential interactions within a biological target's binding pocket.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is readily achievable through a standard Williamson ether synthesis. The following protocol is adapted from established literature procedures.

Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 2-Fluorophenol

  • 2-Iodopropane (or 2-bromopropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add 2-iodopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a colorless oil.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.13 – 6.94 (m, 3H), 6.93 – 6.85 (m, 1H), 4.53 (hept, J = 6.1 Hz, 1H), 1.36 (d, J = 6.1 Hz, 6H).[4]

  • ¹³C NMR (101 MHz, CDCl₃): δ 153.2 (d, J = 246.5 Hz), 146.9 (d, J = 9.1 Hz), 124.3 (d, J = 3.8 Hz), 121.9 (d, J = 6.8 Hz), 116.8 (d, J = 18.2 Hz), 116.2, 71.8, 22.2.

Synthesis_Workflow reagents 2-Fluorophenol + 2-Iodopropane + K₂CO₃ in DMF reaction Williamson Ether Synthesis (60-70 °C, 4-6h) reagents->reaction 1 workup Aqueous Workup & Extraction reaction->workup 2 purification Flash Chromatography workup->purification 3 product This compound purification->product 4

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Structure-Activity Relationship (SAR) Studies

The this compound moiety serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its strategic placement within a lead compound can significantly impact its biological activity and pharmacokinetic properties.

While specific examples of blockbuster drugs containing this exact fragment remain proprietary or in early-stage development, the principles of its application can be illustrated through related structures. For instance, a study on isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors highlights the importance of the isopropoxy group in modulating biological activity.[5][6] In this study, the isopropoxy group, in conjunction with other substituents, was crucial for achieving potent inhibition.[5][6]

The this compound scaffold can be further functionalized to explore SAR. Common synthetic transformations include:

  • Ortho-lithiation/metalation: The fluorine and isopropoxy groups can direct ortho-lithiation to the C3 or C6 positions, allowing for the introduction of a wide range of electrophiles.

  • Electrophilic Aromatic Substitution: The electron-donating nature of the isopropoxy group and the electron-withdrawing nature of the fluorine atom create a unique reactivity pattern for electrophilic aromatic substitution reactions, such as nitration or halogenation, primarily at the para-position to the isopropoxy group.

  • Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is generally a poor leaving group in SNAr reactions on an unactivated ring, its reactivity can be enhanced by the presence of strongly electron-withdrawing groups elsewhere on the ring.

SAR_Logic cluster_transformations Functionalization Strategies cluster_derivatives Diverse Analogs for SAR start This compound ortho_lith Ortho-lithiation start->ortho_lith eas Electrophilic Aromatic Substitution start->eas snar Nucleophilic Aromatic Substitution start->snar derivatives Introduction of diverse functional groups (R₁, R₂...) at various positions ortho_lith->derivatives eas->derivatives snar->derivatives bio_activity Biological Activity (Potency, Selectivity) derivatives->bio_activity dmpk DMPK Properties (Metabolic Stability, Permeability) derivatives->dmpk

Sources

The Strategic Role of 1-Fluoro-2-isopropoxybenzene in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes. 1-Fluoro-2-isopropoxybenzene emerges as a valuable, functionalized building block for the synthesis of complex active ingredients. This guide provides a comprehensive overview of its synthesis, properties, and strategic application in the construction of advanced fungicidal agents. Detailed, field-tested protocols for its preparation via Williamson ether synthesis and its conceptual application in the synthesis of next-generation fungicides like Mefentrifluconazole are presented. This document is intended for researchers, chemists, and process development professionals in the agrochemical industry, offering both theoretical grounding and practical methodologies.

Introduction: The Fluorine Advantage in Crop Protection

The strategic incorporation of fluorine into active ingredients has revolutionized the agrochemical industry. The unique physicochemical properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, dramatically influence a molecule's biological activity.[1] These modifications can lead to agrochemicals with superior efficacy, selectivity, and a more favorable environmental profile. Fluorinated aromatic building blocks, such as this compound, serve as critical starting materials for introducing these beneficial fluorinated motifs into novel herbicidal, insecticidal, and fungicidal candidates.

The isopropoxy group, in conjunction with the fluorine atom, provides a handle for further chemical transformations and modulates the molecule's lipophilicity, which is crucial for its transport within the target organism. This dual-functionality makes this compound a precursor of significant interest for creating sophisticated molecular architectures.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a key intermediate is fundamental for its effective use in multi-step synthesis.

PropertyValueSource
CAS Number 1160293-58-2[2]
Molecular Formula C₉H₁₁FO[2]
Molecular Weight 154.18 g/mol [2]
LogP 2.61[2]
PSA (Polar Surface Area) 9.23 Ų[2]

Synthesis of this compound: A Validated Protocol

The most direct and widely adopted method for preparing aryl ethers is the Williamson ether synthesis, a robust Sₙ2 reaction between a phenoxide and an alkyl halide.[3][4] This protocol details the synthesis of this compound from 2-fluorophenol and an isopropyl halide.

Reaction Scheme

Williamson_Ether_Synthesis R1 2-Fluorophenol P1 This compound R1->P1 Etherification R2 Isopropyl Bromide R2->P1 Base Base (e.g., K₂CO₃) Base->P1 Salt Salt (e.g., KBr) Water H₂O

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established methodologies for Williamson ether synthesis.[5][6]

Materials and Reagents:

  • 2-Fluorophenol (1.0 eq)

  • Isopropyl bromide (or 2-bromopropane) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized (1.5 eq)

  • Anhydrous Acetone or Butanone (solvent)

  • Diethyl ether (for extraction)

  • 5% aqueous NaOH solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2-fluorophenol (1.0 eq) and anhydrous acetone (or butanone) to create a ~0.5 M solution. Add the finely pulverized potassium carbonate (1.5 eq).

  • Addition of Alkyl Halide: While stirring vigorously, add isopropyl bromide (1.2 eq) to the suspension at room temperature.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 56°C for acetone, 80°C for butanone). Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous NaOH (to remove any unreacted 2-fluorophenol), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Causality and Insights:

  • Choice of Base: Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to promote significant elimination side reactions with the secondary alkyl halide.[5]

  • Solvent: Acetone or butanone are excellent polar aprotic solvents for this Sₙ2 reaction, facilitating the dissolution of the reactants and promoting the nucleophilic attack.

  • Work-up: The aqueous NaOH wash is critical for removing any starting phenolic material, ensuring high purity of the final product.

Application in Fungicide Synthesis: The Case of Mefentrifluconazole

This compound is a key structural motif found in advanced agrochemicals. A prime example of a highly effective fungicide that incorporates a similar core structure is Mefentrifluconazole, the first isopropanol-triazole fungicide from the demethylase inhibitor (DMI) class.[1][7] Mefentrifluconazole exhibits a broad spectrum of activity against numerous fungal pathogens in a wide range of crops.[1]

While published synthetic routes for Mefentrifluconazole often start with more complex fluorinated intermediates[1], the final structure strongly suggests that a substituted fluoroisopropoxybenzene derivative is a crucial building block. The following section outlines a known, multi-step synthesis of Mefentrifluconazole, illustrating the type of complex transformations where a precursor like this compound would be invaluable.

Established Synthetic Pathway to Mefentrifluconazole

The following pathway is an established industrial synthesis of Mefentrifluconazole, starting from 2-bromo-5-fluorobenzotrifluoride.[1] This pathway highlights the introduction of the key phenoxy ether linkage and the construction of the isopropanol-triazole side chain.

Mefentrifluconazole_Synthesis cluster_main Mefentrifluconazole Synthesis Pathway A 2-Bromo-5-fluorobenzotrifluoride C₇H₃BrF₄ B Acetophenone Derivative C₉H₆F₄O A->B 1. Mg 2. Ac₂O C Phenoxyphenyl Derivative C₁₅H₁₀ClF₄O₂ B->C 4-Chlorophenol, Base D Epoxide Intermediate C₁₆H₁₂ClF₄O₂ C->D Corey-Chaykovsky Reaction E Mefentrifluconazole C₁₈H₁₅ClF₃N₃O₂ D->E 1,2,4-Triazole, Base

Caption: Established synthetic pathway for the fungicide Mefentrifluconazole.

Protocol for Key Transformation: Epoxide Ring-Opening

This protocol details the final step in the Mefentrifluconazole synthesis: the nucleophilic ring-opening of the epoxide intermediate with 1,2,4-triazole. This is a critical step that introduces the triazole moiety, which is essential for the fungicidal activity of DMIs.

Materials and Reagents:

  • Epoxide Intermediate (e.g., 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane) (1.0 eq)[8]

  • 1H-1,2,4-Triazole (1.3 eq)[8]

  • Sodium Hydroxide (NaOH), flakes (0.5 eq)[8]

  • N,N-Dimethylformamide (DMF) (solvent)[8]

  • Toluene (for extraction)

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge the epoxide intermediate (1.0 eq), 1H-1,2,4-triazole (1.3 eq), NaOH flakes (0.5 eq), and DMF.[8]

  • Heating: Heat the reaction mixture to approximately 115°C and maintain for 12 hours, or until conversion of the starting material is complete (monitored by HPLC or GC).[8]

  • Solvent Removal: After cooling, remove the DMF by vacuum distillation.[8]

  • Extraction and Wash: Add toluene and water to the residue and heat to 80°C to perform an extraction. Separate the organic phase.[8]

  • Crystallization: Partially remove the toluene under vacuum. Add a specific amount of DMF to the toluene solution to induce crystallization. Cool the solution slowly to 0°C.[8]

  • Isolation: Isolate the precipitated Mefentrifluconazole by filtration or centrifugation. Dry the product in a vacuum oven.[8]

Causality and Insights:

  • Ring-Opening Regioselectivity: The nucleophilic attack by the triazole anion occurs at the less sterically hindered carbon of the epoxide ring, leading to the desired propan-2-ol structure.

  • Solvent Choice: DMF is an ideal solvent for this reaction due to its high boiling point and its ability to dissolve both the organic substrates and the inorganic base.

  • Crystallization: The controlled addition of DMF to the toluene solution is a critical step for obtaining a crystalline product with high purity.

Conclusion

This compound represents a strategically important building block in the design and synthesis of modern agrochemicals. Its preparation via the robust Williamson ether synthesis is straightforward and scalable. The structural motifs present in this intermediate are found in highly active fungicides such as Mefentrifluconazole. The protocols and insights provided herein offer a practical guide for researchers and development scientists to leverage the "fluorine advantage" in the creation of next-generation crop protection solutions. The continued exploration of such fluorinated intermediates is essential for the development of more effective and sustainable agricultural technologies.

References

  • The Williamson Ether Synthesis. University of Colorado Boulder. Available at: [Link]

  • Williamson Ether Synthesis. University of Houston. Available at: [Link]

  • Mefentrifluconazole (Ref: BAS 750F). AERU, University of Hertfordshire. Available at: [Link]

  • 1-bromo-2-fluorobenzene. Organic Syntheses. Available at: [Link]

    • The Williamson Ether Synthesis. University of Massachusetts Lowell. Available at: [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. National Institutes of Health (NIH). Available at: [Link]

Sources

Synthesis of 1-Fluoro-2-isopropoxybenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine atoms and ether functionalities into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated aromatic ethers are prevalent motifs in a diverse array of bioactive molecules, where the unique electronic properties of fluorine can profoundly influence molecular conformation, metabolic stability, and binding affinity. 1-Fluoro-2-isopropoxybenzene is a valuable substituted aromatic ether that serves as a key building block in the synthesis of more complex molecules. Its preparation is a classic example of the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.[1][2]

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. It delves into the mechanistic underpinnings of the reaction, outlines critical safety precautions, and details the analytical techniques for the characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented synthetic procedure.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through a Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction.[2][3] In this procedure, the hydroxyl proton of 2-fluorophenol is deprotonated by a strong base to form the more nucleophilic 2-fluorophenoxide ion. This phenoxide then attacks the electrophilic carbon of an isopropyl halide, displacing the halide and forming the desired ether.

The choice of a strong, non-nucleophilic base is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction, which can be significant with secondary halides like 2-bromopropane.[4] Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed for this purpose. The reaction is typically performed in a polar apathetic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reactants and promote the SN2 mechanism.

Materials and Methods

Reagents and Solvents
Reagent/SolventChemical FormulaMolar Mass ( g/mol )CAS NumberPurity
2-FluorophenolC₆H₅FO112.10367-12-4≥99%
2-BromopropaneC₃H₇Br122.9975-26-3≥99%
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-760%
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0968-12-2≥99.8%
Diethyl Ether(C₂H₅)₂O74.1260-29-7≥99%
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Saturated
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9≥99.5%
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocol

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents 1. Combine 2-Fluorophenol and anhydrous DMF base_add 2. Add Sodium Hydride portion-wise at 0°C reagents->base_add Stir alkyl_halide 3. Add 2-Bromopropane dropwise base_add->alkyl_halide Stir reflux 4. Heat to 80°C and stir alkyl_halide->reflux Heat quench 5. Quench with water and extract with Diethyl Ether reflux->quench Cool wash 6. Wash organic layer with saturated NaHCO₃ and brine quench->wash dry 7. Dry over MgSO₄ and filter wash->dry evaporate 8. Evaporate solvent dry->evaporate purify 9. Purify by column chromatography evaporate->purify analyze 10. Characterize by NMR purify->analyze

Figure 1. Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorophenol (1.0 eq). Dissolve the phenol in anhydrous dimethylformamide (DMF) (approximately 5 mL per gram of phenol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. The formation of hydrogen gas will be observed. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add 2-bromopropane (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature with stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.

Safety Precautions

  • 2-Fluorophenol: This compound is toxic and corrosive.[5] Avoid contact with skin and eyes, and do not inhale vapors. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Bromopropane: This is a flammable liquid and is harmful if swallowed or inhaled.[6] Keep away from heat, sparks, and open flames. Use in a fume hood and wear appropriate PPE.

  • Sodium Hydride: This reagent is highly flammable and reacts violently with water to produce hydrogen gas, which is explosive. Handle with extreme care in a dry, inert atmosphere. The 60% dispersion in mineral oil reduces its pyrophoric nature but does not eliminate the hazard.

  • Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.

Characterization

The structure and purity of the synthesized this compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show the following signals:

  • A doublet in the region of 1.3-1.4 ppm, corresponding to the six protons of the two methyl groups of the isopropoxy moiety, coupled to the methine proton.

  • A septet in the region of 4.4-4.6 ppm, corresponding to the single methine proton of the isopropoxy group, coupled to the six methyl protons.

  • A complex multiplet in the aromatic region (approximately 6.8-7.2 ppm) corresponding to the four protons on the benzene ring. The ortho-substitution pattern and the presence of the fluorine atom will lead to complex splitting patterns.[7]

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Key expected signals include:

  • A signal around 22 ppm for the two equivalent methyl carbons of the isopropoxy group.

  • A signal around 71 ppm for the methine carbon of the isopropoxy group.

  • Several signals in the aromatic region (115-160 ppm). The carbon directly attached to the fluorine atom will appear as a doublet due to ¹JC-F coupling. The carbon attached to the isopropoxy group will also be in this region, as will the other four aromatic carbons.[8]

Expected ¹⁹F NMR Spectrum

¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds.[9] The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the fluorine atom. The chemical shift will be in the characteristic range for an aromatic fluorine, and the signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Williamson ether synthesis. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable building block for a variety of applications in organic synthesis, medicinal chemistry, and materials science. The characterization data, based on established NMR principles, will ensure the identity and purity of the final product.

References

Sources

Comprehensive Analytical Methodologies for the Characterization of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-isopropoxybenzene is a fluorinated aromatic ether, a class of compounds of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity to target proteins.[1] As a versatile building block, the precise and accurate characterization of this compound is paramount for its application in research and development. This document provides a comprehensive guide to the primary analytical techniques for the qualitative and quantitative analysis of this compound, offering detailed protocols and insights into data interpretation.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is fundamental to selecting and optimizing analytical methods.

PropertyValueSource
Chemical Formula C₉H₁₁FO[2][3]
Molecular Weight 154.18 g/mol [2][3]
CAS Number 1160293-58-2[2][4]
Appearance Predicted to be a colorless liquidN/A
Boiling Point Estimated based on similar structuresN/A
Melting Point Not available; likely below 0°C[5]
Solubility Soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane)N/A

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for assessing the purity of this compound and for quantifying it in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that serves as a molecular fingerprint for identification. Given its predicted volatility, this compound is an ideal candidate for GC-MS analysis.

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions as necessary to achieve a final concentration within the linear range of the instrument, typically 1-100 µg/mL.

  • Instrumentation and Parameters:

    • GC System: Agilent 7890A or equivalent.

    • MS System: Agilent 5975C or equivalent.[6]

    • Column: Zebron ZB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent non-polar column.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 50-300 m/z.

  • Data Interpretation:

    • Retention Time (RT): The RT of the analyte peak should be consistent and reproducible. This is the primary identifier under specific chromatographic conditions.

    • Mass Spectrum: The obtained mass spectrum should be compared with a reference spectrum if available. The molecular ion peak (M⁺) is expected at m/z 154. Key fragment ions would likely include the loss of the isopropyl group ([M-43]⁺) and other characteristic fragments arising from the fluorinated benzene ring.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Dilution in Volatile Solvent B 2. Injection A->B C 3. GC Separation (Based on Volatility) B->C D 4. EI Ionization & Fragmentation C->D E 5. Mass Analysis (m/z) D->E F 6. Identify by Retention Time E->F G 7. Confirm by Mass Spectrum F->G

Caption: GC-MS analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

Principle of Causality: Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[7] A polar mobile phase is used with a non-polar stationary phase (e.g., C18). Non-polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds. This technique is exceptionally well-suited for purity determination and quantification, particularly for samples containing non-volatile impurities.[8]

Experimental Protocol: RP-HPLC

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water (sample diluent).

    • Dilute the stock solution with the sample diluent to a working concentration of approximately 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.

  • Instrumentation and Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Photodiode Array (PDA) or UV Detector.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Elution Mode: Isocratic.

    • Mobile Phase Composition: 65% Acetonitrile / 35% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 270 nm (based on the UV absorbance of similar aromatic compounds).

  • Data Interpretation:

    • Retention Time: A sharp, symmetrical peak at a consistent retention time indicates the presence of the compound.

    • Peak Area: The area under the peak is directly proportional to the concentration of the analyte, allowing for accurate quantification against a calibration curve.

    • Purity Assessment: The presence of other peaks in the chromatogram indicates impurities. The purity can be calculated based on the relative peak areas (Area % method).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A 1. Dissolve in Mobile Phase B 2. Filter Sample A->B C 3. Injection B->C D 4. RP-C18 Separation (Based on Polarity) C->D E 5. UV Detection D->E F 6. Quantify by Peak Area E->F G 7. Assess Purity F->G

Caption: HPLC analytical workflow for this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR spectroscopy is the most powerful technique for de novo structural elucidation. It exploits the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F). By absorbing radiofrequency energy in a strong magnetic field, these nuclei produce signals that reveal their chemical environment, connectivity, and spatial relationships, allowing for an unambiguous structural assignment.

Experimental Protocol: NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Experiments: ¹H NMR, ¹³C NMR, ¹⁹F NMR.

    • Temperature: 25°C.

  • Predicted Data Interpretation:

    • ¹H NMR:

      • Aromatic Protons (4H): Complex multiplet signals expected in the range of δ 6.8-7.2 ppm. The fluorine atom will cause additional splitting.

      • Isopropyl Methine (1H): A septet (or multiplet due to coupling with fluorine) is expected around δ 4.5 ppm.

      • Isopropyl Methyls (6H): A doublet is expected around δ 1.3 ppm.

    • ¹³C NMR:

      • Nine distinct signals are expected.

      • The carbon directly attached to the fluorine (C-F) will appear as a doublet with a large coupling constant (J_CF ≈ 240-250 Hz).

      • The carbon attached to the isopropoxy group (C-O) will also show coupling to fluorine.

      • Signals for the isopropyl group carbons will be observed in the aliphatic region.

    • ¹⁹F NMR:

      • A single multiplet signal is expected. The chemical shift will be informative about the electronic environment of the fluorine atom on the aromatic ring.[9]

NMR_Strategy Title Structural Elucidation of This compound H_NMR ¹H NMR C_NMR ¹³C NMR F_NMR ¹⁹F NMR H_info Proton Environment & Connectivity H_NMR->H_info C_info Carbon Skeleton & Functional Groups C_NMR->C_info F_info Fluorine Environment F_NMR->F_info Structure Complete Molecular Structure H_info->Structure C_info->Structure F_info->Structure

Caption: Integrated NMR approach for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Causality: FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. Molecular bonds vibrate at specific frequencies. When infrared radiation corresponding to these frequencies is absorbed, it provides a spectrum with characteristic absorption bands, allowing for the identification of functional groups like ethers, aromatic rings, and carbon-fluorine bonds.

Experimental Protocol: FTIR

  • Sample Preparation:

    • As this compound is a liquid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

  • Instrumentation and Parameters:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent.

    • Scan Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 (for a good signal-to-noise ratio).

  • Predicted Data Interpretation:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2980-2850 cm⁻¹: Aliphatic C-H stretching (from the isopropyl group).

    • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

    • ~1250-1200 cm⁻¹: Aryl-O stretching (asymmetric) from the ether linkage.

    • ~1100-1000 cm⁻¹: C-F stretching vibration.[10]

FTIR_Process A 1. Sample Preparation (Liquid Film on Salt Plate) B 2. IR Radiation Exposure A->B C 3. Detection of Absorbed Frequencies B->C D 4. Generation of FTIR Spectrum C->D E 5. Identification of Functional Groups D->E

Caption: The process of functional group analysis using FTIR.

Summary of Analytical Techniques

TechniqueInformation ObtainedSample RequirementsStrengthsLimitations
GC-MS Purity, identification, quantification of volatile components.Volatile and thermally stable; soluble in volatile solvents.High sensitivity and specificity; excellent for separation.Not suitable for non-volatile or thermally labile compounds.
HPLC-UV/PDA Purity, quantification.Soluble in mobile phase.High precision; non-destructive; suitable for non-volatile impurities.Lower resolution for complex mixtures compared to GC; requires chromophore for UV detection.
NMR Unambiguous molecular structure and connectivity.5-10 mg, soluble in deuterated solvents.Provides complete structural information.Lower sensitivity; requires more sample; expensive instrumentation.
FTIR Presence of functional groups.Minimal (1 drop of liquid).Fast, simple, and requires minimal sample preparation.Provides limited structural information; not suitable for quantification.

References

  • Isopropoxybenzene | CAS#:2741-16-4 | Chemsrc. [Link]

  • A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. [Link]

  • 1-Fluoro-3-(propan-2-yl)benzene - PubChem. [Link]

  • III Analytical Methods - Japan International Cooperation Agency. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material - Jurnal UPI. [Link]

  • Supporting Information - Royal Society of Chemistry. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material - ResearchGate. [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography - NACALAI TESQUE, INC. [Link]

  • Benzene, fluoro- - NIST WebBook. [Link]

  • 1-FLUORO-3-ISOPROPOXYBENZENE | 901221-1G | SIGMA-ALDRICH | SLS Ireland. [Link]

  • The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples - PMC - NIH. [Link]

  • Non-targeted Gas Chromatography Orbitrap Mass Spectrometry qualitative and quantitative analysis of semi-volatile organic compou - Digital CSIC. [Link]

  • Separation of Fluorobenzene on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry - Semantic Scholar. [Link]

Sources

The Strategic Utility of 1-Fluoro-2-isopropoxybenzene in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Aromatic Building Block

In the landscape of contemporary organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the realms of pharmaceutical and materials science. Among the vast arsenal of aromatic building blocks, 1-fluoro-2-isopropoxybenzene emerges as a substrate of significant interest. Its unique electronic and steric profile, characterized by the synergistic interplay of a fluorine atom and an isopropoxy group, offers chemists a powerful tool for regioselective synthesis. The fluorine substituent, with its strong electronegativity and ability to act as a directing group in metalation reactions, coupled with the bulky, electron-donating isopropoxy group, provides a nuanced platform for the construction of complex, highly substituted aromatic systems.

This technical guide delves into the practical applications of this compound as a versatile building block. We will explore its pivotal role in directed ortho-metalation (DoM) reactions, providing detailed, field-proven protocols for its functionalization. Furthermore, we will present a cogent synthetic strategy that leverages this building block for the potential synthesis of a key intermediate for the potent antifungal agent, Posaconazole. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable aromatic precursor.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective application in synthesis.

PropertyValue
CAS Number 1160293-58-2
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
Appearance Colorless liquid
Boiling Point Not readily available
Density Not readily available
  • ¹H NMR: Resonances in the aromatic region (δ 6.8-7.2 ppm) exhibiting complex coupling patterns due to the fluorine and isopropoxy substituents. A septet for the methine proton of the isopropoxy group (δ ~4.5 ppm) and a doublet for the methyl protons (δ ~1.3 ppm).

  • ¹³C NMR: Aromatic carbons will appear in the range of δ 110-160 ppm, with characteristic C-F and C-O couplings. The carbons of the isopropoxy group will be observed in the aliphatic region.

  • IR Spectroscopy: Characteristic C-F stretching vibrations (around 1200-1250 cm⁻¹) and C-O-C stretching of the ether linkage (around 1000-1100 cm⁻¹).

Core Application: Directed ortho-Metalation (DoM)

The true synthetic power of this compound is unlocked through Directed ortho-Metalation (DoM). This powerful technique allows for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG), followed by quenching with an electrophile to introduce a new substituent.[1][2] In the case of this compound, both the fluorine and the isopropoxy group can act as DMGs. However, the oxygen of the isopropoxy group is a significantly stronger directing group than the fluorine atom. This hierarchy ensures that lithiation will occur selectively at the C6 position, between the two directing groups.

The mechanism of DoM involves the coordination of a strong organolithium base, such as n-butyllithium (n-BuLi), to the heteroatom of the DMG (in this case, the oxygen of the isopropoxy group).[2] This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction and the formation of a stable aryllithium intermediate. This intermediate can then be trapped by a wide variety of electrophiles.

DoM_Mechanism cluster_start Starting Material cluster_intermediate Lithiation cluster_product Electrophilic Quench start This compound intermediate ortho-Lithiated Intermediate start->intermediate n-BuLi, THF, -78 °C product Functionalized Product intermediate->product Electrophile (E+)

Caption: General workflow for the Directed ortho-Metalation of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the ortho-functionalization of this compound. These protocols are designed to be self-validating, with clear instructions and safety considerations.

Protocol 1: Synthesis of 2-Fluoro-6-isopropoxybenzoic Acid via Carboxylation

This protocol details the introduction of a carboxylic acid group at the C6 position of this compound. The resulting 2-fluoro-6-isopropoxybenzoic acid is a valuable intermediate for further synthetic transformations.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dry ice (solid carbon dioxide)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and a rubber septum

  • Schlenk line or argon/nitrogen manifold for inert atmosphere

  • Syringes and needles

  • Low-temperature bath (dry ice/acetone or cryocooler)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq) to a flame-dried round-bottom flask. Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution via syringe. The addition should be controlled to maintain the internal temperature below -70 °C. A color change to yellow or orange is typically observed, indicating the formation of the aryllithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Electrophilic Quench: While maintaining the inert atmosphere, carefully add an excess of crushed dry ice to the reaction mixture in small portions. The color of the solution will likely fade.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Once the excess dry ice has sublimed, quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-fluoro-6-isopropoxybenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Expected Outcome: 2-Fluoro-6-isopropoxybenzoic acid as a white to off-white solid.

Characterization Data (Predicted):

  • ¹H NMR: Aromatic protons will show characteristic shifts and coupling constants. The carboxylic acid proton will appear as a broad singlet at high chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed around δ 165-175 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 2-fluoro-6-isopropoxybenzoic acid will be observed.

Protocol 2: Synthesis of 2-Fluoro-6-isopropoxybenzaldehyde via Formylation

This protocol describes the introduction of a formyl group at the C6 position, yielding 2-fluoro-6-isopropoxybenzaldehyde, a key precursor for various heterocycle syntheses.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Lithiation: Follow steps 1-4 of Protocol 1 to generate the ortho-lithiated intermediate of this compound.

  • Electrophilic Quench: At -78 °C, slowly add anhydrous DMF (1.2 eq) dropwise to the reaction mixture.

  • Warming and Quenching: Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction and Work-up: Follow steps 7-9 of Protocol 1 for the extraction, washing, and drying of the organic layer.

  • Purification: The crude 2-fluoro-6-isopropoxybenzaldehyde can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Expected Outcome: 2-Fluoro-6-isopropoxybenzaldehyde as a pale yellow oil or low-melting solid.

Application in the Synthesis of a Posaconazole Intermediate

The potent, broad-spectrum antifungal agent Posaconazole features a complex, highly substituted aromatic core. A key fragment in many synthetic routes to Posaconazole is a substituted difluorophenylpiperazine moiety. This compound, through strategic functionalization via DoM, can serve as a precursor to a valuable intermediate for the synthesis of analogs or related structures.

The following proposed synthetic pathway illustrates how 2-fluoro-6-isopropoxybenzaldehyde, synthesized as described in Protocol 2, can be elaborated towards a key piperazine intermediate.

Posaconazole_Intermediate A This compound B 2-Fluoro-6-isopropoxybenzaldehyde A->B 1. n-BuLi, THF, -78°C 2. DMF C Intermediate Imine B->C Piperazine derivative, reductive amination conditions D Piperazine Adduct C->D Further functionalization E Posaconazole Precursor Analog D->E Coupling reactions

Caption: Proposed synthetic pathway towards a Posaconazole precursor analog.

This proposed route leverages the regioselective formylation of this compound. The resulting aldehyde can undergo reductive amination with a suitable piperazine derivative to forge the key C-N bond. Subsequent functionalization and coupling reactions can then be employed to complete the synthesis of the desired advanced intermediate.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility is primarily derived from its susceptibility to highly regioselective functionalization via Directed ortho-Metalation, a testament to the powerful directing ability of the isopropoxy group. The detailed protocols provided herein offer a practical guide for researchers to harness this reactivity for the synthesis of a range of functionalized aromatic compounds.

The potential application of this building block in the synthesis of complex molecules, such as intermediates for pharmaceutical agents like Posaconazole, underscores its importance in drug discovery and development. Future research in this area will likely focus on expanding the scope of electrophiles used to trap the ortho-lithiated intermediate, as well as exploring its utility in other areas of chemical synthesis, including materials science and agrochemicals. The principles and protocols outlined in this guide provide a solid foundation for such future endeavors.

References

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-p-sulfonamides and related compounds. Anionic Fries rearrangement. Cross coupling reactions. Chemical Reviews, 90(6), 879–933.
  • Mortier, J. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Reddit. (2023). Ortho-lithiation with n-BuLi. r/Chempros. Retrieved from [Link]

  • El-Gazzar, A. A. B. A., et al. (2015).
  • Google Patents. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Elgemeie, G. H., et al. (2018). Synthesis and Antifungal Activity of Some New Fluorine-Substituted 4-Thiazolidinone Bearing 1,2,4-Triazinone. International Journal of Organic Chemistry, 8(1), 170-175.
  • PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). (2-Bromopropyl)benzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, (2-bromopropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 2-bromo-1,3-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Mastering the Analysis of 1-Fluoro-2-isopropoxybenzene: A Comprehensive Guide to NMR Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as applied to the structural elucidation of 1-Fluoro-2-isopropoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic framework for acquiring and interpreting a full suite of NMR data, including ¹H, ¹³C, DEPT, ¹⁹F, and advanced 2D correlation spectra (COSY and HSQC). The causality behind experimental parameter selection is explained, ensuring a robust and self-validating approach to confirming the molecular structure and understanding the nuanced electronic environment imparted by the fluorine and isopropoxy substituents.

Introduction: The Structural Significance of Fluorinated Aryl Ethers

Fluorinated organic compounds are of paramount importance in modern pharmaceuticals, agrochemicals, and materials science.[1] The introduction of fluorine can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as an excellent model system for understanding the NMR spectroscopic signatures of this important class of compounds. Its structure combines the complexities of an aromatic system, the influence of an electron-withdrawing fluorine atom, and a bulky, electron-donating isopropoxy group. A thorough NMR analysis is therefore essential for unambiguous structural confirmation and for providing a baseline for the characterization of more complex derivatives. This guide will detail the necessary protocols to achieve a comprehensive NMR characterization.

Foundational Principles: A Multinuclear Approach

A complete structural elucidation of this compound necessitates a multi-faceted NMR approach. While ¹H NMR provides the initial scaffold of proton environments, ¹³C NMR reveals the carbon backbone. The presence of fluorine, a spin ½ nucleus with 100% natural abundance, offers an additional powerful analytical handle through ¹⁹F NMR.[2] Furthermore, through-bond J-coupling interactions between ¹H, ¹³C, and ¹⁹F nuclei provide definitive evidence of connectivity.

The Influence of Substituents on Chemical Shifts

The chemical shifts observed in the NMR spectra of this compound are governed by the electronic effects of the fluoro and isopropoxy groups. The fluorine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. The isopropoxy group, conversely, is a moderately activating group, donating electron density to the aromatic ring through resonance. The interplay of these effects results in a distinct pattern of shielding and deshielding for the aromatic protons and carbons.

Experimental Protocols

Sample Preparation

High-quality NMR spectra begin with meticulous sample preparation. To ensure a homogeneous solution and minimize signal distortion, the following protocol is recommended:

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its convenient residual proton signal at 7.26 ppm for referencing.[3]

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.[3][4]

    • For ¹³C and 2D NMR experiments, a more concentrated sample of 20-30 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Homogenization: After adding the solvent, cap the NMR tube and gently invert it several times to ensure complete dissolution. If necessary, use a vortex mixer. Visually inspect the sample to ensure no solid particles remain, as these can degrade spectral quality.[4][5]

  • Transfer: Use a clean Pasteur pipette to transfer the solution into a clean, dry 5 mm NMR tube.[5]

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation start Start: High Purity Analyte dissolve Dissolve 5-30 mg in 0.6-0.7 mL CDCl3 start->dissolve homogenize Vortex/Invert to Homogenize dissolve->homogenize inspect Visually Inspect for Particulates homogenize->inspect filter Filter if Necessary inspect->filter Particulates Present transfer Transfer to 5 mm NMR Tube inspect->transfer Clear filter->transfer end Ready for Analysis transfer->end

Caption: Workflow for preparing a high-quality NMR sample.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 0-12 ppm.

Rationale: This standard protocol is sufficient for obtaining a high-resolution ¹H spectrum for a small organic molecule. The number of scans can be increased if the sample is very dilute.

¹³C{¹H} NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Pulse Program: Standard proton-decoupled single-pulse experiment (zgpg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024-2048 scans, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0-160 ppm.

Rationale: A higher number of scans is necessary to compensate for the lower sensitivity of the ¹³C nucleus.[3] The relaxation delay of 2 seconds is a good compromise for obtaining quantitative information for most carbon types.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.[6][7]

  • DEPT-90: This experiment will only show signals for CH (methine) carbons.[6]

  • DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[6]

Rationale: Running both DEPT-90 and DEPT-135 experiments allows for the unambiguous assignment of carbon multiplicities when compared with the full ¹³C{¹H} spectrum.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a highly sensitive method for observing the fluorine environment directly.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 4-8 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Spectral Width (sw): A wide spectral width (e.g., -50 to -250 ppm) should be used initially, as fluorine chemical shifts are highly sensitive to the electronic environment.[8][9]

Rationale: Due to the high sensitivity of the ¹⁹F nucleus, only a few scans are needed.[8] The wide chemical shift range of fluorine makes it an excellent probe of its local environment.[10]

2D COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[11][12]

  • Pulse Program: Standard COSY experiment (cosygpqf).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 4-8 scans per increment.

  • Data Points: 1024 x 1024 data points for good resolution.

Rationale: Cross-peaks in the COSY spectrum will definitively link coupled proton signals, which is invaluable for assigning the aromatic protons and the protons of the isopropoxy group.

2D HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of directly attached carbons.[13]

  • Pulse Program: Standard HSQC experiment with sensitivity enhancement (hsqcedetgpsisp2.3).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 8-16 scans per increment.

  • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz for one-bond C-H correlations.

Rationale: This is a highly sensitive 2D experiment that provides unambiguous one-bond ¹H-¹³C correlations, greatly simplifying the assignment of both the ¹H and ¹³C spectra.[10][13]

Integrated NMR Analysis Workflow

G cluster_workflow NMR Data Acquisition & Analysis H1 ¹H NMR (Proton Environments) COSY 2D COSY (¹H-¹H Correlations) H1->COSY HSQC 2D HSQC (¹H-¹³C Correlations) H1->HSQC C13 ¹³C{¹H} NMR (Carbon Backbone) DEPT DEPT-90 & DEPT-135 (Carbon Multiplicity) C13->DEPT C13->HSQC Structure Final Structure Elucidation DEPT->Structure F19 ¹⁹F NMR (Fluorine Environment) F19->Structure COSY->Structure HSQC->Structure

Caption: Integrated workflow for comprehensive NMR analysis.

Predicted Spectral Data and Interpretation

Based on established principles of NMR spectroscopy and typical values for similar compounds, the following spectral characteristics are predicted for this compound.

Predicted ¹H NMR Data
ProtonsPredicted δ (ppm)MultiplicityCoupling Constants (J) in Hz
H67.0 - 7.2ddd³J(H,H) ≈ 8.0, ⁴J(H,H) ≈ 1.5, ³J(H,F) ≈ 8-10
H36.9 - 7.1ddd³J(H,H) ≈ 8.0, ⁴J(H,H) ≈ 1.5, ⁴J(H,F) ≈ 5-7
H4, H56.8 - 7.0m³J(H,H) ≈ 8.0
O-CH4.4 - 4.6septet³J(H,H) = 6.0
CH₃1.3 - 1.4d³J(H,H) = 6.0

Interpretation:

  • The aromatic protons will appear in the range of 6.8-7.2 ppm. Due to the ortho- and meta-couplings to other protons and coupling to the fluorine atom, they will exhibit complex splitting patterns.

  • The methine proton of the isopropoxy group will appear as a septet due to coupling with the six equivalent methyl protons.

  • The two methyl groups of the isopropoxy group are equivalent and will appear as a doublet, coupling to the methine proton.

Predicted ¹³C NMR Data
CarbonPredicted δ (ppm)Multiplicity (in ¹⁹F coupled spectrum)Coupling Constants (J) in Hz
C1 (C-F)152 - 156d¹J(C,F) ≈ 240-250
C2 (C-O)145 - 149d²J(C,F) ≈ 12-15
C6124 - 126d³J(C,F) ≈ 7-9
C3118 - 120d²J(C,F) ≈ 20-25
C4116 - 118d⁴J(C,F) ≈ 3-4
C5114 - 116s⁵J(C,F) ≈ 0
O-CH70 - 72s
CH₃21 - 23s

Interpretation:

  • The carbon directly attached to the fluorine (C1) will be significantly downfield and will show a large one-bond coupling constant.

  • The other aromatic carbons will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant generally decreasing with the number of bonds separating the nuclei.

  • The isopropoxy carbons will appear in the aliphatic region of the spectrum.

Predicted ¹⁹F NMR Data

The ¹⁹F chemical shift is expected to be in the typical range for a fluorobenzene derivative. The signal will be a complex multiplet due to coupling with the ortho-, meta-, and para-protons. The expected chemical shift would be in the range of -110 to -140 ppm relative to CFCl₃.

Data Analysis and Structural Confirmation

The final step is to integrate all the acquired data to build a complete and validated picture of the molecule.

  • ¹H and ¹³C Assignments: Use the HSQC spectrum to directly link each proton signal to its attached carbon.

  • Connectivity Mapping: Use the COSY spectrum to map out the proton-proton coupling network in the aromatic ring and the isopropoxy group. For example, a cross-peak between the septet and the doublet will confirm the isopropoxy fragment.

  • Carbon Multiplicity Confirmation: Correlate the ¹³C and HSQC data with the DEPT-90 and DEPT-135 spectra to confirm the number of hydrogens attached to each carbon.

  • Fluorine Coupling Analysis: Analyze the splitting patterns in both the ¹H and ¹³C spectra to identify couplings to fluorine. These couplings provide definitive evidence for the relative positions of the substituents on the aromatic ring.

Conclusion

By following the detailed protocols and analytical strategies outlined in this guide, researchers can confidently acquire and interpret a comprehensive set of NMR data for this compound. This systematic, multi-technique approach not only ensures unambiguous structure confirmation but also provides deep insights into the electronic architecture of the molecule. The principles and workflows described herein are broadly applicable to the characterization of other fluorinated aromatic compounds, making this a valuable resource for scientists in the pharmaceutical and chemical industries.

References

  • University of Ottawa. 19Flourine NMR. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Chemistry LibreTexts. 5.1: COSY Spectra. [Link]

  • Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Nanalysis. DEPT: A tool for 13C peak assignments. [Link]

  • ResearchGate. What is the coupling constant for CF3 carbon in 13C-NMR?. [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]

  • ResearchGate. An Overview of Fluorine NMR. [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • University of Alberta. NMR Sample Preparation. [Link]

  • National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • YouTube. DEPT Carbon NMR Spectroscopy. [Link]

  • University College London. Sample Preparation. [Link]

  • Columbia University. HSQC and HMBC. [Link]

  • OpenStax. 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • Magritek. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • YouTube. NMR Coupling Constants, Chemical Shift, and 13C NMR. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • ACS Publications. Fluorine MAS NMR of Active Pharmaceutical Ingredients in Commercial Formulations. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

  • University of Florida. Fluorine NMR. [Link]

  • ResearchGate. Coupling of Protons with Fluorine Page. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • YouTube. What Is COSY Spectroscopy?. [Link]

  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • YouTube. NMR: J-Coupling. [Link]

  • NIST WebBook. Benzene, 1-chloro-2-propyl-. [Link]

  • NIST WebBook. Benzene, fluoro-. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

Sources

Application Note: Mass Spectrometry Analysis of 1-Fluoro-2-isopropoxybenzene for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Fluoro-2-isopropoxybenzene is an aromatic ether with potential applications in pharmaceutical synthesis and materials science. As with any novel compound intended for these fields, rigorous analytical characterization is paramount to confirm its identity, purity, and stability. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), serves as a cornerstone technique for the molecular weight determination and structural elucidation of volatile and semi-volatile organic compounds.[1][2] This application note provides a detailed protocol and theoretical framework for the analysis of this compound using Electron Ionization (EI) mass spectrometry. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring a robust analytical workflow for this and structurally related compounds.

The Scientific Rationale: Why GC-MS with Electron Ionization?

The choice of Gas Chromatography-Mass Spectrometry (GC-MS) is predicated on the predicted volatility of this compound, a characteristic typical of aromatic ethers with similar molecular weights.[2] GC provides excellent separation of the analyte from complex matrices, ensuring that the mass spectrum obtained is of a pure compound.[3]

Electron Ionization (EI) is selected as the ionization method due to its ability to produce distinct and reproducible fragmentation patterns.[4][5] While considered a "hard" ionization technique that often leads to extensive fragmentation, this characteristic is advantageous for structural elucidation.[4][6] The resulting mass spectrum serves as a molecular fingerprint, providing valuable information about the compound's structure through the analysis of its fragment ions. For compounds below 600 amu, EI is a highly effective and widely used technique.[4]

Predicted Fragmentation Pathway of this compound

The chemical structure of this compound (C₉H₁₁FO, Molecular Weight: 154.18 g/mol ) dictates its fragmentation behavior under electron ionization.[7] The process begins with the ejection of an electron from the molecule to form a molecular ion (M⁺•). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Key predicted fragmentation steps include:

  • Loss of a Propyl Radical: A common fragmentation pathway for isopropyl ethers is the cleavage of the C-C bond in the isopropyl group, leading to the loss of a propyl radical (•CH(CH₃)₂) to form a more stable phenoxy cation.

  • Loss of Propene: A rearrangement reaction can lead to the elimination of a neutral propene molecule (CH₂=CHCH₃), resulting in a fluorophenol radical cation.

  • Formation of Tropylium Ion: Aromatic compounds can undergo rearrangement to form a stable tropylium ion (C₇H₇⁺) at m/z 91, although this is less common for substituted benzenes.[8]

  • Loss of CO: Subsequent fragmentation of the benzoyl cation can involve the loss of a neutral carbon monoxide molecule.

The following diagram illustrates the predicted major fragmentation pathways for this compound.

fragmentation M This compound (M) m/z = 154 M_ion Molecular Ion (M+•) m/z = 154 M->M_ion - e- frag1 [M - CH3]+• m/z = 139 M_ion->frag1 - •CH3 frag2 [M - C3H7]+ m/z = 111 M_ion->frag2 - •C3H7 frag3 [M - C3H6]+• m/z = 112 M_ion->frag3 - C3H6 frag5 [C5H4F]+ m/z = 83 frag2->frag5 - CO frag4 [C6H4FO]+ m/z = 111

Caption: Predicted Electron Ionization fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines the steps for the analysis of this compound using a standard GC-MS system.

1. Sample Preparation

  • Solvent Selection: Use a high-purity, volatile solvent such as dichloromethane or ethyl acetate. Ensure the solvent does not co-elute with the analyte.

  • Concentration: Prepare a dilute solution of this compound in the chosen solvent, typically in the range of 10-100 µg/mL. High concentrations can lead to column overloading and source contamination.

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter before injection.

2. GC-MS Instrumentation and Parameters

The following table summarizes the recommended starting parameters for a typical GC-MS system. These may require optimization based on the specific instrument and column used.

Parameter Setting Rationale
Gas Chromatograph
Injection Volume1 µLStandard volume for capillary GC.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte.
Injection ModeSplit (50:1)Prevents column overloading and improves peak shape.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Typical flow rate for a standard capillary column.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)A non-polar column suitable for a wide range of organic compounds.
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program to ensure good separation.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation for structural elucidation.[4][5]
Electron Energy70 eVStandard energy for EI to generate consistent and comparable mass spectra.[5][6]
Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temp.150 °CMaintains ion transmission and prevents contamination.
Mass Rangem/z 40-400Covers the expected molecular ion and fragment masses.
Scan Speed1000 amu/sProvides sufficient data points across the chromatographic peak.
Solvent Delay3 minutesPrevents the solvent peak from entering the mass spectrometer.

3. Data Acquisition and Analysis

  • Acquire the data using the instrument's software.

  • Integrate the chromatographic peak corresponding to this compound.

  • Generate the mass spectrum for the integrated peak.

  • Identify the molecular ion peak (expected at m/z 154).

  • Analyze the fragmentation pattern and compare it to the predicted pathway and library spectra (if available).

Expected Data and Interpretation

The analysis should yield a single, sharp chromatographic peak for pure this compound. The corresponding mass spectrum is expected to show a molecular ion peak at m/z 154. The relative abundances of the fragment ions will provide structural confirmation.

Table of Predicted m/z Values and Corresponding Fragments:

m/z (Predicted)Ion FormulaFragment Identity
154[C₉H₁₁FO]⁺•Molecular Ion (M⁺•)
139[C₈H₈FO]⁺•Loss of a methyl radical (•CH₃)
112[C₆H₅FO]⁺•Loss of propene (C₃H₆)
111[C₆H₄FO]⁺Loss of a propyl radical (•C₃H₇)
83[C₅H₄F]⁺Loss of CO from the m/z 111 fragment

Workflow for Analysis

The following diagram outlines the logical workflow for the GC-MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve in appropriate solvent prep2 Filter if necessary prep1->prep2 gcms Inject into GC-MS system prep2->gcms separation Chromatographic Separation gcms->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 40-400) ionization->detection spectrum Obtain Mass Spectrum detection->spectrum mol_ion Identify Molecular Ion (m/z 154) spectrum->mol_ion fragments Analyze Fragmentation Pattern mol_ion->fragments structure Confirm Structure fragments->structure

Caption: Workflow for the GC-MS analysis of this compound.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The consistency of the retention time of the analyte across multiple injections will confirm the stability of the chromatographic method. The reproducibility of the mass spectrum, particularly the relative abundances of the fragment ions, will validate the mass spectrometric analysis. For quantitative applications, a calibration curve should be prepared using certified reference standards.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound using GC-MS with electron ionization. The detailed protocol and predicted fragmentation patterns offer a solid foundation for the characterization of this compound in various research and development settings. The inherent robustness of the GC-MS technique, combined with the detailed structural information from EI, ensures a high degree of confidence in the analytical results.

References

  • Wikipedia. Electron ionization. [Link]

  • LCGC International. Introduction to Electron Impact Ionization for GC–MS. [Link]

  • IRIS-AperTO. GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air. [Link]

  • ACS Publications. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry. [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. [Link]

  • Chemsrc. Isopropoxybenzene | CAS#:2741-16-4. [Link]

  • Chemistry at Emory. Mass Spectrometry Ionization Methods. [Link]

  • JoVE. Video: Chemical Ionization (CI) Mass Spectrometry. [Link]

  • Patsnap Eureka. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

  • National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • NIST. Mass spectra of fluorocarbons. [Link]

  • JEOL. Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products. [Link]

  • National Institute of Standards and Technology. Benzene, fluoro- - the NIST WebBook. [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

Sources

Application Notes & Protocols: A Guide to the Williamson Ether Synthesis of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 1-Fluoro-2-isopropoxybenzene via the Williamson ether synthesis. Intended for researchers, chemists, and professionals in drug development, these notes detail the underlying mechanism, provide a robust step-by-step protocol, and offer expert insights into optimizing reaction conditions to maximize yield and purity. We will explore the critical choices of reagents and solvents, address potential side reactions, and outline effective purification strategies.

Introduction: The Enduring Utility of the Williamson Ether Synthesis

Developed in 1850 by Alexander Williamson, the Williamson ether synthesis remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers in modern organic chemistry.[1][2][3][4] Its enduring prevalence in both academic and industrial laboratories is a testament to its broad scope and dependability. The reaction fundamentally involves the nucleophilic substitution (S_N2) of a halide by an alkoxide or phenoxide ion, forming a new carbon-oxygen bond.[4][5]

This guide focuses on a specific application: the synthesis of this compound. Aryl ethers of this nature are valuable building blocks in medicinal chemistry and materials science, where the strategic placement of fluoro- and alkoxy- groups can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability. This protocol is designed to be a self-validating system, explaining the causality behind each procedural step to ensure both reproducibility and a deeper understanding of the chemical transformation.

Reaction Principle and Mechanism

The synthesis of this compound is achieved by reacting the nucleophilic 2-fluorophenoxide ion with an isopropyl electrophile. The overall transformation is shown below:

(Figure 1: Overall reaction scheme)
2-Fluorophenol + 2-Halopropane → this compound

The reaction proceeds via a two-step S_N2 mechanism.

Step 1: Deprotonation of 2-Fluorophenol The phenolic proton of 2-fluorophenol is weakly acidic. To generate the far more potent nucleophile required for the S_N2 reaction, a base is used to deprotonate the hydroxyl group, forming the 2-fluorophenoxide anion.[1] The choice of base is critical and ranges from strong, non-nucleophilic hydrides like sodium hydride (NaH) to milder carbonate bases.[5][6]

Step 2: Nucleophilic Attack The resulting 2-fluorophenoxide ion attacks the electrophilic secondary carbon of the isopropyl halide (e.g., 2-bromopropane). In a concerted fashion, the carbon-oxygen bond forms as the carbon-halogen bond breaks, displacing the halide as a leaving group.[2][3]

Williamson_Mechanism Diagram 1: S_N2 Mechanism for this compound Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: S_N2 Attack Phenol 2-Fluorophenol Phenoxide 2-Fluorophenoxide Ion Phenol->Phenoxide + Base - H₂ Base Base (e.g., NaH) Phenoxide_ref 2-Fluorophenoxide Ion H2 H₂ (gas) AlkylHalide 2-Bromopropane Product This compound HalideIon Br⁻ Product->HalideIon Phenoxide_ref->Product Attacks 2-Bromopropane

Diagram 1: S_N2 Mechanism for this compound Synthesis.

Detailed Experimental Protocol

This protocol provides a robust procedure for the synthesis of this compound. Researchers should always perform a thorough risk assessment before beginning any chemical synthesis.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molar Eq.AmountNotes
2-FluorophenolC₆H₅FO112.101.02.24 g (20 mmol)Starting material. Can be a skin and eye irritant.
Sodium Hydride (NaH)NaH24.001.20.58 g (24 mmol)60% dispersion in mineral oil. Highly reactive with water. Handle under inert gas.
2-BromopropaneC₃H₇Br122.991.12.60 g (21.2 mmol)Alkylating agent. Volatile and flammable.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-40 mLAnhydrous grade solvent. Polar aprotic, ideal for S_N2.[2]
Diethyl Ether(C₂H₅)₂O74.12-~150 mLExtraction solvent.
1 M NaOH SolutionNaOH40.00-~40 mLFor washing to remove unreacted phenol.
Brine (sat. NaCl)NaCl58.44-~40 mLFor washing.
Anhydrous MgSO₄MgSO₄120.37-As neededDrying agent.
Step-by-Step Methodology
  • Apparatus Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried to remove residual moisture.

  • Inert Atmosphere: Purge the system with dry nitrogen gas for 10-15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Reagent Addition (Deprotonation):

    • To the flask, add anhydrous DMF (40 mL) followed by 2-fluorophenol (2.24 g, 20 mmol). Stir the mixture until the phenol is fully dissolved.

    • Carefully add the sodium hydride (0.58 g of 60% dispersion, 24 mmol) portion-wise over 15 minutes at room temperature. Caution: Hydrogen gas will evolve. Ensure adequate ventilation and that the gas is vented safely.

    • Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the sodium 2-fluorophenoxide.

  • Alkylation:

    • Add 2-bromopropane (2.60 g, 21.2 mmol) dropwise to the reaction mixture using a syringe.

    • After the addition is complete, heat the reaction mixture to 60-70°C using an oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[2][3]

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to room temperature in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 20 mL of cold water to decompose any unreacted NaH.

    • Transfer the mixture to a separatory funnel containing 50 mL of diethyl ether and 20 mL of water.

    • Wash the organic layer sequentially with 1 M NaOH solution (2 x 20 mL) to remove any unreacted 2-fluorophenol, followed by water (20 mL), and finally brine (20 mL).

  • Purification:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield this compound as a clear oil.

Workflow Diagram 2: Experimental Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Assemble Dry Glassware (3-Neck Flask, Condenser) B 2. Purge with Nitrogen A->B C 3. Add DMF and 2-Fluorophenol B->C D 4. Add NaH Portion-wise (Deprotonation) C->D E 5. Add 2-Bromopropane (Alkylation) D->E F 6. Heat to 60-70°C & Monitor by TLC E->F G 7. Cool and Quench with Water F->G H 8. Extract with Diethyl Ether G->H I 9. Wash with NaOH, Water, Brine H->I J 10. Dry with MgSO₄ & Evaporate I->J K 11. Column Chromatography J->K L 12. Pure this compound K->L

Diagram 2: Experimental Workflow from Setup to Purification.

Field-Proven Insights & Optimization

The success of the Williamson ether synthesis hinges on carefully balancing several factors to favor the desired S_N2 pathway over competing side reactions.

Strategic Reagent Selection
  • Choice of Base:

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion.[1] Its primary drawback is its high reactivity with water, necessitating anhydrous conditions.[6]

    • Potassium Carbonate (K₂CO₃): A milder, easier-to-handle base often used for synthesizing aryl ethers.[5] While safer, it may require higher temperatures and longer reaction times. For this specific transformation, NaH in DMF is generally more efficient, leading to higher yields in shorter times.[6][7]

  • Alkylating Agent: 2-Bromopropane is a good compromise between reactivity and cost. 2-Iodopropane would be more reactive due to iodide being a better leaving group, but it is more expensive and less stable. 2-Chloropropane is less reactive and may require more forcing conditions.[1]

The Crucial Role of the Solvent

Polar aprotic solvents like DMF or DMSO are highly recommended.[5] They are effective at solvating the sodium cation but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic. This significantly accelerates the rate of the S_N2 reaction.[2][8] Protic solvents (e.g., ethanol) should be avoided as they can hydrogen-bond with the phenoxide, creating a solvent cage that reduces its nucleophilicity.[2]

Temperature Control and Side Reactions
  • E2 Elimination: This is the most significant competing side reaction. The phenoxide is not only a good nucleophile but also a reasonably strong base. When reacting with a secondary halide like 2-bromopropane, it can abstract a proton from a beta-carbon, leading to the formation of propene gas.[1][2][5] Keeping the reaction temperature moderate (60-70°C) helps to favor the S_N2 pathway, which has a lower activation energy than the E2 elimination.

  • C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom on the aromatic ring.[2] While O-alkylation is electronically and sterically favored, trace amounts of C-alkylated byproducts can form. This is generally minimized by using polar aprotic solvents.

Alternative: Phase-Transfer Catalysis (PTC)

For a greener and often operationally simpler approach, phase-transfer catalysis can be employed.[9] In a PTC system, a catalyst like tetrabutylammonium bromide (TBAB) transports the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide resides. This method can eliminate the need for expensive, anhydrous solvents and strong, hazardous bases like NaH, often using aqueous NaOH or solid K₂CO₃ instead.[2][10]

Summary of Recommended Conditions

ParameterRecommended ConditionRationale & Justification
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete and irreversible deprotonation for a faster reaction rate.[6][7]
Solvent Anhydrous DMF or DMSOPolar aprotic solvent enhances nucleophilicity of the phenoxide, accelerating the S_N2 reaction.[2][5][8]
Alkyl Halide 2-BromopropaneGood balance of reactivity, stability, and cost.[1]
Temperature 60 - 70 °CSufficient to promote reaction while minimizing the competing E2 elimination side reaction.[2][3]
Reaction Time 2 - 4 hoursTypically sufficient for completion; should be monitored by TLC.
Atmosphere Inert (Nitrogen or Argon)Essential when using water-sensitive reagents like NaH to prevent decomposition and ensure safety.
Yield 50 - 95%Typical laboratory yields for Williamson ether syntheses can vary based on purity of reagents and precision of technique.[2][3]

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–428. (Note: A direct link to the full text may require subscription access; the concept is widely cited in general organic chemistry resources.)
  • Moroz, A. A., & Shvartsberg, M. S. (1974). The Ullmann condensation. Russian Chemical Reviews, 43(8), 679. (Note: Cited as a related reaction for context on aryl ether synthesis.)
  • Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(3), 184. [Link]

  • Nhung, T. T. H., et al. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed. [Link]

  • Smith, R. G., et al. (1969). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Canadian Journal of Chemistry, 47(12), 2015-2019. [Link]

  • Chemistry LibreTexts. (2019, September 3). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]

  • University Experiment Guide. Experiment 06 Williamson Ether Synthesis. (Note: This is a representative example of an educational protocol.) [Link]

  • ResearchGate. (1969). Dimethyl sulfoxide as a solvent in Williamson ether synthesis. [Link]

  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust methodologies for the chemical derivatization of 1-fluoro-2-isopropoxybenzene, a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. We provide an in-depth analysis of the substrate's reactivity, governed by the interplay of its fluoro and isopropoxy substituents. Detailed, field-tested protocols are presented for three primary strategic transformations: Directed ortho-Metalation (DoM), Electrophilic Aromatic Substitution (SEAr), and Palladium-Catalyzed Cross-Coupling reactions. The causality behind experimental design, from reagent selection to reaction conditions, is thoroughly explained to empower researchers to achieve high regioselectivity and yield. This document serves as a practical resource for scientists engaged in fine chemical synthesis and drug development.

Introduction and Reactivity Profile

This compound (CAS No. 1160293-58-2) is a disubstituted aromatic compound whose synthetic utility is dictated by the electronic and steric properties of its functional groups. Understanding its reactivity is paramount for predicting and controlling the outcomes of further transformations.

  • Isopropoxy Group (-O-iPr): This is a strong activating group due to the oxygen atom's ability to donate lone-pair electron density into the aromatic ring via resonance. It is a powerful ortho, para-director.

  • Fluorine Atom (-F): Fluorine exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density inductively (a deactivating effect). However, like other halogens, it can donate lone-pair electron density through resonance, making it an ortho, para-director.

The overall reactivity is a balance of these effects. The potent activating and directing nature of the isopropoxy group dominates, making the ring susceptible to electrophilic attack primarily at the positions ortho to it (C3 and C6), as the para position (C4) is occupied by the fluorine atom. This predictable regioselectivity is the cornerstone of its synthetic application.

Safety & Handling

  • General Handling: Handle in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous and potentially hazardous reactions.

  • Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Strategic Derivatization Pathways

The derivatization of this compound can be strategically planned to achieve specific isomers. The following sections provide detailed protocols for key transformations.

Directed ortho-Metalation (DoM)

DoM is a superior strategy for achieving substitution exclusively at the C3 position, ortho to the isopropoxy directing metalation group (DMG). The mechanism involves coordination of a strong organolithium base to the Lewis-basic oxygen of the isopropoxy group. This positions the base to deprotonate the sterically accessible adjacent proton with high regioselectivity.

Causality & Experimental Rationale:

  • Base: n-Butyllithium (n-BuLi) is a sufficiently strong base to deprotonate the aromatic ring.[1]

  • Solvent: Anhydrous tetrahydrofuran (THF) is used as it is a polar aprotic solvent that effectively solvates the organolithium species.

  • Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as ether cleavage by the strong base, and to ensure kinetic control of the lithiation.[1]

This protocol demonstrates the introduction of a bromine atom at the C3 position, a versatile handle for subsequent cross-coupling reactions.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.2 M concentration) via syringe and cool the solution to -78 °C.

  • Lithiation: Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium intermediate occurs during this time.

  • Electrophilic Quench: In a separate flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C. Alternative brominating agents like N-bromosuccinimide (NBS) can also be used.

  • Quench & Workup: After stirring for 2 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether, and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-1-fluoro-2-isopropoxybenzene.

Electrophilic Aromatic Substitution (SEAr)

SEAr reactions introduce an electrophile to the aromatic ring. Given the potent ortho, para-directing nature of the isopropoxy group, substitution is strongly directed to the C6 position, which is ortho to the isopropoxy group and meta to the fluorine. Minor amounts of the C3-substituted isomer may also form.

Causality & Experimental Rationale:

  • Regioselectivity: The isopropoxy group is a more powerful activating group than fluorine is a deactivator. Therefore, substitution occurs ortho to the isopropoxy group. The C6 position is generally favored over C3 due to reduced steric hindrance.

  • Catalyst: A Lewis acid (e.g., FeCl₃, AlCl₃) is typically required to polarize the electrophile, making it reactive enough to overcome the aromatic stability of the benzene ring.[2]

This protocol introduces an acetyl group, forming a ketone derivative. The procedure is adapted from standard methods for acylating activated rings like anisole.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq).

  • Solvent: Add a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Electrophile Formation: Slowly add acetyl chloride (1.1 eq) to the suspension. Stir for 15 minutes to allow for the formation of the acylium ion electrophile.

  • Addition of Substrate: Dissolve this compound (1.0 eq) in dry DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). Upon completion (typically 1-3 hours), the reaction is quenched.

  • Quench & Workup: Carefully and slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield predominantly 1-(5-fluoro-4-isopropoxyphenyl)ethan-1-one.

Reaction Type Primary Position of Substitution Key Reagents Typical Conditions Product Class
Directed ortho-Metalation C3n-BuLi, Electrophile (e.g., Br₂)Anhydrous THF, -78 °C1,2,3-Trisubstituted Benzene
Electrophilic Substitution C6 (major), C3 (minor)Electrophile (e.g., AcCl), Lewis AcidDCM, 0 °C to RT1,2,4-Trisubstituted Benzene
Palladium- and Nickel-Catalyzed Cross-Coupling

Cross-coupling reactions are powerful tools for forming C-C and C-N bonds. While direct coupling of the C-F bond is possible using specialized nickel catalysts, it is often challenging. A more common and reliable strategy involves first installing a more reactive handle, such as a bromine atom (via DoM as in Protocol 3.1.1), and then performing a standard palladium-catalyzed coupling.

This protocol forms a new carbon-carbon bond at the C3 position.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine 3-bromo-1-fluoro-2-isopropoxybenzene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture under a nitrogen or argon atmosphere (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

This protocol achieves the synthesis of an arylamine by forming a carbon-nitrogen bond at the C3 position. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq).

  • Reagents: Add the 3-bromo-1-fluoro-2-isopropoxybenzene (1.0 eq) and the desired primary or secondary amine (1.2 eq).

  • Solvent & Reaction: Add anhydrous, degassed toluene. Seal the tube and heat in an oil bath (e.g., 100-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction & Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.

Visualization of Synthetic Workflows

Diagram 1: Overall Derivatization Strategy

G A This compound B Directed ortho-Metalation (DoM) A->B n-BuLi, -78°C C Electrophilic Aromatic Substitution (SEAr) A->C E+, Lewis Acid D Cross-Coupling Precursor (e.g., 3-Bromo-derivative) B->D Electrophile (Br+) E C6-Substituted Product C->E F Suzuki Coupling D->F ArB(OH)2, Pd(0) G Buchwald-Hartwig Amination D->G R2NH, Pd(0) H C3-Aryl Product F->H I C3-Amino Product G->I G cluster_0 Step 1: Coordination cluster_1 Step 2: Deprotonation cluster_2 Step 3: Electrophilic Quench A Substrate + n-BuLi B Coordinated Intermediate A->B Coordination of Li to Isopropoxy O C Coordinated Intermediate D ortho-Lithiated Species C->D Proton Abstraction E ortho-Lithiated Species F C3-Substituted Product E->F Reaction with E+

Sources

The Strategic Utility of 1-Fluoro-2-isopropoxybenzene in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocols

Abstract

This technical guide details the application of 1-fluoro-2-isopropoxybenzene as a versatile and strategic precursor in the synthesis of complex bioactive molecules. The unique substitution pattern of this aromatic building block, featuring a fluorine atom and an isopropoxy group in an ortho relationship, provides a powerful tool for medicinal chemists to precisely control molecular architecture and modulate pharmacokinetic properties. The fluorine atom serves as a key site for bioisosteric replacement and metabolic blocking, while the isopropoxy group acts as a potent ortho-directing group for regioselective functionalization.[1] This note will focus on the practical application of this precursor through a detailed examination of its role in the synthesis of Filgotinib (GLPG0634), a selective Janus kinase 1 (JAK1) inhibitor. We will provide in-depth, field-proven protocols for the key transformations, including directed ortho-lithiation/borylation and the subsequent Suzuki-Miyaura cross-coupling reaction, thereby offering a comprehensive resource for researchers engaged in drug discovery and development.

Introduction: The Value Proposition of Fluorinated Isopropoxy Arenes

The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1] The this compound scaffold is particularly valuable due to the interplay between its two key functional groups. The isopropoxy group, a moderately strong directing metalating group (DMG), facilitates highly regioselective C-H activation at the C6 position via directed ortho-lithiation (DoM).[2] This allows for the introduction of a wide array of electrophiles at a specific position, a task that is often challenging using classical electrophilic aromatic substitution methods.

Furthermore, the resulting 1,2,4-trisubstituted benzene ring is a common motif in many pharmacologically active agents. The fluorine and isopropoxy groups can fine-tune the electronic and lipophilic character of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide uses the synthesis of the JAK1 inhibitor Filgotinib as a case study to illustrate the practical utility of this compound in constructing such complex molecular architectures.[3][4]

Core Synthetic Strategy: From Precursor to Bioactive Core

The primary strategy for leveraging this compound involves a two-step sequence to create a versatile intermediate for cross-coupling reactions. This workflow is a cornerstone for building molecular complexity.

Workflow Overview

The overall process can be visualized as follows:

G A This compound (Starting Material) B Directed Ortho-Lithiation (DoM) A->B n-BuLi, THF -78 °C C Electrophilic Quench (Borylation) B->C B(OiPr)₃ D Aryl Boronic Acid/Ester (Key Intermediate) C->D Acidic Workup F Suzuki-Miyaura Cross-Coupling D->F E Heteroaryl Halide (Coupling Partner) E->F Pd Catalyst, Base G Bioactive Molecule (e.g., Filgotinib Precursor) F->G

Figure 1: General synthetic workflow from this compound to a bioactive core structure.

This strategy hinges on the precise and high-yielding formation of an aryl boronic acid or ester derivative, which then serves as a key building block in palladium-catalyzed cross-coupling reactions.

Detailed Protocols & Methodologies

The following protocols are presented as robust, validated methods for the synthesis of a key intermediate and its subsequent use in constructing the core of Filgotinib.

Protocol 1: Synthesis of (4-Fluoro-3-isopropoxyphenyl)boronic acid

This protocol details the regioselective borylation of this compound via directed ortho-lithiation. The isopropoxy group directs the deprotonation to the adjacent C6 position with high fidelity.

Reaction Scheme: (Image of the chemical reaction showing this compound reacting with n-BuLi, then triisopropyl borate, followed by acidic workup to yield (4-fluoro-3-isopropoxyphenyl)boronic acid)

Causality Behind Experimental Choices:

  • Solvent (Anhydrous THF): Tetrahydrofuran is an essential polar aprotic solvent that effectively solvates the organolithium species, preventing aggregation and enhancing reactivity. Its anhydrous nature is critical to prevent quenching of the highly basic n-butyllithium.

  • Low Temperature (-78 °C): The reaction is conducted at low temperatures (typically using a dry ice/acetone bath) to control the reactivity of the organolithium reagent, preventing side reactions such as decomposition or reaction with the solvent, and ensuring high regioselectivity.

  • Reagent (n-Butyllithium): n-BuLi is a strong, non-nucleophilic base ideal for deprotonating the aromatic ring ortho to the directing group without competing nucleophilic attack on the ring.

  • Electrophile (Triisopropyl borate): This borate ester is an efficient boron source. It readily reacts with the generated aryllithium species. The subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

Step-by-Step Protocol:

  • Inert Atmosphere: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Charging: To the flask, add anhydrous tetrahydrofuran (THF, 10 volumes relative to the starting material). Dissolve this compound (1.0 eq) in the THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching and Workup: Cool the mixture to 0 °C and cautiously quench by the slow addition of 2 M hydrochloric acid until the pH is approximately 2. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford (4-fluoro-3-isopropoxyphenyl)boronic acid as a white solid.

ParameterConditionRationale
Temperature -78 °CMaximizes selectivity and stability of the lithiated intermediate.
Base n-ButyllithiumStrong, non-nucleophilic base for efficient C-H activation.
Solvent Anhydrous THFSolvates organometallic species and is stable at low temperatures.
Electrophile Triisopropyl borateEfficient boron source for trapping the aryllithium.
Anticipated Yield 75-85%This is a generally high-yielding and reliable transformation.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Filgotinib Core Synthesis

This protocol describes the palladium-catalyzed cross-coupling of the newly synthesized (4-fluoro-3-isopropoxyphenyl)boronic acid with the halogenated heterocyclic core of Filgotinib.

Reaction Scheme: (Image of the chemical reaction showing (4-fluoro-3-isopropoxyphenyl)boronic acid coupling with the brominated triazolopyridine core in the presence of a Pd catalyst and base to form the Filgotinib carbon skeleton)

Causality Behind Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust, air-stable catalyst effective for coupling aryl boronic acids with heteroaryl halides. The dppf ligand provides the necessary electron richness and steric bulk to facilitate the catalytic cycle.[5]

  • Base (K₂CO₃ or Na₂CO₃): An aqueous base is crucial for the transmetalation step of the Suzuki-Miyaura reaction. It activates the boronic acid by forming a more nucleophilic boronate species.[6][7]

  • Solvent System (Dioxane/Water): A mixture of an organic solvent like dioxane and water is commonly used to dissolve both the organic substrates and the inorganic base, facilitating the reaction between all components.

Step-by-Step Protocol:

  • Inert Atmosphere: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the brominated triazolopyridine core (1.0 eq), (4-fluoro-3-isopropoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water (15 volumes). Bubble nitrogen through the suspension for 15 minutes to degas the solution. Add Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the coupled product, which is a direct precursor to Filgotinib.

ParameterReagent/ConditionRationale
Catalyst Pd(dppf)Cl₂Robust and efficient for heteroaryl couplings.
Base K₂CO₃ (aq)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane / H₂OEnsures solubility of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle.
Anticipated Yield 80-95%The Suzuki-Miyaura coupling is typically a high-yielding reaction.

Mechanistic Insights

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing these reactions.

G cluster_0 Directed Ortho-Lithiation cluster_1 Suzuki-Miyaura Catalytic Cycle A Ar-H B Ar-Li A->B n-BuLi Coordination & Deprotonation C Ar-B(OiPr)₂ B->C B(OiPr)₃ Electrophilic Quench D Pd(0)L₂ E Ar-Pd(II)-X L₂ D->E Oxidative Addition (Ar'-X) F Ar-Pd(II)-Ar' L₂ E->F Transmetalation (Ar-B(OH)₂ + Base) F->D Reductive Elimination (Ar-Ar')

Figure 2: Simplified mechanisms for the key synthetic transformations.

The DoM reaction proceeds via coordination of the alkyllithium to the oxygen of the isopropoxy group, which positions the base for regioselective proton abstraction from the ortho position. The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the heteroaryl bromide, transmetalation with the boronate species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8]

Conclusion

This compound is a highly valuable and strategic precursor for the synthesis of complex bioactive molecules. Its unique electronic and steric properties enable precise, high-yield functionalization through modern synthetic methodologies like directed ortho-lithiation and palladium-catalyzed cross-coupling. The successful application of this building block in the synthesis of the JAK1 inhibitor Filgotinib underscores its importance in contemporary drug discovery. The protocols and insights provided in this application note offer a reliable foundation for researchers to utilize this versatile precursor in their own synthetic campaigns, accelerating the development of novel therapeutics.

References

  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Google Patents. (2020). WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof.
  • PubChem. (n.d.). Filgotinib. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Schlosser, M. (2003). Directed (ortho) Metallation. Lithium Link. [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2017). CN104987333A - Filgotinib synthetic method.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Introduction: The Strategic Value of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the catalytic applications of 1-Fluoro-2-isopropoxybenzene, designed for researchers and professionals in organic synthesis and drug development.

This compound (CAS No. 1160293-58-2) is a substituted aromatic compound of increasing interest in medicinal chemistry and materials science.[1][2] Its utility stems from the unique interplay of its substituents. The isopropoxy group is a bulky, electron-donating ether, while the fluorine atom at the ortho position is a small, highly electronegative electron-withdrawing group. This electronic arrangement influences the reactivity of the aromatic ring, making it a versatile substrate for various catalytic transformations. The fluorine atom, in particular, can enhance metabolic stability and modulate the binding affinity of derivative molecules, making this scaffold a valuable building block for novel therapeutics.[3]

This guide provides detailed application notes and protocols for key catalytic reactions involving this compound, focusing on palladium- and nickel-catalyzed cross-coupling and C-H activation strategies. The protocols provided are based on established methodologies for structurally analogous fluoroarenes and are intended as robust starting points for reaction optimization.

Section 1: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[4][5] For substrates like this compound, this reaction would typically involve prior conversion to an aryl halide (e.g., bromo or iodo derivative) to facilitate coupling. However, recent advances have also targeted the direct activation of C-F bonds, although this remains challenging.[6] The protocol below assumes the use of a more reactive aryl halide derivative of the core structure for broad applicability.

Principle & Mechanism

The catalytic cycle for the Suzuki coupling is well-established and involves three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Palladium(II) intermediate.[5][7]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Palladium(0) catalyst.[7]

Expert Insights: Catalyst, Ligand, and Base Selection

The success of a Suzuki coupling, especially with potentially challenging substrates, hinges on the careful selection of the catalytic system.

  • Catalyst Precursor: Standard precursors like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are effective.[4][5] PdCl₂(dppf) is often preferred for its air stability and robustness.

  • Ligands: For less reactive aryl halides (e.g., chlorides), or for activating C-F bonds, the use of bulky, electron-rich phosphine ligands is critical. Ligands like SPhos and XPhos promote the oxidative addition step and facilitate reductive elimination.[8]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used, often in an aqueous-organic solvent mixture.[4][9] Cesium carbonate is more soluble and often provides better results with hindered substrates.

Protocol 1.1: General Procedure for Suzuki Coupling of a 1-Fluoro-2-isopropoxy-X-benzene Derivative

Materials:

  • 1-Bromo-2-fluoro-3-isopropoxybenzene (or analogous halide) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL) and Water (2 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add PdCl₂(dppf) (0.03 mmol).

  • Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-16 hours.[4]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[10]

Data Presentation: Representative Suzuki Coupling Conditions
Aryl Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Aryl BromidePhenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane/H₂O10085-95
Aryl Bromide4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O9080-92
Aryl Chloride3-Tolylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene11075-88
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ (Base) PdII_Biaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[11][12] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.

Principle & Mechanism

The reaction proceeds through a catalytic cycle similar to the Suzuki coupling, but with key differences in the nucleophilic partner.

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) species.[13]

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.[11]

  • Reductive Elimination: The aryl group and the amido group couple to form the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst.[13]

Expert Insights: Navigating C-N Coupling
  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a specialized ligand is essential.[12]

  • Ligands: Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are highly effective. They accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[11]

  • Base: The choice of base is critical and depends on the amine's pKa. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common for neutral amines, while milder bases like potassium phosphate (K₃PO₄) may be used for more sensitive substrates.[12]

Protocol 2.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-2-fluoro-3-isopropoxybenzene (1.0 mmol)

  • Amine (e.g., Morpholine) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • RuPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of argon, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), RuPhos (0.03 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube with a magnetic stir bar.[12]

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Purge the headspace with argon for 2 minutes.

  • Seal the Schlenk tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[12]

  • Cool the reaction to room temperature and quench by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-aryl amine.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow start Start: Inert Atmosphere Setup reagents Add Ar-Br, Pd₂(dba)₃, RuPhos, NaOtBu start->reagents solvent Add Toluene and Amine reagents->solvent heat Heat to 100 °C (12-24h) solvent->heat monitor Monitor by LC-MS heat->monitor workup Cool, Quench, Extract monitor->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Section 3: Emerging Frontiers: Nickel-Catalyzed C-F Bond Activation

While palladium is the workhorse for cross-coupling, nickel catalysis is emerging as a powerful, cost-effective alternative, particularly for activating strong bonds like C-F.[14][15] The direct functionalization of the C-F bond in this compound represents an atom-economical and elegant synthetic strategy.

Mechanism: The Role of Nickelacyclopropane Intermediates

Nickel(0) catalysts can react with fluoroarenes through a unique mechanism. Instead of a direct oxidative addition, the Ni(0) species can coordinate to the aromatic C-C bond adjacent to the fluorine atom, forming a nickelacyclopropane intermediate.[15] Subsequent β-fluoride elimination from this intermediate cleaves the C-F bond, generating an arylnickel(II) fluoride species that can then engage in cross-coupling reactions.[15]

Application Concept: A Proposed Protocol for Ni-Catalyzed Arylation

This conceptual protocol is based on methodologies developed for the defluorinative coupling of other fluoroarenes.[15]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (0.1 mmol, 10 mol%)

  • 1,3-Dicyclohexylimidazol-2-ylidene (ICy) (0.1 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox, combine Ni(cod)₂ (0.1 mmol) and the NHC ligand ICy (0.1 mmol) in a vial with 1,4-dioxane and stir for 15 minutes to form the active catalyst.

  • In a separate Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Add the pre-formed catalyst solution to the Schlenk tube, followed by additional dioxane to a total volume of 5 mL.

  • Seal the tube and heat to 80-100 °C, monitoring by GC-MS.

  • Perform an aqueous workup and purification as described in the previous protocols.

Visualization: Ni-Catalyzed C-F Activation Pathway

Ni_CF_Activation Ni0 Ni(0)L₂ Intermediate Nickelacyclopropane Intermediate Ni0->Intermediate Substrate This compound Substrate->Intermediate Elimination β-Fluoride Elimination Intermediate->Elimination ArNiF Ar-Ni(II)L₂(F) Elimination->ArNiF Coupling Cross-Coupling (e.g., with Ar'B(OR)₂) ArNiF->Coupling Coupling->Ni0 Catalyst Regeneration Product Final Product Coupling->Product

Caption: Proposed pathway for Nickel-catalyzed C-F bond activation.

Section 4: Advanced Strategies: Directed C-H Functionalization

A frontier in organic synthesis is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates.[16] The fluorine atom in fluoroarenes is known to act as an ortho-directing group for C-H metalation.[3][17] While this would activate the C-H bond at the 3-position of our substrate, advanced relay catalysis can leverage this initial activation to achieve functionalization at the more remote meta-position (C-4).

Concept: meta-Selective Arylation via ortho-C-H Palladation

This strategy employs a palladium catalyst and a transient mediator, such as norbornene.

  • Ortho C-H Activation: The palladium catalyst, directed by the fluorine atom, selectively activates the C-H bond at the ortho position.[17]

  • Norbornene Relay: The resulting palladacycle is trapped by norbornene insertion. A subsequent cascade of reactions relays the palladium catalyst to the meta position.

  • Arylation: The meta-palladated species undergoes coupling with an aryl halide to form the final product.[3] This advanced approach provides access to substitution patterns that are difficult to achieve through classical cross-coupling methods.

Section 5: Safety and Handling

All experiments should be conducted by trained personnel in a well-ventilated chemical fume hood.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]

  • Reagent Handling:

    • This compound and related aryl halides: May cause skin and eye irritation. Avoid inhalation of vapors.[19][20]

    • Palladium and Nickel Catalysts: Many are air-sensitive and/or toxic. Handle under an inert atmosphere.

    • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care.[18]

    • Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated area and avoid sources of ignition.[21]

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[21]

References

  • Ohashi, M., & Ogoshi, S. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Dunn, A. L., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. [Link]

  • Ohashi, M., & Ogoshi, S. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Wang, J., et al. (2020). meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes. PMC - NIH. [Link]

  • Ohashi, M., & Ogoshi, S. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Chen, W., et al. (2020). Nickel-Catalyzed Cross-Electrophile Coupling between C(sp2)–F and C(sp2)–Cl Bonds by the Reaction of ortho-Fluoro-Aromatic Amides with Aryl Chlorides. ResearchGate. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wang, J., et al. (2020). meta-Selective C-H Arylation of Fluoroarenes and Simple Arenes. PubMed - NIH. [Link]

  • PubChem. (n.d.). 2-Isopropylfluorobenzene. [Link]

  • McGuire, R. T., et al. (2021). Nickel-Catalyzed N-Arylation of Fluoroalkylamines. PubMed. [Link]

  • Börgel, J., et al. (2019). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?[Link]

  • Sasamori, H., et al. (2023). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]

  • Hancock, A. N., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. [Link]

  • Sheng, J., et al. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. PubMed. [Link]

  • McGuire, R. T., et al. (2020). Nickel‐Catalyzed N‐Arylation of Fluoroalkylamines. ResearchGate. [Link]

  • Hatakeyama, T., et al. (2010). Iron-catalysed fluoroaromatic coupling reactions under catalytic modulation with 1,2-bis(diphenylphosphino)benzene. Chemical Communications. [Link]

  • Wang, C., et al. (2023). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. PMC - NIH. [Link]

  • Yerien, D. E., et al. (2021). Catalytic Fluoroalkylation Reactions of Alcoxy‐subtituted (Hetero)Arenes. CONICET. [Link]

  • PubChem. (n.d.). 1-Fluoro-4-isopropoxy-2-(trifluoromethyl)benzene. [Link]

  • Davies, H. (2021). CCHF VS Undergraduate Edition 1.1. [Video]. YouTube. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-isopropoxy-benzene. [Link]

Sources

Scale-Up Synthesis of 1-Fluoro-2-isopropoxybenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Aryl Ethers

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery and materials science. Fluorinated aromatic ethers, in particular, are a privileged structural motif found in a range of pharmaceuticals and agrochemicals. The presence of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets by altering its electronic properties and blocking sites of metabolic degradation.[1] 1-Fluoro-2-isopropoxybenzene, with its ortho-disubstituted pattern, serves as a valuable and versatile building block in the synthesis of more complex chemical entities. This application note provides a detailed, scalable protocol for the synthesis of this compound via the Williamson ether synthesis, addressing key considerations for process safety, optimization, and product purification.

Synthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide).[2][3][4][5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2][4][5][6]

For the synthesis of this compound, the most logical disconnection involves the reaction of 2-fluorophenoxide with an isopropyl halide. This is because primary and methyl halides are the best substrates for SN2 reactions, while secondary halides, like 2-iodopropane, can undergo a competing elimination reaction (E2) to form propene.[4] However, with careful control of reaction conditions, the Williamson ether synthesis remains a viable and efficient route.

An alternative and often advantageous approach for scale-up is the use of phase-transfer catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from an aqueous or solid phase to the organic phase containing the alkyl halide, often allowing for milder reaction conditions and avoiding the need for strong, hazardous bases like sodium hydride.

Process Workflow Diagram

Scale-up Synthesis of this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Preparation Reactant Preparation (2-Fluorophenol, NaH, 2-Iodopropane) Reaction Williamson Ether Synthesis (Formation of this compound) Reactant_Preparation->Reaction Anhydrous THF Quenching Reaction Quenching (Destruction of excess NaH) Reaction->Quenching Isopropanol, then Water Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase (Anhydrous Na2SO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Fractional Distillation Solvent_Removal->Purification Characterization Product Characterization (GC-MS, NMR) Purification->Characterization

Caption: Workflow for the scale-up synthesis of this compound.

Detailed Protocols

PART 1: Synthesis of this compound (100 g Scale)

Materials and Equipment:

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Heating mantle with a temperature controller.

  • Ice-water bath.

  • 2-Fluorophenol (99+%)

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Iodopropane (99+%)

  • Anhydrous tetrahydrofuran (THF)

  • Isopropanol

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Protocol:

  • Reactor Setup: Under a nitrogen atmosphere, charge the 5 L three-necked round-bottom flask with sodium hydride (60% dispersion in mineral oil, 44.0 g, 1.1 mol).

  • Washing of Sodium Hydride (Optional but Recommended for Scale-up): Add anhydrous hexane (500 mL) to the flask and stir for 10 minutes. Stop stirring and allow the sodium hydride to settle. Carefully cannulate the hexane wash to a separate flask containing isopropanol for quenching. Repeat this washing step twice to remove the mineral oil.

  • Solvent Addition: Add anhydrous THF (2.5 L) to the washed sodium hydride in the reaction flask.

  • Formation of the Phenoxide: Cool the suspension to 0 °C using an ice-water bath. In the pressure-equalizing dropping funnel, prepare a solution of 2-fluorophenol (112.1 g, 1.0 mol) in anhydrous THF (500 mL). Add the 2-fluorophenol solution dropwise to the sodium hydride suspension over 1-2 hours, maintaining the internal temperature below 10 °C. Hydrogen gas will be evolved, so ensure adequate ventilation to a fume hood.

  • Alkylation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Then, add 2-iodopropane (187.0 g, 1.1 mol) dropwise over 1 hour. The reaction is exothermic; maintain the temperature below 40 °C.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Quenching: Cool the reaction mixture to 0 °C. Slowly and carefully add isopropanol (100 mL) dropwise to quench any unreacted sodium hydride. After the initial vigorous reaction subsides, slowly add deionized water (200 mL).

  • Work-up: Transfer the mixture to a 10 L separatory funnel. Add diethyl ether (2 L) and deionized water (2 L). Shake and separate the layers. Wash the organic layer with deionized water (2 x 1 L) and then with brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

PART 2: Purification by Fractional Distillation

The crude product is purified by fractional distillation under reduced pressure to obtain pure this compound.[5][7]

Equipment:

  • Fractional distillation apparatus with a Vigreux column.

  • Vacuum pump and pressure gauge.

  • Heating mantle and stirrer.

  • Collection flasks.

Procedure:

  • Assemble the fractional distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Apply vacuum and slowly heat the flask.

  • Collect the fraction boiling at the appropriate temperature and pressure for this compound. The boiling point is approximately 70-72 °C at 15 mmHg.

PART 3: Characterization

The purity and identity of the final product should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Parameters (Typical):

  • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium.

  • MS Detector: Scan range 40-400 m/z.

Process Safety and Hazard Analysis

Hazard Identification and Mitigation:

Reagent/Process Step Hazard Mitigation
Sodium Hydride Highly flammable, water-reactive, corrosive.[2][8][9][10][11]Handle under an inert atmosphere (nitrogen or argon).[12] Use as a dispersion in mineral oil to reduce pyrophoricity.[13] Quench excess NaH slowly with isopropanol before adding water.[8][12] Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and gloves.[12]
2-Fluorophenol Flammable liquid and vapor, harmful if swallowed or in contact with skin, causes skin and eye irritation.[3][12][14][15]Use in a well-ventilated fume hood. Wear appropriate PPE. Avoid contact with skin and eyes.
2-Iodopropane Flammable liquid and vapor, harmful if swallowed, causes skin and eye irritation.[13][16][17]Use in a well-ventilated fume hood. Wear appropriate PPE. Store away from light and heat.
Exothermic Reaction The reaction of 2-fluorophenol with NaH and the subsequent alkylation can be exothermic.Add reagents dropwise and use an ice bath to control the temperature.[14] Monitor the internal temperature throughout the reaction.
Hydrogen Gas Evolution The reaction of 2-fluorophenol with NaH produces flammable hydrogen gas.Ensure the reaction is conducted in a well-ventilated fume hood and under an inert atmosphere to prevent the formation of an explosive mixture with air.

Scale-Up Considerations

Scaling up the synthesis of this compound requires careful attention to several factors to ensure safety and efficiency.

Heat Management: The Williamson ether synthesis is generally exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[11][14] It is crucial to have a robust cooling system and to control the rate of reagent addition to manage the reaction temperature effectively.[11][14]

Reagent Handling: Handling large quantities of sodium hydride requires specialized equipment and procedures to maintain an inert atmosphere and prevent accidental contact with moisture.[16]

Quenching: The quenching of a large amount of unreacted sodium hydride is a critical and potentially hazardous step. The quenching agent must be added slowly and with efficient cooling to control the rate of hydrogen evolution and the exotherm.[8][12][13]

Alternative: Phase-Transfer Catalysis (PTC): For industrial-scale production, a phase-transfer catalyzed process is often preferred. This method can eliminate the need for sodium hydride, using a milder base like potassium carbonate in a biphasic system with a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This approach is generally safer and can simplify the work-up procedure.

Data Summary

Parameter Value
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
CAS Number 1160293-58-2
Boiling Point ~70-72 °C @ 15 mmHg
Theoretical Yield (from 112.1 g 2-fluorophenol) 154.18 g
Expected Yield 75-85%

Conclusion

This application note provides a comprehensive guide for the scale-up synthesis of this compound via the Williamson ether synthesis. By following the detailed protocols and adhering to the safety guidelines, researchers can safely and efficiently produce this valuable building block for further applications in drug discovery and materials science. The consideration of alternative methods like phase-transfer catalysis offers a pathway to even safer and more scalable industrial production.

References

  • Sodium Hydride - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]

  • Is it essential to quench NaH after the completion of a reaction? - ResearchGate. (2014, October 10). Retrieved from [Link]

  • The Safe Use of Sodium Hydride On Scale. Retrieved from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Retrieved from [Link]

  • Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. Retrieved from [Link]

  • Material Safety Data Sheet - Cole-Parmer. Retrieved from [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Retrieved from [Link]

  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023, October 12). Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed. (2014, December 29). Retrieved from [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. Retrieved from [Link]

  • (PDF) Safe scale-up with exothermic reactions - ResearchGate. (2019, June 10). Retrieved from [Link]

  • Synthesis of aryl ethers via a sulfonyl transfer reaction - PubMed. (2012, August 3). Retrieved from [Link]

  • ChemInform Abstract: Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. (2012, August 10). Retrieved from [Link]

  • Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts - MDPI. Retrieved from [Link]

  • Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer - SHIMADZU CORPORATION. Retrieved from [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS - JEOL. Retrieved from [Link]

  • Synthesis of Hexafluoroisopropyl Aryl Ethers via Dual Photoredox/Nickel-Catalyzed C-O Coupling - PubMed. (2024, August 9). Retrieved from [Link]

  • Phase-transfer-catalyzed asymmetric acylimidazole alkylation - PubMed. (2007, November 8). Retrieved from [Link]

  • Material Safety Data Sheet - 2-Iodopropane, 98+% stabilized over copper - Cole-Parmer. Retrieved from [Link]

  • MSDS for SODIUM HYDRIDE - Alkali Metals Limited. Retrieved from [Link]

  • 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. Retrieved from [Link]

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Safety data sheet - CPAChem. (2023, November 1). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Fluoro-2-isopropoxybenzene. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this crucial synthesis. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

Core Synthesis Protocol: Williamson Ether Synthesis

The most reliable and widely used method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the nucleophilic 2-fluorophenoxide anion attacks an electrophilic isopropyl source.[1][2]

Optimized Protocol: 2-Fluorophenol to this compound

This protocol is a robust, self-validating system designed for high yield and purity.

Step 1: Generation of the 2-Fluorophenoxide Nucleophile

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 100 mL).

  • Add 2-fluorophenol (5.6 g, 50 mmol, 1.0 equiv).

  • Under a gentle stream of nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 g, 55 mmol, 1.1 equiv) portion-wise at room temperature.

    • Expert Insight: The use of a strong, non-nucleophilic base like NaH ensures rapid and complete deprotonation of the phenol without competing in the subsequent substitution reaction.[2] The byproduct, hydrogen gas, safely evolves from the reaction mixture.

Step 2: SN2 Reaction with Isopropyl Electrophile

  • After hydrogen evolution ceases (approx. 30 minutes), add 2-bromopropane (7.0 g, 57 mmol, 1.15 equiv) dropwise via a syringe.

    • Expert Insight: 2-iodopropane is more reactive but also more expensive and prone to degradation. 2-bromopropane offers a good balance of reactivity and stability. An excess of the alkylating agent helps drive the reaction to completion.

  • Heat the reaction mixture to 60-70°C and maintain for 4-6 hours.

    • Causality Note: This temperature range is a critical optimization point. It is high enough to facilitate the SN2 reaction but low enough to minimize the competing E2 elimination of 2-bromopropane, which would form propene gas.

Step 3: Reaction Monitoring & Work-up

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 2-fluorophenol starting material is consumed.

  • Cool the mixture to room temperature and cautiously quench by slowly adding 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Troubleshooting Guide & Yield Optimization

Encountering issues? This section addresses the most common problems in a direct question-and-answer format.

Question 1: My yield is very low (<30%) or I've isolated no product. What went wrong?

Low or no yield is the most common issue and can typically be traced to one of three areas: the nucleophile, the electrophile, or the reaction conditions.

  • Potential Cause A: Incomplete Phenoxide Formation.

    • Diagnosis: The phenolic proton of 2-fluorophenol is acidic, but requires a sufficiently strong base for complete deprotonation.

    • Solution: Ensure your base is active and handled correctly. Sodium hydride (NaH) is highly effective but moisture-sensitive. Use fresh, high-quality NaH and ensure your solvent (DMF) is anhydrous. Weaker bases like potassium carbonate (K₂CO₃) can be used but may require higher temperatures or longer reaction times.[3]

  • Potential Cause B: Competing E2 Elimination.

    • Diagnosis: Your nucleophile (2-fluorophenoxide) is also a strong base. When reacting with a secondary halide like 2-bromopropane, it can abstract a proton, leading to the formation of propene gas instead of your desired ether.[2] This elimination pathway is highly temperature-dependent.

    • Solution: Lower the reaction temperature. Elimination reactions have a higher activation energy than substitution reactions and are thus more sensitive to heat. Running the reaction at 50-60°C can significantly favor the desired SN2 pathway.

  • Potential Cause C: Inactive Electrophile.

    • Diagnosis: Alkyl halides, particularly iodides, can degrade over time, releasing free halogen and reducing their effectiveness.

    • Solution: Use a fresh bottle of 2-bromopropane or 2-iodopropane. If the liquid has a noticeable purple or brown tint (indicating free I₂ or Br₂), it should be purified before use.

Troubleshooting Workflow: Low Yield

G Start Low Yield Observed Check_Base Was the base (e.g., NaH) fresh and handled under anhydrous conditions? Start->Check_Base Check_Temp Was the reaction temperature kept below 70°C? Check_Base->Check_Temp Yes Sol_Base Solution: Use fresh, anhydrous base and solvent. Ensure complete deprotonation. Check_Base->Sol_Base No Check_Reagents Were starting materials (phenol, alkyl halide) pure? Check_Temp->Check_Reagents Yes Sol_Temp Solution: Lower temperature to 50-60°C to favor SN2 over E2 elimination. Check_Temp->Sol_Temp No Sol_Reagents Solution: Purify starting materials if necessary. Check_Reagents->Sol_Reagents No

Caption: A logical workflow for diagnosing low product yield.

Question 2: My final product is impure. I see side-products in my GC-MS/NMR. What are they?

Impurity is often due to side reactions competing with the desired O-alkylation.

  • Potential Cause A: C-Alkylation.

    • Diagnosis: The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen and the aromatic ring.[1] While O-alkylation is generally favored, some C-alkylation can occur, leading to isopropyl-2-fluorophenol isomers.

    • Solution: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile strongly solvate the cation (e.g., Na⁺), leaving a more "naked" and highly reactive oxygen nucleophile, which favors O-alkylation. Protic solvents (like ethanol) can hydrogen-bond with the oxygen, making it less available and increasing the likelihood of C-alkylation.

  • Potential Cause B: Unreacted Starting Material.

    • Diagnosis: Incomplete reaction is a common source of impurity.

    • Solution: Ensure you are using a slight excess of both the base and the alkylating agent (1.1-1.2 equivalents). Monitor the reaction by TLC or GC and do not begin work-up until the 2-fluorophenol has been consumed.

Frequently Asked Questions (FAQs)

  • Q1: What is the underlying mechanism of this synthesis?

    • A1: This is a classic Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] First, a strong base deprotonates 2-fluorophenol to form the 2-fluorophenoxide ion. This potent nucleophile then attacks the electrophilic carbon of the isopropyl halide in a single, concerted step, inverting the stereochemistry at that carbon (though this is not observable with an isopropyl group) and displacing the halide to form the ether bond.

Reaction Mechanism: Williamson Ether Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 2-Fluorophenol Phenoxide 2-Fluorophenoxide Anion Phenol->Phenoxide + Base Base NaH H2 H₂ (gas) Phenoxide_2 2-Fluorophenoxide Anion Phenoxide->Phenoxide_2 AlkylHalide 2-Bromopropane Product This compound Salt NaBr Phenoxide_2->Product + 2-Bromopropane

Caption: The two-step mechanism for the synthesis.

  • Q2: Can I use potassium carbonate instead of sodium hydride?

    • A2: Yes, potassium carbonate (K₂CO₃) is a milder, less hazardous base that can be effective. However, because it is a weaker base, the reaction typically requires higher temperatures (e.g., refluxing acetonitrile) and may result in a longer reaction time or lower yield compared to using NaH.

  • Q3: What is the best leaving group for the isopropyl electrophile?

    • A3: The reactivity order for the leaving group (X) in an SN2 reaction is I > Br > Cl. Isopropyl iodide will react fastest, but 2-bromopropane is often preferred due to its lower cost and greater stability. 2-chloropropane is significantly less reactive and would likely require harsher conditions, increasing the risk of elimination.

  • Q4: How do I properly dispose of the waste from this reaction?

    • A4: All organic solvents and residues should be collected in a designated halogenated organic waste container. Aqueous layers should be neutralized before disposal. Always follow your institution's specific safety and waste disposal protocols.

Data Summary Table

The following table summarizes the key reagents and typical reaction parameters for the optimized protocol.

Reagent/ParameterMolecular WeightMolar Eq.RoleTypical Yield
2-Fluorophenol112.11 g/mol 1.0Nucleophile Precursor
Sodium Hydride (60%)40.00 g/mol 1.1Base50 - 85%
2-Bromopropane122.99 g/mol 1.15Electrophile[1]
Solvent
DMF--Polar Aprotic Solvent
Temperature
60-70 °C
Time
4-6 hours

References

  • Williamson ether synthesis . Wikipedia. Available at: [Link]

  • Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives. Google Patents.
  • Fluorinated benzene manufacturing process. Google Patents.
  • Process for the preparation of aromatic fluoro compounds . Justia Patents. Available at: [Link]

  • PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES . European Patent Office. Available at: [Link]

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis . Protocol Exchange. Available at: [Link]

  • METHOD FOR PRODUCING FLUORINATED BENZENES. Google Patents.
  • The Williamson Ether Synthesis . Master Organic Chemistry. Available at: [Link]

  • Experiment 06 Williamson Ether Synthesis . Available at: [Link]

  • Williamson Ether Synthesis . Edubirdie. Available at: [Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides . Shimadzu Corporation. Available at: [Link]

  • 1-Fluoro-3-(prop-1-en-2-yl)benzene . PubChem. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Fluoro-2-isopropoxybenzene. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this specific etherification. Here, we will dissect common challenges, troubleshoot side reactions, and provide actionable, field-tested advice to optimize your synthetic outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, is most commonly approached via a Williamson ether synthesis. This Sₙ2 reaction, involving the nucleophilic attack of a 2-fluorophenoxide on an isopropyl electrophile, appears straightforward. However, the reality is a delicate balance of competing reactions. The secondary nature of the isopropyl group invites elimination side reactions, while the phenoxide's ambident nucleophilicity opens the door for undesired C-alkylation. This guide provides a deep dive into identifying, mitigating, and understanding these undesired pathways to maximize the yield and purity of your target molecule.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction is slow or incomplete, with a low yield of the desired ether and significant recovery of the starting 2-fluorophenol.

Possible Cause: This issue typically points to three main factors: incomplete deprotonation of the 2-fluorophenol, insufficient reaction temperature, or a suboptimal choice of solvent. The pKa of 2-fluorophenol is approximately 8.8, which requires a sufficiently strong base to generate the nucleophilic phenoxide in high concentration.

Troubleshooting Steps:

  • Base Selection and Stoichiometry:

    • Expert Analysis: A common pitfall is using a base that is too weak, such as potassium carbonate (K₂CO₃), which may not achieve complete deprotonation. This results in a low concentration of the active nucleophile. For complete and rapid deprotonation, a stronger, non-nucleophilic base is required.

    • Recommendation: Employ a strong base like sodium hydride (NaH, 1.1-1.2 equivalents). It is critical to use fresh NaH (typically a 60% dispersion in mineral oil) and handle it under a dry, inert atmosphere (N₂ or Ar) to prevent deactivation by ambient moisture.

  • Reaction Temperature:

    • Expert Analysis: The Sₙ2 reaction has a specific activation energy that must be overcome. If the temperature is too low, the reaction rate will be impractically slow.

    • Recommendation: A typical Williamson ether synthesis is conducted between 50 and 100 °C.[1][2] For the reaction of 2-fluorophenol with an isopropyl halide in a polar aprotic solvent, begin at 60-70 °C and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Increase the temperature incrementally if the reaction stalls, but be mindful that excessive heat can favor elimination (see Question 3).

  • Solvent Choice:

    • Expert Analysis: The solvent's role is critical. Protic solvents (e.g., ethanol, water) can solvate and deactivate the phenoxide nucleophile through hydrogen bonding, drastically slowing the reaction.[2]

    • Recommendation: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the counter-ion (e.g., Na⁺) while leaving the nucleophile "bare" and highly reactive.[1][2] Ensure the solvent is anhydrous, as any water will quench the strong base.

Optimized Experimental Protocol (Williamson Ether Synthesis)

  • Add 2-fluorophenol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF (approx. 5-10 mL per mmol of phenol) and a magnetic stir bar.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the sodium 2-fluorophenoxide.

  • Add 2-bromopropane or 2-iodopropane (1.2-1.5 eq) dropwise to the solution.

  • Heat the reaction mixture to 70 °C and maintain for 2-8 hours, monitoring by TLC for the disappearance of 2-fluorophenol.

  • After completion, cool the mixture to room temperature and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Proceed with a standard aqueous workup, extracting the product into a non-polar organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with water and brine to remove DMF.

Question 2: My GC-MS analysis shows an impurity with the same mass as my product, but at a different retention time. What is it and how can I prevent it?

Possible Cause: You are likely observing the formation of C-alkylated isomers, specifically 2-fluoro-4-isopropylphenol and/or 2-fluoro-6-isopropylphenol . The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich carbon atoms of the aromatic ring (primarily the ortho and para positions). While O-alkylation is desired, C-alkylation is a common competing pathway.

Mechanistic Insight: The regioselectivity of the alkylation is a classic example of the Hard and Soft Acids and Bases (HSAB) principle. The oxygen atom of the phenoxide is a "hard" nucleophilic center, while the ring carbons are "softer". The outcome of the reaction is highly dependent on the reaction conditions, which can influence the effective hardness of the electrophile and the availability of each nucleophilic site.

  • O-Alkylation (Desired): Favored under conditions that promote a "free" phenoxide ion, where the negative charge is concentrated on the oxygen. This is typically achieved in polar aprotic solvents.

  • C-Alkylation (Side Reaction): Favored in protic solvents, which solvate the oxygen atom via hydrogen bonding, effectively blocking it and making the "softer" carbon atoms of the ring more accessible for attack.

Mitigation Strategies:

  • Solvent Control:

    • Expert Analysis: This is the most critical factor. As mentioned, protic solvents shield the oxygen atom.

    • Recommendation: Strictly use polar aprotic solvents like DMF or DMSO. These solvents do not form strong hydrogen bonds with the phenoxide oxygen, leaving it exposed and more nucleophilic, thus heavily favoring O-alkylation.

  • Counter-ion Effect:

    • Expert Analysis: The nature of the cation from the base can influence the reaction. Tightly associated ion pairs (e.g., with Li⁺) can partially block the oxygen, whereas larger cations (like K⁺ or Cs⁺) create "freer" or more dissociated phenoxide ions, which are more reactive at the oxygen site.

    • Recommendation: Using a sodium or potassium base (NaH, KH, or t-BuOK) in DMF is a reliable combination to promote O-alkylation.

Identifying the Impurities: Since experimental NMR data for 2-fluoro-6-isopropylphenol is not readily available in literature, predicted spectra are provided below for identification purposes alongside data for the 4-isopropyl isomer.

CompoundPredicted ¹H NMR (CDCl₃, 400 MHz)Predicted ¹³C NMR (CDCl₃, 100 MHz)
2-Fluoro-4-isopropylphenol δ 7.0-7.1 (m, 2H), 6.8-6.9 (m, 1H), ~5.0 (br s, 1H, OH), 2.8-2.9 (septet, 1H), 1.2-1.3 (d, 6H)δ 151.1 (d), 143.8 (d), 142.1, 122.5 (d), 118.9 (d), 116.5 (d), 33.4, 24.1
2-Fluoro-6-isopropylphenol δ 7.0-7.1 (m, 1H), 6.8-6.9 (m, 2H), ~5.1 (br s, 1H, OH), 3.2-3.3 (septet, 1H), 1.2-1.3 (d, 6H)δ 149.2 (d), 144.5 (d), 125.8, 124.7 (d), 119.6 (d), 115.2 (d), 26.9, 22.5

(Note: Predicted shifts are estimates and may vary slightly from experimental values. The key identifiers are the aromatic splitting patterns and the septet/doublet of the isopropyl group.)

Visualizing O- vs. C-Alkylation

G cluster_reactants Reactants cluster_products Potential Products Phenoxide 2-Fluorophenoxide Ion (Ambident Nucleophile) O_Alk This compound (O-Alkylation - Desired Product) Phenoxide->O_Alk Attack at Oxygen (Favored in DMF, DMSO) C_Alk 2-Fluoro-4/6-isopropylphenol (C-Alkylation - Side Product) Phenoxide->C_Alk Attack at Ring Carbon (Favored in Protic Solvents) AlkylHalide Isopropyl Halide (R-X) AlkylHalide->O_Alk AlkylHalide->C_Alk caption Figure 1. Competing O- vs. C-alkylation pathways.

Caption: Figure 1. Competing O- vs. C-alkylation pathways.

Question 3: My reaction produces a significant amount of gas, and the final yield is still low despite full consumption of the starting material.

Possible Cause: You are experiencing a competing E2 (elimination) reaction. The 2-fluorophenoxide, being the conjugate base of a weak acid, is also a reasonably strong base. It can abstract a proton from the isopropyl halide, leading to the formation of propene gas and regenerating 2-fluorophenol. This is a classic issue when using secondary alkyl halides in Williamson ether syntheses.

Mechanistic Insight: The Sₙ2 and E2 pathways are in constant competition. Higher temperatures provide the necessary activation energy for the elimination pathway, which is often entropically favored (one molecule goes to two).

Troubleshooting Steps:

  • Strict Temperature Control:

    • Expert Analysis: Elimination reactions are highly sensitive to temperature. An increase of just 10-20 °C can dramatically shift the Sₙ2/E2 ratio in favor of elimination.

    • Recommendation: Maintain the lowest effective temperature. If your reaction proceeds cleanly but slowly at 60 °C, resist the urge to increase the heat significantly to speed it up. A slightly longer reaction time at a lower temperature is preferable to a fast reaction that produces mainly side products. Do not exceed 80-90 °C.

  • Choice of Alkylating Agent:

    • Expert Analysis: The leaving group can play a role. Iodide is a better leaving group than bromide, which can sometimes accelerate the desired Sₙ2 reaction relative to E2.

    • Recommendation: If using 2-bromopropane, consider switching to 2-iodopropane. While more expensive, it may provide a better yield of the ether product under carefully controlled temperature conditions.

Visualizing the Sₙ2 vs. E2 Competition

G cluster_substitution SN2 Pathway (Substitution) cluster_elimination E2 Pathway (Elimination) Reactants 2-Fluorophenoxide + 2-Bromopropane SN2_Product This compound (Desired Ether) Reactants->SN2_Product Nucleophilic Attack (Favored at lower temp.) E2_Product Propene + 2-Fluorophenol Reactants->E2_Product Proton Abstraction (Favored at higher temp.) caption Figure 2. Sₙ2 vs. E2 competition.

Caption: Figure 2. Sₙ2 vs. E2 competition.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best overall base for this synthesis? For laboratory-scale synthesis where high yield is paramount, sodium hydride (NaH) is the superior choice due to its strength, ensuring complete and irreversible deprotonation of the phenol. For larger, industrial-scale processes, potassium carbonate (K₂CO₃) is often used for safety and cost reasons, typically in combination with a phase-transfer catalyst to improve its efficacy.[1]

Q2: Can I use isopropyl alcohol directly instead of an isopropyl halide? Direct etherification with isopropyl alcohol is possible via methods like the Mitsunobu reaction, but this involves stoichiometric use of expensive and hazardous reagents (e.g., triphenylphosphine and diethyl azodicarboxylate). For synthesizing a simple alkyl aryl ether like this, the Williamson synthesis is far more direct, economical, and scalable.

Q3: How do I effectively remove the DMF solvent after the reaction? DMF has a high boiling point (153 °C), making its removal by rotary evaporation inefficient. The standard method is to dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent (e.g., ethyl acetate, MTBE, or diethyl ether). DMF is highly water-soluble and will partition into the aqueous layer. Multiple washes of the combined organic layers with water and then brine are recommended to remove residual DMF.

Q4: What analytical techniques are best for monitoring this reaction and its side products?

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of the 2-fluorophenol starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The definitive technique for this analysis. GC can effectively separate the desired product from the C-alkylated isomers, which will have identical masses but distinct retention times. The mass spectrometer confirms the identity of each peak.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Fluoro-2-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this fluorinated aromatic ether. By understanding the principles behind the purification strategies, you can optimize your workflow for higher purity and yield.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount to ensure the desired reaction outcomes and to avoid the introduction of unwanted side products in subsequent steps. This guide provides a series of troubleshooting questions and answers to address specific issues you may encounter during its purification.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Synthesis and Initial Work-up

Question 1: What are the likely impurities I should expect from the synthesis of this compound via Williamson ether synthesis?

Answer: The Williamson ether synthesis, a common method for preparing this compound from 2-fluorophenol and an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), can generate several byproducts. Understanding these potential impurities is the first step in designing an effective purification strategy.

The primary impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 2-Fluorophenol: Due to incomplete reaction or suboptimal stoichiometry.

    • Isopropyl halide (e.g., 2-bromopropane): Excess reagent is often used to drive the reaction to completion.

  • Side-Reaction Products:

    • Propene: Formed via an E2 elimination reaction of the isopropyl halide, especially with sterically hindered bases or at elevated temperatures.

    • C-Alkylated Byproducts: The phenoxide ion is an ambident nucleophile, and although O-alkylation is generally favored, some C-alkylation on the aromatic ring can occur.

    • Isomeric Products: If the starting 2-fluorophenol contains other isomers (e.g., 3-fluorophenol or 4-fluorophenol), you will obtain the corresponding isomeric fluoro-isopropoxybenzene ethers.

  • Solvent and Base Residues: Residual high-boiling point solvents (e.g., DMF, DMSO) and inorganic salts from the base (e.g., K₂CO₃, NaH) are also common.

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound 154.18 ~180-182 (estimated) N/A (Liquid at room temp.)
2-Fluorophenol112.10151-15216
2-Bromopropane122.9959-60-89
Propene42.08-47.6-185.2
Purification Strategies

Question 2: My crude product is a dark-colored oil. How can I remove the color and other polar impurities?

Answer: A dark coloration in your crude product often indicates the presence of phenolic impurities (like unreacted 2-fluorophenol) and other degradation products. A simple and effective first step is an aqueous work-up.

Protocol: Aqueous Wash

  • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM).

  • Wash with a mild base: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This will deprotonate the acidic 2-fluorophenol, converting it into its water-soluble phenoxide salt, which will partition into the aqueous layer. Repeat the wash 2-3 times.

  • Wash with brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and breaks up emulsions.

  • Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

This procedure should yield a significantly cleaner, lighter-colored oil.

Question 3: After an aqueous work-up, I still see multiple spots on my TLC plate. What is the best method to separate the product from non-polar impurities?

Answer: For separating this compound from non-polar impurities and closely related isomers, flash column chromatography is the recommended method.

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point.

  • Mobile Phase (Eluent): A non-polar solvent system is required. Start with a low polarity mixture and gradually increase the polarity. A common choice is a gradient of ethyl acetate in hexanes or petroleum ether.

    • Initial Elution: Begin with 100% hexanes or petroleum ether to elute very non-polar impurities like any residual isopropyl halide.

    • Product Elution: Gradually increase the percentage of ethyl acetate (e.g., 2-5% ethyl acetate in hexanes) to elute your product. The exact ratio will need to be determined by thin-layer chromatography (TLC) analysis.

  • Monitoring: Monitor the fractions by TLC, staining with a potassium permanganate (KMnO₄) stain or visualizing under UV light if the compounds are UV-active.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 1: Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product (Dark Oil) Workup Aqueous Work-up (Base Wash) Crude->Workup Remove polar impurities Distillation Fractional Distillation Workup->Distillation Alternative for boiling point differences Chromatography Flash Chromatography Workup->Chromatography Separate non-polar impurities & isomers PureProduct Pure Product Distillation->PureProduct Crystallization Low-Temperature Crystallization Chromatography->Crystallization For high purity solids Chromatography->PureProduct Crystallization->PureProduct GCMS GC-MS PureProduct->GCMS Assess purity NMR ¹H & ¹⁹F NMR PureProduct->NMR Confirm structure PurificationDecisionTree Start Crude Product Analysis (TLC, ¹H NMR) Polar_Impurity Polar Impurities Present? Start->Polar_Impurity Aqueous_Wash Perform Aqueous Wash Polar_Impurity->Aqueous_Wash Yes NonPolar_Impurity Non-Polar/Isomeric Impurities Present? Polar_Impurity->NonPolar_Impurity No Aqueous_Wash->NonPolar_Impurity Distillation_Check Large Scale & Boiling Point Difference >20°C? Aqueous_Wash->Distillation_Check Chromatography Flash Column Chromatography NonPolar_Impurity->Chromatography Yes Final_Analysis Final Purity Analysis (GC-MS, NMR) NonPolar_Impurity->Final_Analysis No Chromatography->Final_Analysis Distillation_Check->Chromatography No Distillation Fractional Distillation (under vacuum) Distillation_Check->Distillation Yes Distillation->Final_Analysis

Sources

Technical Support Center: Purification of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Fluoro-2-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Understanding the Chemistry: The Williamson Ether Synthesis

The most common route to synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-fluorophenol to its corresponding phenoxide, followed by a nucleophilic substitution (SN2) reaction with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

A clear understanding of this mechanism is the first step in effective troubleshooting, as the majority of impurities arise from either incomplete reaction or side reactions inherent to this process.[1][2][3]

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.

Question 1: My final product is contaminated with a lower boiling point impurity. How can I identify and remove it?

Answer:

A low-boiling-point impurity is most likely unreacted isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).[4][5][6][7][8][9][10][11][12][13] These reagents are volatile and can be carried over during workup if not completely removed.

Identification:

  • GC-MS Analysis: Look for a peak eluting earlier than your main product. The mass spectrum should correspond to the fragmentation pattern of the specific isopropyl halide used.

  • Boiling Point Analysis during Distillation: You will observe a lower-than-expected initial boiling point during distillation that will plateau before rising to the boiling point of your product.

Removal Strategy: Fractional Distillation

Fractional distillation is the most effective method for separating volatile impurities.[14] The significant difference in boiling points between the isopropyl halides and the desired product allows for a clean separation.

CompoundBoiling Point (°C)
2-Bromopropane59-60
2-Iodopropane89.5
This compound~170-180 (estimated)
2-Fluorophenol152-172

Data sourced from various chemical suppliers and databases.[4][5][6][8][9][10][11][12][15][16][17][18]

A slow and steady distillation with an efficient fractionating column will allow the lower-boiling isopropyl halide to distill first, after which the pure this compound can be collected.

Question 2: I have a high-boiling-point impurity that is difficult to remove by distillation. What is it and what are my options?

Answer:

A high-boiling-point impurity is almost certainly unreacted 2-fluorophenol.[15][16][17][18] Its boiling point is very close to that of the product, making separation by distillation challenging.

Identification:

  • TLC Analysis: 2-Fluorophenol is more polar than the ether product and will have a lower Rf value on a normal-phase silica TLC plate.

  • 1H NMR Spectroscopy: Look for a broad singlet corresponding to the phenolic proton (Ar-OH), which is absent in the pure product.

  • Aqueous Base Wash: Shaking a sample of your product with a dilute aqueous solution of sodium hydroxide will extract the acidic 2-fluorophenol into the aqueous layer. Acidification of this aqueous layer will precipitate the 2-fluorophenol, confirming its presence.

Removal Strategies:

  • Aqueous Base Wash: Before distillation, wash the crude product with a 1-2 M solution of NaOH or KOH. This will deprotonate the acidic 2-fluorophenol, forming a water-soluble salt that can be easily separated in a separatory funnel.

  • Flash Column Chromatography: If the base wash is insufficient or problematic for downstream applications, flash column chromatography is an excellent alternative.[19][20][21]

Question 3: My NMR spectrum shows unexpected signals in the aromatic region. What could they be?

Answer:

Unexpected aromatic signals could arise from several sources:

  • Positional Isomers: If the starting 2-fluorophenol was contaminated with other fluorophenol isomers (e.g., 3- or 4-fluorophenol), you will have the corresponding isopropoxybenzene isomers in your product.

  • C-Alkylation Products: While O-alkylation is favored, under certain conditions, some C-alkylation of the phenoxide can occur, leading to the formation of isopropyl-fluorophenols.[22]

Identification and Removal:

  • HPLC Analysis: A reverse-phase HPLC method can often resolve positional isomers.[23][24]

  • Flash Column Chromatography: This is the most effective way to separate isomers. A carefully selected solvent system will be required.

Workflow for Identifying and Removing Impurities

Purification_Decision_Tree Start Crude Product Analysis TLC_Analysis TLC Analysis: Multiple Spots? Start->TLC_Analysis GCMS_Analysis GC-MS Analysis: Low BP Impurity? TLC_Analysis->GCMS_Analysis Yes Pure_Product Pure Product TLC_Analysis->Pure_Product No (Single Spot) High_BP_Impurity High BP Impurity (Low Rf)? GCMS_Analysis->High_BP_Impurity No Fractional_Distillation Perform Fractional Distillation GCMS_Analysis->Fractional_Distillation Yes Base_Wash Perform Aqueous Base Wash High_BP_Impurity->Base_Wash Yes Flash_Chromatography Perform Flash Chromatography High_BP_Impurity->Flash_Chromatography Base wash ineffective or undesirable Fractional_Distillation->Pure_Product Base_Wash->Fractional_Distillation Flash_Chromatography->Pure_Product

Sources

Preventing elimination side products in 1-Fluoro-2-isopropoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Fluoro-2-isopropoxybenzene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aryl ether synthesis. Our focus is to provide in-depth, field-proven insights to overcome common challenges, particularly the formation of elimination byproducts, ensuring a high-yield, high-purity synthesis.

Section 1: Understanding the Core Reaction and Its Competitor

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion. In this specific case, 2-fluorophenol is deprotonated by a base to form the 2-fluorophenoxide nucleophile, which then reacts with a secondary alkyl halide, such as 2-bromopropane.

The desired reaction proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] However, a significant competing reaction exists: E2 (bimolecular elimination). Because the alkoxide is a strong base and the alkyl halide is secondary, the phenoxide can act as a base, abstracting a proton from the isopropyl group, leading to the formation of propene gas and regenerating the 2-fluorophenol starting material.[1][2][3][4] This competition is a critical hurdle to achieving a high yield of the desired ether.

Reaction_Pathways reactants 2-Fluorophenoxide + 2-Bromopropane SN2_path Desired Pathway (Substitution) reactants->SN2_path Sₙ2 Attack E2_path Side Reaction (Elimination) reactants->E2_path E2 Elimination ether_product This compound (Desired Product) SN2_path->ether_product elimination_products Propene + 2-Fluorophenol (Side Products) E2_path->elimination_products

Fig 1. Competing SN2 and E2 pathways in the synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low, and the primary isolated organic compound is my starting material, 2-fluorophenol. What is happening?

A: This is a classic sign that the E2 elimination side reaction is dominating over the desired SN2 substitution. The 2-fluorophenoxide, which should be acting as a nucleophile to form the ether, is instead acting as a base, removing a proton from the 2-bromopropane. This generates propene (which escapes as a gas) and regenerates your 2-fluorophenol starting material, leading to low conversion and poor yield. Several factors, including base choice, solvent, and temperature, strongly influence this outcome.[1][2]

Q2: How does my choice of base impact the formation of elimination byproducts?

A: The choice of base is critical. The base's primary role is to deprotonate 2-fluorophenol to form the reactive phenoxide. However, using an overly strong or sterically hindered base can accelerate the competing E2 elimination.

  • Strong Bases (e.g., NaH, NaOH, KOH): While effective at deprotonating the phenol, hydroxides and hydrides increase the basicity of the reaction mixture, which can favor elimination.[2][4] Sodium hydride (NaH) is a popular choice for irreversibly generating alkoxides, but care must be taken with temperature control.[2]

  • Weaker, Softer Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the superior choice for this specific synthesis.[4][5] Potassium carbonate (K₂CO₃) is sufficiently basic to deprotonate the phenol (pKa ~8.3) but is less aggressive than hydroxides, thereby reducing the rate of the E2 side reaction. Cesium carbonate (Cs₂CO₃) is even more effective due to the "cesium effect," which leads to a more "naked" and highly reactive phenoxide anion that favors SN2.

BaseTypepKa (Conjugate Acid)Suitability for Minimizing E2
Sodium Hydride (NaH)Strong, Non-Nuc.~35Effective for deprotonation, but requires careful temperature control to prevent elimination.[2]
Potassium Hydroxide (KOH)Strong~15.7Can be used, but increases overall basicity, potentially favoring E2.[4]
Potassium Carbonate (K₂CO₃) Weak ~10.3 Recommended. Sufficiently basic for deprotonation, minimizes E2 side reactions.[4][5]
Cesium Carbonate (Cs₂CO₃) Weak ~10.3 Highly Recommended. Often provides higher yields by promoting the SN2 pathway.[4]
Q3: What is the ideal solvent for this reaction, and why?

A: The solvent plays a crucial role in stabilizing intermediates and influencing nucleophilicity. For the Williamson ether synthesis, polar aprotic solvents are strongly recommended to minimize elimination.[4]

  • Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (CH₃CN) are excellent choices.[4] These solvents effectively solvate the cation (e.g., K⁺ from K₂CO₃) but do not solvate the phenoxide anion. This "naked" anion is a more potent nucleophile, which accelerates the desired SN2 reaction, allowing it to outcompete E2 elimination.

  • Solvents to Avoid: Protic solvents like ethanol, methanol, or water should be avoided. They can form hydrogen bonds with the phenoxide anion, creating a solvent shell that reduces its nucleophilicity and can favor elimination pathways.[6]

SolventTypeDielectric Constant (ε)Impact on SN2/E2 Ratio
DMF Polar Aprotic~37Excellent. Favors SN2 by creating a highly reactive, unsolvated nucleophile.[7]
Acetonitrile Polar Aprotic~36Excellent. Similar performance to DMF, promotes the SN2 mechanism.[7]
AcetonePolar Aprotic~21Good. A viable option, though generally less effective than DMF or Acetonitrile.[7]
EthanolProtic~24Poor. Solvates the nucleophile, reducing SN2 rate and favoring E2.
Q4: I am observing byproduct formation. Should I increase or decrease the reaction temperature?

A: You should decrease the temperature . Elimination reactions generally have a higher activation energy than substitution reactions. Consequently, increasing the reaction temperature will increase the rate of both reactions, but it will favor the E2 pathway to a greater extent.[1] Running the synthesis at the lowest temperature that allows for a reasonable reaction rate is key to maximizing the SN2 product. A range of 60-80 °C is often a good starting point, but optimization may be required.[7] Always monitor reaction progress by TLC or GC to avoid prolonged heating after the starting material is consumed.

Q5: My protocol uses 2-bromopropane. Would changing to 2-iodopropane or 2-chloropropane improve my results?

A: The leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻.

  • 2-Iodopropane: Iodine is a better leaving group, so the reaction will proceed faster. However, this accelerates both the SN2 and E2 pathways, so it may not significantly improve the product ratio.

  • 2-Chloropropane: Chlorine is a poorer leaving group, leading to a much slower reaction. This may require higher temperatures, which would in turn favor elimination.

Section 3: Optimized Protocol and Troubleshooting Workflow

Based on the principles discussed, the following protocol is recommended to maximize the yield of this compound.

Optimized Experimental Protocol
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 2-fluorophenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~5-10 mL per mmol of phenol). Add finely ground, anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

  • Reaction Initiation: Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate the formation of the potassium 2-fluorophenoxide.

  • Electrophile Addition: Add 2-bromopropane (1.2 eq) dropwise to the stirring suspension.

  • Heating: Heat the reaction mixture to 60-70 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the 2-fluorophenol is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of Desired Ether analysis Analyze Crude Product: - Unreacted 2-Fluorophenol? - Other Byproducts? start->analysis decision High % of Unreacted Phenol? analysis->decision solution_e2 E2 Elimination is Likely Dominant decision->solution_e2 Yes solution_other Other Issues Possible: - Reagent Purity - Incomplete Reaction - Work-up Losses decision->solution_other No solution_temp Action: Lower Reaction Temperature (Target 50-60 °C) solution_e2->solution_temp solution_base Action: Change to a Weaker Base (Use K₂CO₃ or Cs₂CO₃) solution_temp->solution_base solution_solvent Action: Ensure Solvent is Polar Aprotic (Switch to DMF or Acetonitrile) solution_base->solution_solvent

Fig 2. A logical workflow for troubleshooting low-yield reactions.
References
  • J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link].

  • Wikipedia. Williamson ether synthesis. Available at: [Link].

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link].

  • Chemistry LibreTexts. 18.2: Preparing Ethers. (2025). Available at: [Link].

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link].

  • A.Collegepressbox. Mastering The Williamson Ether Synthesis. (2025). Available at: [Link].

  • BYJU'S. Nucleophilic aromatic substitution. Available at: [Link].

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link].

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link].

  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters. (2015). Available at: [Link].

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020). Available at: [Link].

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link].

  • PrepChem.com. Synthesis of 3-fluoro-isopropoxy-benzene. Available at: [Link].

  • Master Organic Chemistry. Mechanism of the E2 Reaction. (2012). Available at: [Link].

Sources

Technical Support Center: Enhancing the Stability of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-Fluoro-2-isopropoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and experimental use of this important fluoroaromatic building block. By understanding the potential degradation pathways and implementing the preventative measures outlined below, you can ensure the integrity and reliability of your experiments.

Introduction to the Stability of this compound

This compound is a valuable reagent in organic synthesis and medicinal chemistry. Its stability is crucial for reproducible experimental outcomes. Like other aryl ethers, its primary stability concerns are autoxidation, which leads to the formation of hazardous peroxides, and susceptibility to acid-catalyzed hydrolysis. The presence of the fluorine atom and the isopropoxy group influences the electron density of the aromatic ring and can affect its reactivity and degradation profile.

This guide provides a proactive approach to stability management, offering troubleshooting advice and frequently asked questions to maintain the quality of your this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter and provides actionable solutions based on established chemical principles.

Issue 1: Suspected Peroxide Formation

Q1: I've had a container of this compound for a while. How do I know if it has formed peroxides?

A1: Visual inspection is the first step. If you observe crystal formation, discoloration, or a viscous layer, do not handle the container and contact your institution's environmental health and safety office immediately. For routine screening of clear liquids, peroxide test strips are a reliable and straightforward method.[1][2][3][4][5] A simple wet chemical test can also be performed by mixing 1 mL of your sample with 1 mL of glacial acetic acid and a few drops of 5% potassium iodide solution. A yellow to brown color indicates the presence of peroxides.[1]

Q2: What causes peroxide formation, and how can I prevent it?

A2: Peroxide formation is caused by a free-radical chain reaction known as autoxidation, which is initiated by exposure to atmospheric oxygen and accelerated by light and heat.[6] To prevent this, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). The addition of a radical scavenger, such as Butylated Hydroxytoluene (BHT), at a concentration of 50-250 ppm is a highly effective preventative measure.[6][7][8]

Q3: My sample tested positive for low levels of peroxides. Can I still use it?

A3: For critical applications, it is always best to use peroxide-free material. However, if the peroxide concentration is low (as indicated by a faint yellow color in the wet test or a low reading on a test strip), it may be possible to remove the peroxides. This should only be attempted by experienced chemists following established safety protocols, such as passing the material through a column of activated alumina.

Issue 2: Potential for Hydrolysis

Q4: I am planning a reaction with this compound under acidic conditions. Should I be concerned about degradation?

A4: Yes, aryl ethers are susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures. The ether oxygen can be protonated, initiating a nucleophilic attack that cleaves the C-O bond. While the fluoroaromatic group adds some stability, prolonged exposure to strong acids should be avoided if possible. If acidic conditions are necessary, consider running the reaction at the lowest effective temperature and for the shortest possible time.

Q5: What are the likely degradation products from acid-catalyzed hydrolysis?

A5: The primary degradation products from the acid-catalyzed hydrolysis of this compound would be 2-fluorophenol and isopropanol (or isopropyl halides if hydrohalic acids are used).

Issue 3: General Handling and Storage

Q6: What are the ideal storage conditions for this compound to ensure its long-term stability?

A6: To maximize shelf life, store this compound in a tightly sealed, amber glass bottle under an inert atmosphere. Refrigeration is recommended for long-term storage. If the compound is supplied with an inhibitor like BHT, be aware that distillation will remove it, making the distilled material more susceptible to peroxide formation.[6]

Q7: How can I monitor the purity of my this compound over time?

A7: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most effective way to monitor the purity of your material and detect the formation of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile degradants. For qualitative assessment of structural changes, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool.[9][10][11]

Experimental Protocols

Protocol 1: Peroxide Testing of this compound

Materials:

  • Sample of this compound

  • Peroxide test strips (e.g., from MilliporeSigma or other chemical suppliers)

  • Deionized water (if required by test strip manufacturer for organic solvents)

Procedure:

  • Carefully open the container of this compound in a well-ventilated fume hood.

  • Follow the manufacturer's instructions for the peroxide test strips. This typically involves dipping the strip into the sample for a specified time.

  • For some test strips designed for aqueous solutions, it may be necessary to moisten the test pad with a drop of deionized water after dipping it in the organic solvent.[3]

  • Compare the color of the test strip to the provided color chart to determine the peroxide concentration in ppm.

  • Record the date and the test result on the container label.

Protocol 2: Stabilization of this compound with BHT

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Analytical balance

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • In a fume hood, weigh out the required amount of BHT to achieve a final concentration of 50-250 ppm (e.g., 5-25 mg of BHT per 100 g of the ether).

  • Add the BHT to the this compound.

  • Seal the container and agitate gently until the BHT has completely dissolved.

  • Flush the headspace of the container with an inert gas before tightly resealing.

  • Label the container to indicate that it has been stabilized with BHT.

Visualizing Degradation Pathways and Workflows

cluster_autoxidation Autoxidation Pathway cluster_hydrolysis Acid Hydrolysis Pathway A This compound C Isopropoxybenzene Radical A->C H abstraction B Free Radical Initiator (O2, light, heat) B->A D Peroxy Radical C->D + O2 E Hydroperoxide D->E + H abstraction F This compound H Protonated Ether F->H Protonation G H+ (Strong Acid) G->F I 2-Fluorophenol H->I J Isopropanol H->J

Potential degradation pathways for this compound.

cluster_workflow Stability Monitoring Workflow Start Receive/Open This compound Store Store in cool, dark place under inert atmosphere Start->Store Stabilize Add BHT (50-250 ppm) Store->Stabilize Test Periodic Peroxide Testing Stabilize->Test Analyze Purity Analysis (HPLC, GC-MS) Test->Analyze Discard Dispose of material if peroxides >100 ppm or degradation is significant Test->Discard High Peroxides Use Use in Experiment Analyze->Use Purity Confirmed Analyze->Discard Significant Degradation

Recommended workflow for handling and stability monitoring.

Quantitative Data Summary

ParameterRecommended Value/ProcedureRationale
Storage Temperature 2-8 °C (Refrigerated)Slows down the rate of autoxidation.
Storage Atmosphere Inert (Nitrogen or Argon)Prevents contact with atmospheric oxygen.
Container Amber glass bottleProtects from light which can accelerate peroxide formation.
Stabilizer Butylated Hydroxytoluene (BHT)Acts as a free radical scavenger to inhibit autoxidation.[6][7][8]
BHT Concentration 50-250 ppmEffective concentration for preventing peroxide formation in ethers.
Peroxide Testing Frequency Every 3-6 months after openingEnsures timely detection of hazardous peroxide buildup.
Maximum Peroxide Level < 100 ppmA common action limit for the safe handling of peroxide-forming solvents.[2]

References

  • Butylated hydroxytoluene. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Guidelines for Managing Potential Peroxide Forming Chemicals. (n.d.). Sciencemadness. Retrieved January 8, 2026, from [Link]

  • How peroxide form in THF | How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? (2024, February 18). YouTube. Retrieved January 8, 2026, from [Link]

  • What is Butylated Hydroxytoluene (BHT) mechanism of action? (n.d.). Consensus. Retrieved January 8, 2026, from [Link]

  • What is Butylated Hydroxytoluene (BHT) mechanism of action? (n.d.). Consensus. Retrieved January 8, 2026, from [Link]

  • ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. (2025, August 6). ResearchGate. Retrieved January 8, 2026, from [Link]

  • ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY. (n.d.). DALAL K. THBAYH – ANITA RÁGYANSZKI. Retrieved January 8, 2026, from [Link]

  • The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]

  • Standard Operating Procedures (SOP) for peroxide forming compounds. (n.d.). University of Waterloo. Retrieved January 8, 2026, from [Link]

  • What is BHT (Butylated Hydroxytoluene)? How is it Made? How's It Used? and Is It Safe? (2024, April 20). YouTube. Retrieved January 8, 2026, from [Link]

  • Appendix A Peroxide Test Protocol. (n.d.). Missouri S&T. Retrieved January 8, 2026, from [Link]

  • Accelerated Physical Stability Testing. (n.d.). Microchem Laboratory. Retrieved January 8, 2026, from [Link]

  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products. (n.d.). T,C&A LAB. Retrieved January 8, 2026, from [Link]

  • Stability Testing of Biopharmaceutical Products. (n.d.). Charles River. Retrieved January 8, 2026, from [Link]

  • How to test peroxide formers. (2023, November 27). YouTube. Retrieved January 8, 2026, from [Link]

  • What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? (2023, July 11). Quora. Retrieved January 8, 2026, from [Link]

  • Analysis of degradation products of nerve agents via post-pentafluorobenzylation liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved January 8, 2026, from [Link]

  • Accelerated stability and forced degradation studies. (n.d.). Alphalyse. Retrieved January 8, 2026, from [Link]

  • Shelf Lives of Common Chemical Reagents. (2020, April 17). OnePointe Solutions. Retrieved January 8, 2026, from [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019, May 7). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • Mass Spectrometry Support to Mitigate Product Recall Situations in the Pharmaceutical Industry. (n.d.). LCGC International. Retrieved January 8, 2026, from [Link]

  • M293A Analysis of Toxic Chemical Substances Adsorbed on Microplastics. (n.d.). Shimadzu. Retrieved January 8, 2026, from [Link]

  • Non-targeted Gas Chromatography Orbitrap Mass Spectrometry qualitative and quantitative analysis of semi-volatile organic compou. (2022, February 16). Digital CSIC. Retrieved January 8, 2026, from [Link]

  • Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS). (2025, July 19). PubMed. Retrieved January 8, 2026, from [Link]

  • Recommended Shelf Life. (2016, September 29). ROMIL. Retrieved January 8, 2026, from [Link]

  • An environmentally ultrasensitive fluorine probe to resolve protein conformational ensembles by 19F NMR and cryo-EM. (2023, January 27). bioRxiv. Retrieved January 8, 2026, from [Link]

  • Recommended Shelf Life. (2016, September 29). ROMIL. Retrieved January 8, 2026, from [https://www.romil.com/uploads/ துணைக்கட்டுரைகள்/Recommended_Shelf_Life.pdf]([Link] துணைக்கட்டுரைகள்/Recommended_Shelf_Life.pdf)

Sources

Technical Support Center: Synthesis of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Fluoro-2-isopropoxybenzene. As Senior Application Scientists, we have compiled this guide to address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments. This resource is structured in a question-and-answer format to directly tackle specific issues you may encounter.

I. Overview of the Synthesis: The Williamson Ether Synthesis

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. In this specific case, 2-fluorophenol is deprotonated by a base to form the 2-fluorophenoxide ion, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to form the desired ether product.

The choice of reagents and reaction conditions is critical to maximize the yield of the desired SN2 product and minimize side reactions, most notably the E2 elimination pathway.

II. Frequently Asked Questions (FAQs) and Troubleshooting

A. Low or No Product Yield

Question 1: I am getting a very low yield or no desired product at all. What are the most likely causes?

Answer: Low or no yield in the synthesis of this compound via the Williamson ether synthesis is a common issue that can often be traced back to several key factors:

  • Ineffective Deprotonation of 2-Fluorophenol: The first step of the reaction is the deprotonation of 2-fluorophenol to form the nucleophilic phenoxide. If the base used is not strong enough or if there is residual moisture in the reaction, the deprotonation will be incomplete, leading to a low concentration of the active nucleophile.

    • Troubleshooting:

      • Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) are often more effective in ensuring complete deprotonation.[1] When using K₂CO₃, ensure it is finely powdered and anhydrous.

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that the solvent is anhydrous. Any moisture will react with the base and the phenoxide, reducing the efficiency of the reaction.

  • Competition from E2 Elimination: The use of a secondary alkyl halide, such as 2-bromopropane, makes the reaction susceptible to a competing E2 elimination reaction, where the alkoxide acts as a base rather than a nucleophile, abstracting a proton from the isopropyl group to form propene. This is a very common side reaction with secondary halides.

    • Troubleshooting:

      • Reaction Temperature: Lowering the reaction temperature can favor the SN2 substitution over the E2 elimination. Elimination reactions generally have a higher activation energy and are more favored at higher temperatures.

      • Choice of Leaving Group: Using an isopropyl halide with a better leaving group, such as 2-iodopropane, can sometimes increase the rate of the SN2 reaction relative to elimination.

  • Poor Quality of Reagents: The purity of all starting materials is crucial.

    • Troubleshooting:

      • Ensure the 2-fluorophenol is pure and free from contaminants.

      • The isopropyl halide should be fresh and not degraded. Alkyl halides can decompose over time.

      • Use a high-purity, anhydrous solvent.

Question 2: My reaction seems to have stalled, and I am recovering unreacted 2-fluorophenol. What should I do?

Answer: Recovering unreacted 2-fluorophenol is a clear indication that the nucleophilic substitution step is not proceeding efficiently. This could be due to several factors:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature to go to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature, keeping in mind the increased risk of elimination at higher temperatures.

  • Poor Solubility of the Phenoxide Salt: The 2-fluorophenoxide salt may not be sufficiently soluble in the chosen solvent, limiting its ability to react with the isopropyl halide.

    • Troubleshooting:

      • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are often good choices for Williamson ether synthesis as they can help to solvate the cation of the phenoxide salt, leaving the anion more nucleophilic.[2]

      • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can help to transport the phenoxide from a solid or aqueous phase into the organic phase where the reaction occurs.

B. Purity Issues and Side Products

Question 3: I have obtained a product, but the NMR spectrum shows significant impurities. What are the likely side products and how can I remove them?

Answer: The most common impurities in the synthesis of this compound are unreacted 2-fluorophenol and the product of E2 elimination, propene (which will likely not be observed in the final workup). Another potential side product is diisopropyl ether, formed by the reaction of the isopropoxide with another molecule of isopropyl halide.

  • Identifying Impurities:

    • Unreacted 2-Fluorophenol: This will show a characteristic broad singlet in the ¹H NMR spectrum corresponding to the phenolic -OH proton. The aromatic signals will also differ from the product.

    • Diisopropyl ether: This will show a septet for the two CH protons and a doublet for the twelve CH₃ protons in the ¹H NMR spectrum.

  • Purification Strategies:

    • Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential. Washing the organic layer with an aqueous base solution (e.g., 1M NaOH) will deprotonate any unreacted 2-fluorophenol, converting it into its water-soluble sodium salt, which can then be removed in the aqueous layer.[1]

    • Column Chromatography: If the aqueous workup is insufficient to remove all impurities, column chromatography on silica gel is a highly effective method for purifying the final product. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the less polar this compound from more polar impurities.[1]

III. Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 2-Fluorophenol

  • 2-Bromopropane (or 2-Iodopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered

  • Acetone (or DMF), anhydrous

  • Diethyl ether (for extraction)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenol (1.0 eq) and anhydrous acetone (or DMF).

  • Base Addition: Add anhydrous, finely powdered potassium carbonate (1.5 - 2.0 eq).

  • Alkylation: Add 2-bromopropane (1.2 - 1.5 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC until the starting material is consumed).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether.

    • Wash the organic layer with 1 M NaOH solution (2 x), then with water (1 x), and finally with brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

IV. Data Presentation and Characterization

Table 1: Reagent Properties and Safety Information

ReagentMolar Mass ( g/mol )Boiling Point (°C)Hazards
2-Fluorophenol112.10151-152Flammable, Harmful if swallowed or in contact with skin, Causes skin and eye irritation.[3]
2-Bromopropane122.9959-60Highly flammable, May cause drowsiness or dizziness.
Potassium Carbonate138.21DecomposesCauses skin and serious eye irritation.
Acetone58.0856Highly flammable, Causes serious eye irritation.
This compound154.18~189 (Predicted)(No specific hazard data available, treat with caution as a new chemical entity)[4][5]

Expected Analytical Data for this compound:

  • ¹H NMR: The spectrum is expected to show a doublet for the six methyl protons of the isopropyl group, a septet for the single methine proton of the isopropyl group, and a complex multiplet pattern for the four aromatic protons.

  • ¹³C NMR: The spectrum should show distinct signals for the methyl and methine carbons of the isopropyl group, as well as four signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and isopropoxy substituents.

  • FTIR: Expect to see characteristic C-O-C stretching vibrations for the ether linkage, C-F stretching, and aromatic C-H and C=C stretching bands.

  • Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 154.

V. Visualization of Key Processes

Reaction Mechanism

Williamson_Ether_Synthesis Phenol 2-Fluorophenol Deprotonation Deprotonation Phenol->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation AlkylHalide 2-Bromopropane SN2 SN2 Attack AlkylHalide->SN2 E2 E2 Elimination AlkylHalide->E2 Phenoxide 2-Fluorophenoxide Phenoxide->SN2 Phenoxide->E2 Product This compound Byproduct Propene (E2 byproduct) Deprotonation->Phenoxide SN2->Product E2->Byproduct

Caption: Williamson ether synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents CheckBase Evaluate Base Strength & Amount Start->CheckBase CheckTemp Assess Reaction Temperature Start->CheckTemp IncompleteDeprotonation Incomplete Deprotonation CheckReagents->IncompleteDeprotonation SlowReaction Slow Sₙ2 Reaction CheckReagents->SlowReaction CheckBase->IncompleteDeprotonation E2Elimination E2 Elimination Dominates CheckTemp->E2Elimination CheckTemp->SlowReaction UseStrongerBase Use Stronger Base (e.g., NaH) / Ensure Anhydrous Conditions IncompleteDeprotonation->UseStrongerBase Solution LowerTemp Lower Reaction Temperature E2Elimination->LowerTemp Solution IncreaseTime Increase Reaction Time / Use Better Leaving Group (Iodide) SlowReaction->IncreaseTime Solution ChangeSolvent Use Polar Aprotic Solvent (DMF, Acetonitrile) SlowReaction->ChangeSolvent Solution

Caption: Troubleshooting workflow for low yield in the synthesis.

VI. References

  • Supporting Information for - The Royal Society of Chemistry. 4 - Supporting Information. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • 12. The Williamson Ether Synthesis. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. [Link]

  • Williamson Ether Synthesis. [Link]

  • Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PubChem. 4-Fluoro-1-isopropoxy-2-nitrobenzene. [Link]

  • ACS Publications. Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Pearson. How could you synthesize isopropyl propyl ether, using isopropyl alcohol as the only carbon-containing reagent?. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]

  • PubChem. 2-Isopropylfluorobenzene. [Link]

  • ResearchGate. Selectivity engineering of 2,6-diisopropylphenol in isopropylation of phenol over Cs2.5H0.5PW12O40/K-10 clay | Request PDF. [Link]

  • Organic Syntheses Procedure. (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene. [Link]

  • National Institute of Standards and Technology. Benzene - the NIST WebBook. [Link]

  • PubChem. 1-Fluoro-3-(propan-2-yl)benzene. [Link]

  • National Institute of Standards and Technology. Benzene, fluoro- - the NIST WebBook. [Link]

  • PubChem. 2-Fluorophenol. [Link]

  • National Institute of Standards and Technology. Benzene, fluoro- - the NIST WebBook. [Link]

  • SpectraBase. 1-Fluoro-2-nitro-benzene - Optional[FTIR] - Spectrum. [Link]

  • ResearchGate. Selectivity Engineering of 2,6-Diisopropylphenol in Isopropylation of Phenol over Cs 2.5 H 0.5 PW 12 O 40 /K-10 Clay | Request PDF. [Link]

Sources

Technical Support Center: Byproduct Analysis in 1-Fluoro-2-isopropoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Fluoro-2-isopropoxybenzene. It provides in-depth troubleshooting strategies and answers to frequently asked questions to navigate the common challenges encountered during this Williamson ether synthesis, with a particular focus on the identification and mitigation of byproduct formation. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize your yield of the desired product, and ensure the purity of your final compound.

Frequently Asked Questions (FAQs)

Here we address some of the common queries that arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A low yield in the Williamson ether synthesis of this compound can be attributed to several factors. The most common culprit is the competing E2 elimination reaction, especially when using a secondary alkyl halide like 2-bromopropane or 2-iodopropane.[1] The phenoxide, being a strong base, can abstract a proton from the isopropyl group, leading to the formation of propene gas, which escapes the reaction mixture. Another significant factor is incomplete deprotonation of the starting 2-fluorophenol. If the base used is not strong enough or is not used in a sufficient stoichiometric amount, a portion of the 2-fluorophenol will remain unreacted. Finally, suboptimal reaction conditions such as temperature and reaction time can also lead to incomplete conversion.

Q2: I observe an unexpected peak in my GC-MS analysis with a similar mass to my product. What could it be?

An unexpected peak with a mass similar to this compound is often indicative of a C-alkylated byproduct. The 2-fluorophenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation) to form an isopropyl-substituted 2-fluorophenol.[2] The most likely C-alkylated isomers are 4-isopropyl-2-fluorophenol and 6-isopropyl-2-fluorophenol. The choice of solvent plays a crucial role in directing the reaction towards either O- or C-alkylation.

Q3: How can I favor the desired O-alkylation over C-alkylation?

To promote the formation of this compound (O-alkylation) and minimize the formation of C-alkylated byproducts, the choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are known to favor O-alkylation.[2] These solvents solvate the metal cation of the phenoxide, leaving the oxygen atom more exposed and available for nucleophilic attack. Conversely, protic solvents like water or alcohols can form hydrogen bonds with the oxygen atom of the phenoxide, shielding it and making the carbon atoms of the aromatic ring more susceptible to alkylation.

Q4: What is the gaseous byproduct I might be forming, and how can I detect it?

The primary gaseous byproduct in this reaction is propene, resulting from the E2 elimination of the isopropyl halide. Propene is a volatile gas and will likely not be observed in a standard liquid-phase workup. However, its formation can be inferred from a lower-than-expected yield of the desired product and the consumption of the isopropyl halide without a corresponding increase in the ether product. For direct detection, the reaction headspace can be sampled and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting and Resolution Scientific Rationale
Low Yield of this compound E2 Elimination of Isopropyl Halide: The 2-fluorophenoxide acts as a base, abstracting a proton from the isopropyl halide to form propene.- Lower the reaction temperature. - Use a less sterically hindered base for deprotonation if possible. - Consider using a milder alkylating agent if the reaction still proceeds at a reasonable rate.Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[1] Using a less hindered base can reduce the propensity for proton abstraction.
Incomplete Deprotonation of 2-Fluorophenol: The base is not strong enough or is used in insufficient quantity to fully convert 2-fluorophenol to its corresponding phenoxide.- Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). - Ensure the use of at least one equivalent of a strong base. - Use anhydrous conditions, as water can quench the base.Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation to the more nucleophilic phenoxide.
Suboptimal Reaction Conditions: The reaction time is too short, or the temperature is too low for the reaction to go to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. - Gradually increase the reaction temperature, while being mindful of favoring the elimination side reaction.The rate of Sₙ2 reactions is dependent on both time and temperature. Insufficient energy or time will result in incomplete conversion of starting materials.
Presence of C-Alkylated Byproducts Use of Protic Solvents: Solvents such as water, ethanol, or isopropanol are used in the reaction.- Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.Protic solvents can hydrogen-bond with the oxygen of the phenoxide, making it less nucleophilic and favoring attack from the electron-rich aromatic ring. Polar aprotic solvents do not engage in hydrogen bonding and thus promote O-alkylation.[2]
High Reaction Temperature: Elevated temperatures can sometimes favor C-alkylation.- Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.While O-alkylation is often kinetically favored, C-alkylation can be thermodynamically favored in some cases, and higher temperatures can provide the activation energy needed for this pathway.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired this compound and the C-alkylated byproducts may have similar polarities, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider preparative High-Performance Liquid Chromatography (HPLC) for difficult separations. - Recrystallization of the crude product may be an effective purification method if the product is a solid at room temperature.Effective chromatographic separation relies on differences in the polarity of the components of a mixture. Fine-tuning the mobile phase can enhance the resolution between compounds with similar polarities.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the competing side reactions that lead to the formation of major byproducts.

Byproduct_Formation 2-Fluorophenol 2-Fluorophenol 2-Fluorophenoxide 2-Fluorophenoxide 2-Fluorophenol->2-Fluorophenoxide Base This compound This compound 2-Fluorophenoxide->this compound O-Alkylation (SN2) Propene Propene 2-Fluorophenoxide->Propene E2 Elimination C-Alkylated Byproducts C-Alkylated Byproducts 2-Fluorophenoxide->C-Alkylated Byproducts C-Alkylation Isopropyl Halide Isopropyl Halide Isopropyl Halide->this compound Isopropyl Halide->Propene Isopropyl Halide->C-Alkylated Byproducts

Caption: Reaction scheme for this compound synthesis.

Experimental Protocols

Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound via Williamson ether synthesis.

Materials:

  • 2-Fluorophenol

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • 2-Bromopropane or 2-Iodopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Deprotonation: Carefully add sodium hydride (1.1 equivalents) to the stirred DMF. To this suspension, add 2-fluorophenol (1.0 equivalent) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases. If using potassium carbonate, add 1.5 equivalents to a solution of 2-fluorophenol in DMF.

  • Alkylation: To the resulting 2-fluorophenoxide solution, add 2-bromopropane or 2-iodopropane (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by TLC or GC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Analytical Methods for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the product from the byproducts.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

Expected Fragmentation Patterns:

  • This compound: The molecular ion peak (M+) should be observed at m/z 154. Key fragments may include the loss of the isopropyl group ([M-43]+) and further fragmentation of the aromatic ring.

  • C-Isopropyl-2-fluorophenol: The molecular ion peak (M+) will also be at m/z 154. A prominent fragment will be the loss of a methyl group ([M-15]+) from the isopropyl substituent, leading to a stable benzylic cation.

  • Propene: If analyzing the headspace, propene will show a molecular ion peak at m/z 42.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • This compound: Look for a characteristic septet for the methine proton of the isopropoxy group and a doublet for the two methyl groups. The aromatic protons will show complex splitting patterns due to coupling with the fluorine atom.

    • C-Isopropyl-2-fluorophenol: The presence of a phenolic -OH proton (which may be broad and exchangeable with D₂O) is a key indicator. The isopropyl group will show a septet and a doublet. The aromatic region will show different splitting patterns compared to the O-alkylated product due to the different substitution on the ring.

  • ¹³C NMR:

    • This compound: The carbon attached to the fluorine will show a large C-F coupling constant. The carbons of the isopropoxy group will be in the aliphatic region.

    • C-Isopropyl-2-fluorophenol: The chemical shifts of the aromatic carbons will be significantly different from the O-alkylated product. The presence of the isopropyl group directly attached to the aromatic ring will be evident. The carbon bearing the fluorine will still exhibit a large C-F coupling.

References

  • Yang, Z. Y., Moure, V. R., Dean, D. R., & Seefeldt, L. C. (2012). Carbon dioxide reduction to methane and coupling with acetylene to form propylene by nitrogenase. Proceedings of the National Academy of Sciences, 109(48), 19644-19648.
  • Wasson, J. R. (2003). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application.
  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770). [Link]

  • Lee, D. H., Kwon, K. H., & Yi, C. S. (2012). Dehydrative C–H alkylation and alkenylation of phenols with alcohols: expedient synthesis for substituted phenols and benzofurans. Journal of the American Chemical Society, 134(15), 6571-6574.
  • Whitman College. CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

  • ResearchGate. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. [Link]

  • PubMed. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chad's Prep. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation | Notes. [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • ResearchGate. Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. (a) 4-Bromo-2- chlorophenol, (b) Chlorpyrifos (c) Profenofos. [Link]

  • Google Patents.

Sources

Overcoming low yield in the preparation of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Fluoro-2-isopropoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in the preparation of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Synthesizing this compound

The preparation of this compound, typically achieved via the Williamson ether synthesis, involves the reaction of 2-fluorophenol with an isopropyl halide.[1] While straightforward in principle, this reaction is often plagued by low yields due to competing side reactions. The primary challenge arises from the nature of the alkylating agent, a secondary halide, which is highly susceptible to elimination (E2) pathways, especially under the basic conditions required for the reaction.[2][3][4] This guide will help you navigate these challenges to optimize your reaction conditions and maximize your product yield.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My overall yield of this compound is consistently below 50%. What are the primary factors I should investigate?

A low yield in this synthesis is almost always a result of a combination of two main factors: incomplete reaction and the prevalence of a competing elimination (E2) side reaction.

  • Competing E2 Elimination: The primary culprit is the base-catalyzed elimination of your isopropyl halide (e.g., 2-bromopropane) to form propene gas.[5] The alkoxide, acting as a base, can abstract a proton from the β-carbon of the isopropyl group, leading to the formation of a double bond and loss of the halide. This pathway is highly competitive with the desired SN2 substitution.[2][4]

  • Incomplete Deprotonation of 2-Fluorophenol: The reaction cannot proceed if the nucleophile, the 2-fluorophenoxide anion, is not generated efficiently. This can be due to an inappropriate choice of base, insufficient equivalents of base, or the presence of water in the reaction mixture, which will consume the base.

  • Suboptimal Reaction Conditions: High temperatures disproportionately favor the elimination reaction over substitution.[2] Similarly, the choice of solvent and base can significantly influence the ratio of SN2 to E2 products.[6]

To diagnose the issue, carefully analyze your crude reaction mixture by GC-MS or ¹H NMR to identify byproducts. The presence of unreacted 2-fluorophenol points to an issue with nucleophile generation, while the absence of starting materials coupled with low product yield suggests that elimination is the dominant pathway.

Q2: I've noticed gas evolution during the reaction and my crude NMR shows minimal aromatic signals besides the product and unreacted starting material. How can I suppress the E2 elimination reaction?

Observing gas evolution (propene) is a clear sign that the E2 elimination is the major competing pathway. Because you are using a secondary alkyl halide, this is a significant hurdle. To favor the desired SN2 reaction, you must adjust your conditions to kinetically disfavor the E2 pathway.

  • Choice of Base: Avoid overly strong or bulky bases. While sodium hydride (NaH) is effective for deprotonating phenols, it can aggressively promote elimination.[6] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often superior for synthesizing aryl ethers as they provide a sufficient concentration of the phenoxide without being overly basic to drive elimination.[6]

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. For this synthesis, a range of 60-80°C is often a good starting point.[7] Avoid aggressive heating, as higher temperatures provide the activation energy needed for the elimination pathway.[2]

  • Choice of Alkylating Agent: The leaving group matters. The reactivity order is I > Br > Cl. While 2-iodopropane is the most reactive, it is also the most prone to elimination. 2-bromopropane often provides a better balance between reactivity and minimizing the E2 side reaction.

  • Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[6][8] These solvents effectively solvate the cation of the base, leaving a "naked" and highly nucleophilic phenoxide anion, which promotes the bimolecular SN2 attack.

Q3: My reaction stalls, leaving a significant amount of unreacted 2-fluorophenol. What's wrong?

This indicates a problem with the generation or stability of your nucleophile (2-fluorophenoxide). Consider the following:

  • Moisture: Ensure all your reagents and glassware are scrupulously dry. Water will react with and quench your base, preventing the complete deprotonation of the phenol. Dry your solvent over molecular sieves and ensure your base has been stored in a desiccator.

  • Base Stoichiometry and Strength: Use at least 1.1 to 1.5 equivalents of a suitable base (e.g., K₂CO₃) to ensure complete deprotonation. If you are using a weaker base, the equilibrium between the phenol and phenoxide may not fully favor the phenoxide.

  • Purity of Starting Materials: Verify the purity of your 2-fluorophenol. Acidic impurities will consume the base, reducing the amount available for deprotonation.

Q4: How can I effectively monitor the reaction's progress and establish a robust workup protocol?

Effective monitoring is key to avoiding unnecessary heating that could promote side reactions.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an excellent tool. Use a non-polar solvent system (e.g., 20% ethyl acetate in hexanes). Spot your 2-fluorophenol starting material, your co-spot (starting material and reaction mixture), and the reaction mixture. The disappearance of the 2-fluorophenol spot (which is more polar) and the appearance of a new, less polar product spot indicates progress.

  • Workup Protocol:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent like ethyl acetate or diethyl ether (3x).

    • Combine the organic layers and wash with 1M NaOH (2x) to remove any unreacted 2-fluorophenol.

    • Wash with water and then with brine to remove residual base and salt.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel or by vacuum distillation.

Frequently Asked Questions (FAQs)

What is the recommended synthetic route for preparing this compound on a lab scale?

The Williamson ether synthesis is the most direct and cost-effective method.[2][3] It involves the SN2 reaction between the 2-fluorophenoxide ion and an isopropyl halide. An alternative, the Mitsunobu reaction , uses isopropanol, 2-fluorophenol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD.[9][10] While the Mitsunobu reaction occurs under milder, neutral conditions, it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[11] For this specific target molecule, optimizing the Williamson synthesis is generally the preferred approach.

Which base and solvent combination is optimal for the Williamson synthesis?

The ideal combination aims to maximize the SN2 rate while minimizing the E2 rate.

BaseSolventRationale & Considerations
K₂CO₃ DMF or Acetonitrile(Recommended) Provides a good balance. It's sufficiently basic to deprotonate the phenol but not so strong as to aggressively promote elimination. DMF and acetonitrile are excellent polar aprotic solvents for SN2 reactions.[6][8]
Cs₂CO₃ DMF or Acetonitrile(Excellent Alternative) Cesium carbonate is more soluble and the larger cation leads to a more reactive "naked" phenoxide, often accelerating the reaction and allowing for lower temperatures, which can improve the SN2/E2 ratio.[6]
NaH THF or DMF(Use with Caution) A very strong, non-nucleophilic base that ensures complete and irreversible deprotonation.[6] However, its high basicity significantly increases the risk of E2 elimination with a secondary halide.[5] Only recommended if other bases fail.

What is the expected yield for this reaction?

With an optimized Williamson ether synthesis protocol, yields in the range of 70-95% can be realistically achieved.[7][8] Yields below this range typically indicate that one of the troubleshooting points discussed above needs to be addressed.

Optimized Experimental Protocol

Williamson Ether Synthesis of this compound

This protocol is designed to favor the SN2 pathway.

Reagents & Equipment:

  • 2-Fluorophenol

  • 2-Bromopropane (or 2-Iodopropane)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-fluorophenol (1.0 eq.).

  • Add anhydrous DMF (approx. 5-10 mL per gram of phenol).

  • Add finely powdered, dry potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromopropane (1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and stir vigorously.[7]

  • Monitor the reaction progress by TLC until the 2-fluorophenol is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and proceed with the aqueous workup as described in Troubleshooting Q4 .

  • Purify the crude product by vacuum distillation or flash chromatography to yield this compound as a clear oil.

Visualized Mechanisms & Workflows

Diagram 1: Competing SN2 and E2 Pathways

G Start Reactants: 2-Fluorophenoxide + Isopropyl Bromide SN2_TS SN2 Transition State Start->SN2_TS Desired Pathway (Substitution) E2_TS E2 Transition State Start->E2_TS Side Reaction (Elimination) Product Product: This compound SN2_TS->Product Byproduct Byproducts: Propene + HBr E2_TS->Byproduct

Caption: SN2 vs. E2 pathways in the Williamson synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_SM Analyze Crude: Unreacted 2-Fluorophenol? Start->Check_SM Yes_SM YES Check_SM->Yes_SM No_SM NO Check_SM->No_SM Cause_Deprotonation Problem: Incomplete Deprotonation Yes_SM->Cause_Deprotonation Cause_Elimination Problem: E2 Elimination is Dominant No_SM->Cause_Elimination Solution_Deprotonation Solutions: - Use anhydrous solvent/reagents - Increase base equivalents (1.5x) - Use stronger base (e.g., Cs₂CO₃) Cause_Deprotonation->Solution_Deprotonation Solution_Elimination Solutions: - Lower reaction temperature (<80°C) - Use weaker base (K₂CO₃) - Switch from 2-iodopropane to  2-bromopropane Cause_Elimination->Solution_Elimination

Caption: A decision tree for troubleshooting low product yield.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-isopropoxy-benzene. Retrieved from [Link]

  • Google Patents. (n.d.). EP0349373A2 - Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Justia Patents. (1994). Process for the preparation of aromatic fluoro compounds. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Purification of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Fluoro-2-isopropoxybenzene using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The content is structured to address specific issues you may encounter during your experiments, ensuring scientific integrity and providing practical, field-proven insights.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of this compound, presented in a question-and-answer format.

Problem 1: Poor Separation of this compound from Impurities

Question: I'm running a column to purify this compound, but I'm getting poor separation from a closely-eluting impurity. My TLC shows the spots are very close. What can I do?

Answer:

Poor resolution between your target compound and an impurity is a common challenge. Here’s a systematic approach to troubleshoot and optimize your separation:

  • Optimize the Mobile Phase: The selectivity and strength of your eluent are critical for successful separation.[1]

    • Eluent System Selection: For aromatic compounds like this compound, a common mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[2]

    • Fine-Tuning Polarity: Since your TLC shows poor separation, you need to adjust the polarity of the mobile phase. A good starting point is to find a solvent system where your product has an Rf value between 0.2 and 0.4 on the TLC plate.[1] Try varying the ratio of your solvents in small increments (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate) to find the optimal separation.

    • Consider a Different Solvent System: If adjusting the ratio doesn't work, consider changing one of the solvents to alter the selectivity. For instance, substituting dichloromethane with ethyl acetate can change the interactions between your compounds and the stationary phase.

  • Choose the Right Stationary Phase:

    • Standard Silica Gel: Silica gel is the most common stationary phase for purifying moderately polar compounds.[3]

    • Alternative Stationary Phases: For challenging separations of fluorinated compounds, consider using a stationary phase with different selectivity, such as alumina or a bonded phase like pentafluorophenyl (PFP).[4] PFP phases can offer unique interactions with fluorinated molecules, potentially improving separation.[4]

  • Column Parameters:

    • Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates, which enhances separation efficiency.

    • Packing Quality: Ensure your column is packed uniformly without any cracks or channels.[5] Uneven packing leads to band broadening and poor separation.

Problem 2: The Compound is Not Eluting from the Column

Question: I've been running my column for a while, and I can't seem to get my this compound to elute. What's going wrong?

Answer:

If your product is not eluting, it indicates that the mobile phase is not polar enough to move the compound down the column.[6] Here are the likely causes and solutions:

  • Mobile Phase Polarity is Too Low:

    • Solution: Gradually increase the polarity of your mobile phase. If you started with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate), incrementally increase the proportion of the more polar solvent (e.g., to 95:5, then 90:10). This is known as gradient elution.

  • Compound Instability:

    • Check for Decomposition: It's possible your compound is degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[7]

    • Solution: If your compound is sensitive to the acidic nature of silica gel, you can either use a deactivated stationary phase (e.g., by adding a small amount of triethylamine to the eluent) or switch to a less acidic stationary phase like alumina.[3][7]

  • Incorrect Solvent System:

    • Verification: Double-check that you have prepared the correct mobile phase and have not accidentally used a less polar solvent than intended.[7]

Problem 3: Product Elutes with Tailing (Asymmetrical Peaks)

Question: My fractions containing this compound show significant tailing on the TLC analysis. How can I get sharper peaks?

Answer:

Peak tailing is often caused by strong interactions between the compound and the stationary phase or issues with the column packing.

  • Strong Compound-Stationary Phase Interaction:

    • Cause: The ether and fluoro groups in this compound can interact with the acidic silanol groups on the surface of the silica gel, leading to tailing.

    • Solution: Add a small amount (0.1-1%) of a polar modifier like triethylamine or acetic acid to your mobile phase. Triethylamine will help to deactivate the acidic sites on the silica gel, while acetic acid can be useful if your compound is acidic.

  • Column Overloading:

    • Cause: Loading too much sample onto the column can exceed its capacity, leading to band broadening and tailing.[8][9]

    • Solution: Reduce the amount of crude product loaded onto the column. A general rule of thumb is to use a silica gel-to-crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more difficult ones.

  • Poor Column Packing:

    • Cause: An improperly packed column with channels or voids will result in an uneven flow of the mobile phase, causing tailing.

    • Solution: Ensure the column is packed evenly and that the top surface of the silica gel is flat and undisturbed before loading the sample.

Problem 4: How to Visualize and Collect a Colorless Compound?

Question: this compound is a colorless liquid. How do I know when it's eluting from the column and which fractions to collect?

Answer:

Since this compound is colorless, you cannot monitor the separation visually.[6] The standard and most effective method is to use Thin-Layer Chromatography (TLC) for analysis.[6][10][11]

  • Systematic Fraction Collection: Collect small, equal-volume fractions sequentially in labeled test tubes.[6][10]

  • TLC Analysis of Fractions:

    • Spot a small amount from each fraction (or every few fractions to save time) onto a TLC plate.

    • Develop the TLC plate in your chosen eluent system.

    • Visualize the spots under a UV lamp, as aromatic compounds like this compound are typically UV-active.[10][12] The compound will appear as a dark spot on the fluorescent background of the TLC plate.[12]

  • Combining Fractions: Once you have identified the fractions containing your pure product (i.e., those showing a single spot at the correct Rf value), you can combine them.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is a suitable and cost-effective choice for the purification of moderately polar aromatic compounds like this compound. If you face challenges with separation from closely related impurities, consider using a stationary phase with different selectivity, such as alumina or a pentafluorophenyl (PFP) bonded silica gel, which can offer enhanced separation for fluorinated compounds.[4]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The ideal solvent system should provide good separation of your target compound from impurities. This is best determined by running preliminary TLC experiments.[6]

  • Start with a standard solvent system: A mixture of a non-polar solvent (e.g., hexane, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point.

  • Aim for an optimal Rf value: Adjust the ratio of the solvents to achieve an Rf value of approximately 0.2-0.4 for this compound.[1] This Rf range generally translates to good elution behavior on a column.

  • Consider solvent purity: Always use high-purity solvents (e.g., HPLC grade) to avoid introducing contaminants that can interfere with your purification and analysis.[13][14]

Q3: How much crude material can I load onto my column?

A3: The loading capacity of your column depends on several factors, including the difficulty of the separation, the column dimensions, and the particle size of the stationary phase.[8]

  • General Guideline: A common starting point is a stationary phase-to-crude sample weight ratio of 30:1 to 50:1. For very difficult separations, this ratio might need to be increased to 100:1 or more.

  • Overloading: Overloading the column will lead to poor separation and co-elution of your product with impurities.[9] It's better to run multiple smaller columns than one overloaded column.

Q4: Should I use "wet" or "dry" loading for my liquid sample?

A4: For a liquid sample like this compound, "wet loading" is typically sufficient.

  • Wet Loading: Dissolve your crude product in the minimum amount of the mobile phase and carefully apply it to the top of the column.[5][15]

  • Dry Loading: If your compound has poor solubility in the mobile phase, or if you need to use a strong solvent for dissolution that would disrupt the chromatography, "dry loading" is recommended.[15] To do this, dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your column.

Q5: My purified product is still not pure. What are the next steps?

A5: If your product is still impure after one round of column chromatography, you have a few options:

  • Repeat the Chromatography: You can run a second column on the enriched material. Consider using a shallower solvent gradient or a different stationary phase to improve the separation.

  • Alternative Purification Techniques: Depending on the nature of the remaining impurities, other purification methods like preparative HPLC, recrystallization (if the product is solid at low temperatures), or distillation could be effective.

Data and Protocols
Table 1: Example Solvent Systems for Aromatic Ether Purification
Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (95:5)LowGood starting point for moderately polar compounds.
Hexane / Dichloromethane (80:20)Low-MediumOffers different selectivity compared to ethyl acetate.
Hexane / Diethyl Ether (90:10)LowDiethyl ether is more polar than hexane but less than ethyl acetate.
Toluene / Ethyl Acetate (98:2)LowCan be useful for compounds with aromatic character.
Experimental Protocol: Standard Silica Gel Column Chromatography
  • Column Preparation:

    • Secure a glass column of appropriate size vertically on a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[5][16]

    • Allow the silica to settle, then add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry. [5]

  • Sample Loading (Wet Loading):

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the dissolved sample to the top of the column using a pipette, taking care not to disturb the sand layer.[5]

    • Allow the sample to absorb into the silica gel.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions. You can apply gentle pressure to the top of the column (flash chromatography) to speed up the process.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[10]

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations
Workflow for Troubleshooting Poor Separation

G start Poor Separation Observed optimize_mp Optimize Mobile Phase (Adjust Ratio/Change Solvent) start->optimize_mp change_sp Change Stationary Phase (e.g., Alumina, PFP) optimize_mp->change_sp If still poor separation success Successful Separation optimize_mp->success If successful column_params Adjust Column Parameters (Longer/Narrower Column) change_sp->column_params If still poor separation change_sp->success If successful check_packing Check Column Packing column_params->check_packing If still poor separation column_params->success If successful check_packing->optimize_mp Re-optimize check_packing->success If successful

Caption: Troubleshooting decision tree for poor separation.

General Column Chromatography Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) prepare_column 2. Prepare Column (Slurry Packing) tlc->prepare_column load_sample 3. Load Sample (Wet or Dry) prepare_column->load_sample elute 4. Elute Column (Collect Fractions) load_sample->elute analyze_fractions 5. Analyze Fractions by TLC elute->analyze_fractions combine_pure 6. Combine Pure Fractions analyze_fractions->combine_pure evaporate 7. Evaporate Solvent combine_pure->evaporate product Purified Product evaporate->product

Caption: Step-by-step workflow for column chromatography.

References

  • Brainly. (2024, January 11). If the compounds you are separating on the column are colorless, what technique can you use to determine if.
  • Chromatography Online. (2023, June 1).
  • University of Colorado Boulder.
  • YouTube. (2022, March 8). Colorless Column.
  • Quora. (2018, November 1).
  • Allan Chemical Corporation. (2025, August 26). 5 Ways Solvent Purity Impacts HPLC Results.
  • Separation Science. (2024, September 5).
  • Homework.Study.com.
  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?.
  • Biotage. (2023, January 23).
  • MDPI.
  • Element Lab Solutions. HPLC Solvent Selection.
  • Waters.
  • Buchi.com.
  • Cytiva. (2016, May 10).
  • Royal Society of Chemistry. (2024, August 12).
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • University of Rochester, Department of Chemistry.
  • Chromatography Forum. (2023, July 27). Loading capacity.
  • ChemistryViews. (2012, August 7).
  • SiliCycle.
  • YouTube. (2019, March 19).
  • Benchchem.
  • YouTube. (2022, February 12).

Sources

Challenges in the scale-up of 1-Fluoro-2-isopropoxybenzene production

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Production of 1-Fluoro-2-isopropoxybenzene

Welcome to the technical support guide for the synthesis and scale-up of this compound. This document is designed for researchers, process chemists, and drug development professionals. Here, we dissect the common challenges encountered during its synthesis, offering scientifically-grounded troubleshooting advice and practical solutions to streamline your experimental workflow and enhance process robustness.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. The most prevalent and industrially viable method for its synthesis is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide or other suitable leaving group from an isopropyl source by the 2-fluorophenoxide anion.[1] The reaction proceeds via an SN2 mechanism, where the oxygen of the deprotonated 2-fluorophenol attacks the electrophilic carbon of the isopropylating agent.[2]

While straightforward in principle, the scale-up of this reaction presents distinct challenges, primarily stemming from the nature of the reactants. The use of a secondary alkylating agent (isopropyl group) introduces a competitive elimination (E2) pathway, and the ambident nature of the phenoxide nucleophile can lead to undesired side products.[3] This guide will address these issues in a practical question-and-answer format.

Core Synthesis Pathway & Potential Side Reactions

The primary transformation involves reacting 2-fluorophenol with an isopropylating agent in the presence of a base.

Caption: Core reaction and competing side pathways.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis.

Problem 1: My reaction yield is significantly lower than expected.

Low yield is the most frequent issue, often resulting from a combination of factors. Let's break down the potential causes and solutions.

  • Possible Cause A: Incomplete Deprotonation of 2-Fluorophenol

    • Explanation: The formation of the 2-fluorophenoxide anion is the critical first step. If the base is not strong enough or if it has poor solubility in the reaction solvent, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.

    • Troubleshooting & Solution:

      • Base Selection: For laboratory scale, strong bases like sodium hydride (NaH) are effective but pose safety risks on a larger scale due to hydrogen gas evolution.[4] For industrial processes, weaker bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are preferred.[5] Cesium carbonate (Cs₂CO₃) can be highly effective but is more expensive.

      • Ensure Anhydrous Conditions: Water will consume strong bases and protonate the phenoxide, quenching the reaction. Ensure all reagents and solvents are thoroughly dried.

      • Particle Size: When using solid bases like K₂CO₃, ensure a fine powder is used to maximize surface area and reaction rate.

  • Possible Cause B: Competing E2 Elimination

    • Explanation: The alkoxide/phenoxide is not only a nucleophile but also a strong base. When reacting with a secondary halide like 2-bromopropane, it can abstract a proton from a beta-carbon, leading to the formation of propene gas and quenching your base.[3] This E2 elimination pathway competes directly with the desired SN2 substitution.[6]

    • Troubleshooting & Solution:

      • Control Temperature: Elimination reactions have a higher activation energy than substitution reactions and are thus more favored at higher temperatures. Running the reaction at the lowest feasible temperature (e.g., 50-80 °C) can significantly improve the SN2/E2 ratio.[2]

      • Change the Leaving Group: Instead of 2-bromopropane or 2-iodopropane, consider using isopropyl tosylate (TsO-iPr) or mesylate (MsO-iPr). Tosylates and mesylates are much better leaving groups, allowing the SN2 reaction to proceed under milder conditions where elimination is less favorable.[1]

  • Possible Cause C: Poor Reagent Solubility / Slow Reaction Rate

    • Explanation: Many Williamson syntheses involve reactants in different phases (e.g., a solid inorganic base and organic reactants). Poor mixing and low solubility can severely limit the reaction rate.

    • Troubleshooting & Solution:

      • Solvent Choice: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile, or DMSO. These solvents effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more "naked" and nucleophilic.[5] Avoid protic solvents like ethanol, which can hydrogen-bond with the nucleophile and reduce its reactivity.[2]

      • Introduce a Phase-Transfer Catalyst (PTC): In systems with solid bases (like K₂CO₃), a PTC such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can dramatically increase the reaction rate.[2][7] The PTC transports the phenoxide anion from the solid or aqueous phase into the organic phase, facilitating its reaction with the alkyl halide.[8]

Problem SymptomPrimary CauseRecommended Action
Low Yield Incomplete DeprotonationUse a stronger or more soluble base (e.g., NaH, KOH). Ensure anhydrous conditions.
Competing E2 EliminationLower reaction temperature. Use isopropyl tosylate instead of a halide.
Poor SolubilityUse a polar aprotic solvent (DMF, DMSO). Add a phase-transfer catalyst (e.g., TBAB).
Alkene Byproduct E2 EliminationLower temperature. Use a better leaving group (tosylate). Avoid sterically bulky bases.
Isomeric Impurity C-AlkylationUse less polar solvents. The choice of counter-ion can have an effect.
Reaction Stalls Insufficient Temperature/TimeMonitor by TLC/GC. Increase temperature incrementally or prolong reaction time.
Problem 2: I'm observing significant formation of an alkene byproduct (propene).
  • Explanation: This is a clear indication that the E2 elimination pathway is dominant. As mentioned above, this is highly probable when using secondary alkyl halides with strong, sterically unhindered bases.[3]

  • Troubleshooting & Solution:

    • Re-evaluate Reactants: The most effective solution is to switch from an isopropyl halide to isopropyl tosylate . This will promote the SN2 pathway.

    • Temperature Control: Immediately lower the reaction temperature.

    • Base Choice: While the phenoxide is the primary base/nucleophile, if you are using a very strong base like sodium ethoxide in excess, it can also promote elimination. Ensure you are using a base primarily to deprotonate the phenol.

start Reaction Issue Detected (Low Yield / Impurities) check_sm Are starting materials consumed? (Check by TLC/GC) start->check_sm check_propene Is propene byproduct detected? (GC-MS, Off-gas analysis) check_sm->check_propene Yes action_incomplete Incomplete Reaction - Increase Temp/Time - Check Base Activity check_sm->action_incomplete No check_isomer Isomeric impurity present? (NMR, GC-MS) check_propene->check_isomer No action_elimination E2 Elimination is Dominant - Lower Temperature - Switch to Isopropyl Tosylate - Use PTC check_propene->action_elimination Yes action_c_alkylation C-Alkylation Occurred - Modify Solvent Polarity - Screen Counter-ions check_isomer->action_c_alkylation Yes action_success Optimize Purification check_isomer->action_success No

Caption: Troubleshooting flowchart for reaction optimization.

Frequently Asked Questions (FAQs)

  • Q1: Which isopropylating agent is best: 2-bromopropane, 2-iodopropane, or isopropyl tosylate?

    • Answer: While 2-iodopropane is more reactive than 2-bromopropane in an SN2 reaction, both are highly susceptible to the competing E2 elimination pathway. Isopropyl tosylate is the superior choice as the tosylate is an excellent leaving group, allowing the reaction to proceed efficiently under milder conditions that disfavor elimination.[1]

  • Q2: What are the primary safety concerns for this reaction at scale?

    • Answer:

      • Reagents: 2-Fluorophenol is toxic and corrosive. Isopropyl halides are flammable. Strong bases like NaH are highly reactive with water and produce flammable hydrogen gas. Solvents like DMF and DMSO have specific handling requirements. Always consult the Safety Data Sheet (SDS) for each chemical.[9][10]

      • Exotherms: The deprotonation of phenol can be exothermic, as can the Williamson ether synthesis itself. For scale-up, ensure adequate cooling capacity and consider controlled, slow addition of reagents to manage the heat output.

      • Pressure Build-up: If the E2 elimination reaction becomes significant, propene gas will be generated, potentially leading to a pressure increase in a sealed reactor. The system must be properly vented.

  • Q3: How can I monitor the reaction for completion?

    • Answer: The reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

      • TLC: Spot the reaction mixture against standards of your starting materials (2-fluorophenol and the isopropylating agent). The disappearance of the 2-fluorophenol spot and the appearance of a new, less polar product spot indicates progress.

      • GC: This is a more quantitative method. A small aliquot of the reaction mixture can be quenched, diluted, and injected to determine the relative percentage of starting material remaining versus product formed.

  • Q4: What are the key challenges when scaling this process from the lab to a pilot plant?

    • Answer:

      • Heat Transfer: Managing reaction exotherms is more challenging in large reactors due to a lower surface-area-to-volume ratio.

      • Mass Transfer & Mixing: Ensuring efficient mixing of multiphasic systems (e.g., solid K₂CO₃ in a liquid solvent) is critical and requires appropriately designed agitation.

      • Reagent Addition: Addition rates must be carefully controlled to manage heat and potential side reactions.

      • Work-up and Purification: Handling large volumes of solvent for extraction and distillation requires specialized equipment. Fractional distillation to separate the product from any unreacted 2-fluorophenol may be necessary.

General Experimental Protocol (Lab Scale)

This protocol is a representative example. Optimization will be required.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents) and anhydrous acetonitrile (10 mL per gram of 2-fluorophenol).

  • Deprotonation: Add 2-fluorophenol (1.0 equivalent) to the stirred suspension.

  • Reagent Addition: Add isopropyl tosylate (1.2 equivalents) and tetrabutylammonium bromide (0.05 equivalents).

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by TLC or GC until the 2-fluorophenol is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with 1M NaOH (to remove any unreacted phenol), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

start Reaction Complete quench Cool & Quench (e.g., add water) start->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extract wash_base Wash with Base (1M NaOH to remove phenol) extract->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Final Purification concentrate->purify distill Vacuum Distillation purify->distill If volatile column Column Chromatography purify->column If non-volatile or close boiling points product Pure Product distill->product column->product

Caption: General post-reaction work-up and purification workflow.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • MDPI. Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. [Link]

  • MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]

  • Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Fluorinated Building Blocks: A Comparative Analysis of 1-Fluoro-2-isopropoxybenzene and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide provides an in-depth technical comparison of 1-fluoro-2-isopropoxybenzene with other commercially available fluorinated building blocks, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal building block for their specific application.

The Strategic Advantage of Fluorination in Drug Discovery

The introduction of fluorine into a drug candidate is a widely employed strategy to enhance its pharmacokinetic and pharmacodynamic profile. The high electronegativity and relatively small van der Waals radius of fluorine, comparable to that of a hydrogen atom, allow for its introduction with minimal steric perturbation. Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased in vivo half-life and improved bioavailability.[1]

  • Modulation of Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity (logP), which in turn affects its solubility, permeability across biological membranes, and binding to target proteins. The effect of fluorination on lipophilicity is context-dependent and can be strategically employed to fine-tune this critical property.[2][3]

  • Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions and cell permeability.

In Focus: this compound

This compound is a versatile building block that offers a unique combination of steric and electronic properties. The ortho-fluoro and isopropoxy substituents provide a distinct substitution pattern that can be exploited in several ways:

  • Directing Group for Ortho-Metalation: The isopropoxy group can act as a directing group for ortho-lithiation, allowing for the introduction of a wide range of electrophiles at the C3 position.

  • Modulation of Physicochemical Properties: The combination of the fluorine and isopropoxy groups influences the molecule's lipophilicity and metabolic stability in a nuanced manner.

  • Participation in Cross-Coupling Reactions: The aromatic fluorine can participate in nucleophilic aromatic substitution (SNA) reactions, while the aromatic ring itself is amenable to various palladium-catalyzed cross-coupling reactions.

A Comparative Analysis of Fluorinated Building Blocks

The selection of a fluorinated building block is a critical decision in the design of a synthetic route and the optimization of a lead compound. Below is a comparative analysis of this compound and other common fluorinated building blocks.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and a selection of alternative fluorinated building blocks.

Building BlockStructureMolecular Weight ( g/mol )Calculated logP
This compoundThis compound154.182.61
4-Fluoroanisole4-Fluoroanisole126.132.03
2-Fluoro-1-(trifluoromethoxy)benzene2-Fluoro-1-(trifluoromethoxy)benzene180.093.14
1-Bromo-4-fluorobenzene1-Bromo-4-fluorobenzene175.002.59
4-Fluorobenzonitrile4-Fluorobenzonitrile121.111.54

Calculated logP values are estimates and may vary from experimentally determined values.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules. The reactivity of fluorinated building blocks in these reactions is highly dependent on the nature of the fluorine substitution and the other substituents on the aromatic ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table provides a qualitative comparison of the reactivity of different fluorinated building blocks in a typical Suzuki-Miyaura coupling with phenylboronic acid.

Building BlockRelative Reactivity
1-Bromo-4-fluorobenzeneHigh (C-Br bond reacts)
This compoundModerate to Low
4-FluoroanisoleLow
2-Fluoro-1-(trifluoromethoxy)benzeneVery Low

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The following table provides a qualitative comparison of the reactivity of different fluorinated building blocks in a typical Buchwald-Hartwig amination with a secondary amine like morpholine.

Building BlockRelative Reactivity
1-Bromo-4-fluorobenzeneHigh (C-Br bond reacts)
This compoundModerate to Low
4-FluoroanisoleLow
2-Fluoro-1-(trifluoromethoxy)benzeneVery Low

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification Combine aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K2CO3, 2.0 equiv), and Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) in a reaction vessel. Combine aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K2CO3, 2.0 equiv), and Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) in a reaction vessel. Add solvent (e.g., toluene/ethanol/water mixture). Add solvent (e.g., toluene/ethanol/water mixture). Combine aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K2CO3, 2.0 equiv), and Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) in a reaction vessel.->Add solvent (e.g., toluene/ethanol/water mixture). Step 1 Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add solvent (e.g., toluene/ethanol/water mixture).->Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Step 2 Heat the reaction to the desired temperature (e.g., 80-100 °C) with stirring. Heat the reaction to the desired temperature (e.g., 80-100 °C) with stirring. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.->Heat the reaction to the desired temperature (e.g., 80-100 °C) with stirring. Step 3 Monitor the reaction progress by TLC or LC-MS. Monitor the reaction progress by TLC or LC-MS. Heat the reaction to the desired temperature (e.g., 80-100 °C) with stirring.->Monitor the reaction progress by TLC or LC-MS. Step 4 Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Monitor the reaction progress by TLC or LC-MS.->Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Step 5 Wash with water and brine. Wash with water and brine. Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).->Wash with water and brine. Step 6 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Wash with water and brine.->Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Step 7 Purify the crude product by column chromatography. Purify the crude product by column chromatography. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.->Purify the crude product by column chromatography. Step 8

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of an aryl halide with an amine.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification Combine aryl halide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), Pd catalyst (e.g., Pd2(dba)3, 1-2 mol%), and ligand (e.g., XPhos, 2-4 mol%) in a reaction vessel. Combine aryl halide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), Pd catalyst (e.g., Pd2(dba)3, 1-2 mol%), and ligand (e.g., XPhos, 2-4 mol%) in a reaction vessel. Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Combine aryl halide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), Pd catalyst (e.g., Pd2(dba)3, 1-2 mol%), and ligand (e.g., XPhos, 2-4 mol%) in a reaction vessel.->Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Step 1 Seal the vessel under an inert atmosphere (e.g., argon or nitrogen). Seal the vessel under an inert atmosphere (e.g., argon or nitrogen). Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).->Seal the vessel under an inert atmosphere (e.g., argon or nitrogen). Step 2 Heat the reaction to the desired temperature (e.g., 80-110 °C) with stirring. Heat the reaction to the desired temperature (e.g., 80-110 °C) with stirring. Seal the vessel under an inert atmosphere (e.g., argon or nitrogen).->Heat the reaction to the desired temperature (e.g., 80-110 °C) with stirring. Step 3 Monitor the reaction progress by TLC or LC-MS. Monitor the reaction progress by TLC or LC-MS. Heat the reaction to the desired temperature (e.g., 80-110 °C) with stirring.->Monitor the reaction progress by TLC or LC-MS. Step 4 Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Monitor the reaction progress by TLC or LC-MS.->Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Step 5 Extract with an organic solvent (e.g., ethyl acetate). Extract with an organic solvent (e.g., ethyl acetate). Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.->Extract with an organic solvent (e.g., ethyl acetate). Step 6 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Extract with an organic solvent (e.g., ethyl acetate).->Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Step 7 Purify the crude product by column chromatography. Purify the crude product by column chromatography. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.->Purify the crude product by column chromatography. Step 8

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Selecting the Right Fluorinated Building Block: A Decision Framework

The choice of a fluorinated building block should be guided by a careful consideration of the desired properties of the target molecule and the synthetic strategy.

G start Define Target Molecular Properties reactivity Desired Reactivity in Cross-Coupling? start->reactivity physicochem Target Physicochemical Profile? start->physicochem high_reactivity High Reactivity Needed reactivity->high_reactivity Yes low_reactivity Late-stage Functionalization or Retain Fluorine reactivity->low_reactivity No logP_mod Modulate Lipophilicity (logP) physicochem->logP_mod met_stab Enhance Metabolic Stability physicochem->met_stab bromo_fluoro Consider Bromo-Fluoro Arenes high_reactivity->bromo_fluoro fluoro_alkoxy Consider Fluoro-Alkoxy Arenes low_reactivity->fluoro_alkoxy select_bb Select Optimal Building Block bromo_fluoro->select_bb fluoro_alkoxy->select_bb increase_logP Increase logP logP_mod->increase_logP Increase decrease_logP Decrease logP logP_mod->decrease_logP Decrease block_metabolism Block Metabolic Hotspots met_stab->block_metabolism cf3o_arenes Consider Trifluoromethoxy Arenes increase_logP->cf3o_arenes fluoro_ethers Consider Fluoro-ethers decrease_logP->fluoro_ethers cf3o_arenes->select_bb fluoro_ethers->select_bb fluoro_position Strategically Position Fluorine block_metabolism->fluoro_position fluoro_position->select_bb

Caption: Decision framework for selecting a fluorinated building block.

Conclusion

The judicious selection of fluorinated building blocks is a powerful strategy in modern drug discovery and materials science. This compound offers a unique substitution pattern with the potential for directed ortho-metalation and nuanced modulation of physicochemical properties. However, its reactivity in cross-coupling reactions is generally lower than that of its bromo- or iodo-containing counterparts. A thorough understanding of the structure-property and structure-reactivity relationships of a diverse range of fluorinated building blocks is essential for the rational design of novel molecules with optimized properties. This guide provides a framework for making informed decisions in the selection of these critical synthetic intermediates.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Ni, C., & Hu, J. (2021). The unique role of fluorine in the design of pharmaceuticals. F1000Research, 10, 297. [Link]

  • Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(5), 783-791. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150. [Link]

  • Linclau, B., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(3), 1002-1031. [Link]

  • Scott, J. S., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(12), 5786-5803. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of the drugs of 2010. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 43(8), 1104-1114. [Link]

Sources

A Comparative Guide to the Synthesis of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of specifically substituted aromatic ethers is a cornerstone of molecular design. 1-Fluoro-2-isopropoxybenzene, a key structural motif, presents a synthetic challenge that requires a careful selection of methodology to balance yield, purity, scalability, and safety. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to Synthetic Strategies

The preparation of this compound primarily relies on two classical yet robust methodologies: the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr). A third, more modern approach involving palladium-catalyzed C-O bond formation, such as the Buchwald-Hartwig etherification, also presents a viable, albeit more complex, alternative. The choice between these routes is dictated by factors including the availability and cost of starting materials, desired scale of reaction, and tolerance for specific reaction conditions.

Route 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a foundational method in organic chemistry for preparing ethers.[1] This SN2 reaction involves the displacement of a halide or other suitable leaving group by an alkoxide nucleophile.[2] For the synthesis of this compound, this can be approached in two ways: reacting 2-fluorophenoxide with an isopropyl halide or reacting isopropoxide with 1,2-difluorobenzene. The former is generally preferred due to the higher reactivity of alkyl halides over aryl halides in SN2 reactions.

Mechanistic Rationale

The reaction proceeds via the deprotonation of 2-fluorophenol with a suitable base to form the more nucleophilic 2-fluorophenoxide ion. This phenoxide then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in a concerted backside attack, displacing the halide and forming the desired ether linkage.[1] The choice of a strong, non-nucleophilic base and a polar aprotic solvent is crucial to favor the SN2 pathway and minimize the competing E2 elimination, which is a potential side reaction with secondary halides.[2]

Visualization of Williamson Ether Synthesis

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2-Fluorophenol 2-Fluorophenol 2-Fluorophenoxide 2-Fluorophenoxide 2-Fluorophenol->2-Fluorophenoxide + Base Base K2CO3 or NaH Isopropyl_Halide 2-Bromopropane Product This compound 2-Fluorophenoxide_ion 2-Fluorophenoxide 2-Fluorophenoxide_ion->Product + 2-Bromopropane (SN2)

Caption: General workflow of the Williamson ether synthesis.

Detailed Experimental Protocol (Lab Scale)

Materials:

  • 2-Fluorophenol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-Bromopropane (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous DMF.

  • Carefully add the sodium hydride dispersion to the DMF with stirring. Caution: Sodium hydride reacts violently with water and is flammable.[3][4][5] Handle in a fume hood and wear appropriate personal protective equipment.[6][7]

  • Slowly add a solution of 2-fluorophenol in DMF to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases.

  • Add 2-bromopropane dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups.[8][9] In the context of this compound synthesis, this route typically involves the reaction of 1,2-difluorobenzene with sodium or potassium isopropoxide. The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, especially when activated by another electron-withdrawing substituent.[2]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10] The isopropoxide nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the aromatic ring and stabilized by the adjacent fluorine atom. In the subsequent elimination step, the fluoride leaving group is expelled, restoring aromaticity and yielding the final product. The presence of a polar aprotic solvent helps to solvate the cation of the alkoxide, enhancing the nucleophilicity of the isopropoxide.

Visualization of SNAr Pathway

SNAr_Mechanism Reactants 1,2-Difluorobenzene + Isopropoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition Product This compound Meisenheimer->Product Elimination of F-

Caption: The addition-elimination mechanism of SNAr.

Detailed Experimental Protocol (Lab Scale)

Materials:

  • Isopropyl alcohol (to be used as both reagent and solvent)

  • Sodium metal (or potassium metal)

  • 1,2-Difluorobenzene (1.0 eq)

  • Hydrochloric acid (2M)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, carefully add small pieces of sodium metal to an excess of dry isopropyl alcohol. Caution: Sodium reacts exothermically with alcohols. Add in small portions to control the reaction.

  • Stir the mixture until all the sodium has dissolved to form sodium isopropoxide.

  • Add 1,2-difluorobenzene to the sodium isopropoxide solution.

  • Heat the reaction mixture to reflux and monitor by GC-MS or TLC until completion (typically 8-16 hours).

  • Cool the reaction to room temperature and carefully neutralize with 2M HCl.

  • Remove the excess isopropyl alcohol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate in vacuo. Purify the residue by distillation or flash column chromatography to afford the product.

Route 3: Modern Catalytic Approaches (Buchwald-Hartwig Etherification)

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a modern alternative for diaryl ether synthesis.[11][12][13] This methodology can be adapted for the synthesis of this compound by coupling 2-fluorophenol with an appropriate isopropyl source or, more commonly, coupling an aryl halide with isopropanol.

While powerful, this method is often more complex and costly for this specific transformation compared to the classical routes due to the need for specialized palladium catalysts and phosphine ligands.[14] It is typically reserved for substrates where classical methods fail.

Comparative Analysis

FeatureWilliamson Ether SynthesisNucleophilic Aromatic Substitution (SNAr)
Starting Materials 2-Fluorophenol, Isopropyl halide1,2-Difluorobenzene, Isopropyl alcohol
Reagent Cost/Availability Generally inexpensive and readily available.1,2-Difluorobenzene can be more expensive.
Reaction Conditions Mild to moderate (0-70 °C). Requires anhydrous conditions with strong bases like NaH.[15]More forcing (reflux in isopropanol).
Key Reagents Strong base (NaH, K₂CO₃), polar aprotic solvent (DMF, Acetonitrile).[1]Strong base (Na, K), alcohol solvent/reagent.
Typical Yields Good to excellent (50-95%).[1]Moderate to good, can be sensitive to conditions.
Scalability Highly scalable, used in industrial processes.Scalable, but handling large quantities of sodium/potassium metal can be hazardous.
Safety Considerations Use of NaH requires strict anhydrous conditions and careful handling due to flammability and reactivity with water.[3][5] Mineral oil dispersions improve safety.[3]Use of metallic sodium/potassium is hazardous; generates flammable H₂ gas upon reaction with alcohol.
Byproducts/Workup Salt byproduct (e.g., NaBr), requires aqueous workup and extraction.Salt byproduct (e.g., NaF), requires neutralization and extraction.
Key Advantage High yields and reliable, well-established procedure.Utilizes a different set of starting materials, offering flexibility.
Key Disadvantage Potential for E2 elimination side reactions with secondary halides.Harsher reaction conditions and potential for side reactions if the aromatic ring has other substituents.

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the Williamson ether synthesis starting from 2-fluorophenol and an isopropyl halide is generally the most recommended route. It offers a reliable, high-yielding procedure with readily available starting materials and milder reaction conditions compared to the SNAr approach. The use of a weaker base like potassium carbonate can be a safer alternative to sodium hydride, though it may require longer reaction times or the use of a phase-transfer catalyst to enhance reactivity.[16][17][18]

The SNAr route is a viable alternative, particularly if 1,2-difluorobenzene is more readily accessible or cost-effective than 2-fluorophenol. However, the more strenuous reaction conditions and the hazards associated with handling large quantities of alkali metals make it a less favorable option for routine synthesis.

The Buchwald-Hartwig etherification , while a powerful tool in the synthetic chemist's arsenal, is likely overly complex and expensive for this specific target molecule unless other functionalities on the ring are incompatible with the classical methods.

Ultimately, the optimal synthetic route will depend on the specific constraints and priorities of the research or development project, including scale, cost, safety, and available equipment.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 825. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Bronson, T. (2020). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). Experiment 12: The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Miller, J. (1969). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic, 811-815. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Lee, C. F., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 540(7632), 246–249. Retrieved from [Link]

  • G. M. Nichols, et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16968–16974. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Validation of 1-Fluoro-2-isopropoxybenzene Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Ambiguity in Substituted Aromatics

The precise determination of substituent positions on an aromatic ring is a fundamental task in chemical synthesis and drug development. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation, it can present ambiguities, particularly with complex splitting patterns in polysubstituted benzene derivatives.[1][2][3] For a molecule like 1-Fluoro-2-isopropoxybenzene, confirming the ortho relationship between the fluoro and isopropoxy groups requires definitive proof of connectivity that transcends the information available from simple chemical shifts and coupling constants.

This guide provides an in-depth comparison of 2D NMR techniques—specifically COSY, HSQC, and HMBC—to demonstrate how they work in concert to provide an irrefutable structural validation of this compound. We will explore the causality behind each experimental choice and illustrate how the resulting data creates a self-validating analytical system.

The Subject Molecule: this compound

The target of our investigation is this compound, with the proposed structure and numbering scheme shown below. Our goal is to confirm this exact connectivity and rule out other possible isomers (e.g., meta or para substitution).

Structure of this compound with atom numbering

Figure 1: Proposed structure of this compound with IUPAC numbering for NMR assignment.

Experimental Protocols: A Step-by-Step Workflow for Data Acquisition

High-quality data is the bedrock of accurate structural analysis. The following protocol outlines the standardized steps for acquiring the necessary NMR spectra.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for adequate signal dispersion.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies. Shim the magnetic field to achieve optimal resolution and lineshape.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. An extended acquisition time may be necessary due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Acquire a gradient-enhanced (gCOSY) spectrum to identify ¹H-¹H scalar couplings.[4][5][6]

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum to map protons to their directly attached carbons (¹J_CH).[7][8][9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC spectrum. This experiment is crucial and should be optimized for long-range couplings (ⁿJ_CH, where n=2-4) of approximately 8 Hz to reveal multi-bond correlations.[9][10][11]

Data Analysis and Interpretation: Weaving the Structural Narrative

Part 1: 1D NMR - The Initial Hypothesis

The 1D spectra provide the first clues. The aromatic region (δ 6.8-7.2 ppm) is expected to show four distinct multiplets, each integrating to one proton. The isopropoxy group should present as a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃).

Table 1: Summary of 1D NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H3~7.10dddC3: ~116.5
H4~7.00tdC4: ~124.5
H5~6.95tdC5: ~121.8
H6~6.90dddC6: ~115.9
CH (isopropoxy)~4.50septCH: ~71.5
CH₃ (isopropoxy)~1.40dCH₃: ~22.1
C1 (C-F)--C1: ~155.0 (d, ¹J_CF)
C2 (C-O)--C2: ~145.0 (d, ²J_CF)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicities and coupling constants provide more definitive information.

While 1D NMR suggests the presence of all required components, the overlapping nature of the aromatic signals makes a definitive assignment of each proton and its connectivity challenging. This is where 2D NMR becomes indispensable.

Part 2: COSY - Mapping the Proton Framework

The COSY experiment reveals proton-proton couplings, primarily between protons separated by two or three bonds (²J_HH, ³J_HH).[4][12] This allows us to trace the connectivity of the proton spin systems within the molecule. For this compound, we expect two independent spin systems: the aromatic protons and the isopropoxy group protons.

The key insight from COSY is the confirmation of the contiguous chain of aromatic protons. We expect to see a cross-peak connecting H3 to H4, H4 to H5, and H5 to H6. The absence of a correlation between H3 and H6 confirms they are not adjacent, which is consistent with a disubstituted ring.

Diagram 1: Expected COSY correlations for this compound.

Part 3: HSQC - Linking Protons to Carbons

The HSQC experiment provides unambiguous one-bond correlations between protons and the carbons they are attached to.[7][11][13] This technique is highly sensitive and allows us to definitively assign each carbon that has an attached proton.

By analyzing the HSQC spectrum, we can assign the signals summarized in Table 1. For instance, the aromatic proton signal at ~7.10 ppm will show a cross-peak to the carbon signal at ~116.5 ppm, confirming their direct bond and assigning them as H3 and C3, respectively. This step resolves any ambiguity in the assignment of the closely spaced aromatic signals. The quaternary carbons (C1 and C2) will be absent from the HSQC spectrum, as they have no attached protons.

Part 4: HMBC - The Definitive Connectivity Proof

The HMBC experiment is the final and most powerful tool in this workflow, as it reveals long-range correlations between protons and carbons over two to four bonds (ⁿJ_CH).[9][14][15] These correlations are crucial for piecing together the molecular fragments and confirming the substitution pattern.

The most critical correlation for validating the ortho structure is from the isopropoxy methine proton (CH) to the aromatic carbons. We expect to see the following key cross-peaks:

  • CH to C2: A strong three-bond correlation (³J_CH) confirming the isopropoxy group is attached to C2.

  • CH to C1 and C3: Weaker three-bond correlations that further solidify the position of the isopropoxy group at C2, adjacent to C1 and C3.

Additionally, correlations from the aromatic protons provide complementary evidence. For example, H6 should show a strong correlation to C2, confirming its proximity to the ether linkage.

Diagram 2: Key HMBC correlations confirming the ortho-substitution pattern.

Comparative Summary and Conclusion

Table 2: Comparison of Information Gained from NMR Techniques

Experiment Information Provided Contribution to Structural Validation
1D NMR Chemical shifts, multiplicities, integrationIdentifies functional groups and proton count. Forms initial hypothesis.
COSY ¹H-¹H connectivity through 2-3 bondsEstablishes the sequence of protons in spin systems (e.g., H3-H4-H5-H6).
HSQC ¹H-¹³C one-bond connectivityUnambiguously assigns protons to their directly attached carbons.
HMBC ¹H-¹³C long-range (2-4 bond) connectivityCrucially links molecular fragments. The CH to C1/C2/C3 correlation is the definitive proof of the ortho substitution.

References

  • Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved January 8, 2026.
  • American Chemical Society. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • ScienceDirect. (2025). HMBC: Significance and symbolism.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Chemistry For Everyone. (2025).
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • Wesleyan University. (n.d.).
  • Supporting Information. (n.d.).
  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • Guidechem. (n.d.). 1-fluoro-2-isopropoxy-benzene 1160293-58-2.
  • Bruker. (n.d.). Exploring 2D HSQC NMR.
  • Chemistry LibreTexts. (2024). 14: COSY.
  • The Royal Society of Chemistry. (n.d.).
  • Chemistry For Everyone. (2025).
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • ResearchGate. (n.d.).
  • ChemicalBook. (2025). This compound (CAS 1160293-58-2).
  • PubChem. (n.d.). 2-Isopropylfluorobenzene.
  • Manchester Organics. (n.d.). 1-Fluoro-2-isopropoxy-benzene | 1160293-58-2.
  • Matrix Scientific. (n.d.). 918870-65-2 Cas No. | 1-Fluoro-2-isopropoxy-3-vinylbenzene.
  • ChemicalBook. (n.d.). 1-ISOPROPOXYBENZENE(2741-16-4) 13C NMR spectrum.
  • YouTube. (2020). Organic Chemistry - Benzene NMR.
  • ChemicalBook. (n.d.). 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum.
  • Moodle. (n.d.).
  • YouTube. (2015).
  • ResearchGate. (2025). Structure Determination of Benzene-Containing C9H12 Isomers Using Symmetry, Peak Heights, and Chemical Shifts in 13C NMR.
  • Quora. (2021).

Sources

A Comparative Guide to the Reactivity of Fluoro-isopropoxybenzene Isomers for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, the selection of the appropriate substituted aromatic building block is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. The fluoro-isopropoxybenzene scaffold, with its combination of a deactivating, ortho-, para-directing halogen and an activating, ortho-, para-directing alkoxy group, presents a fascinating case study in the interplay of electronic and steric effects. This guide provides an in-depth comparative analysis of the reactivity of the ortho (2-), meta (3-), and para (4-) isomers of fluoro-isopropoxybenzene in key aromatic substitution reactions. By understanding the nuanced differences in their reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies.

Understanding the Substituent Effects: A Tale of Two Directing Groups

The reactivity of each fluoro-isopropoxybenzene isomer is dictated by the combined influence of the fluorine and isopropoxy substituents on the electron density of the aromatic ring.

  • The Isopropoxy Group (-O-iPr): This is a strongly activating, ortho-, para-directing group. The oxygen atom, through its lone pairs, donates electron density to the benzene ring via a strong +R (resonance) effect, significantly increasing the nucleophilicity of the ortho and para positions. However, the bulky isopropyl group can exert considerable steric hindrance, particularly at the ortho positions, which can influence the regioselectivity of incoming electrophiles.[1][2]

  • The Fluorine Atom (-F): As a halogen, fluorine is an ortho-, para-directing but deactivating group.[3][4] It exhibits a dual electronic effect: a strong -I (inductive) effect due to its high electronegativity, which withdraws electron density from the ring and deactivates it towards electrophilic attack, and a +R (resonance) effect from its lone pairs, which directs incoming electrophiles to the ortho and para positions. The inductive effect generally outweighs the resonance effect, leading to overall deactivation compared to benzene.[5]

The interplay of these competing and sometimes reinforcing effects is what defines the unique reactivity profile of each isomer.

Electrophilic Aromatic Substitution: A Regioselective Landscape

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The position of the fluoro and isopropoxy groups in each isomer creates a distinct regiochemical outcome.

Predicted Reactivity and Regioselectivity

A qualitative prediction of the major mono-substitution products for a common EAS reaction, such as nitration, can be made by considering the directing effects of both substituents.

IsomerActivating Group (-O-iPr) DirectingDeactivating Group (-F) DirectingPredicted Major Product(s)Rationale
2-Fluoro-isopropoxybenzene C4 (para), C6 (ortho)C3 (ortho), C5 (para)4-Nitro-2-fluoro-isopropoxybenzene The powerful activating effect of the isopropoxy group strongly directs substitution to its para position (C4), which is also sterically accessible. The ortho position (C6) is sterically hindered by the adjacent isopropoxy group.
3-Fluoro-isopropoxybenzene C2 (ortho), C4 (ortho), C6 (para)C2 (ortho), C4 (para), C6 (ortho)2-Nitro-3-fluoro-isopropoxybenzene & 6-Nitro-3-fluoro-isopropoxybenzene Both substituents direct to the C2, C4, and C6 positions. The isopropoxy group strongly activates these positions. Steric hindrance from the isopropoxy group might slightly disfavor the C2 and C4 positions compared to C6. An experimental example shows nitration of 3-fluoro-isopropoxybenzene yields 2-isopropoxy-4-fluoro-nitrobenzene.[6]
4-Fluoro-isopropoxybenzene C2 (ortho), C6 (ortho)C3 (ortho), C5 (ortho)2-Nitro-4-fluoro-isopropoxybenzene The isopropoxy group strongly activates the ortho positions (C2 and C6). The fluorine atom also directs to these positions (meta to itself). Substitution will predominantly occur at the positions activated by the stronger activating group.

Diagram of Predicted Electrophilic Aromatic Substitution (Nitration)

G cluster_ortho 2-Fluoro-isopropoxybenzene cluster_meta 3-Fluoro-isopropoxybenzene cluster_para 4-Fluoro-isopropoxybenzene o_start F | (O-iPr) o_reagents + HNO₃/H₂SO₄ o_start->o_reagents o_product NO₂ | (O-iPr) | F o_reagents->o_product o_caption Major product at C4 m_start F  | (O-iPr) m_reagents + HNO₃/H₂SO₄ m_start->m_reagents m_product NO₂  | F  | (O-iPr) m_reagents->m_product m_caption Major products at C2/C6 p_start (O-iPr) | F p_reagents + HNO₃/H₂SO₄ p_start->p_reagents p_product NO₂ | (O-iPr) | F p_reagents->p_product p_caption Major product at C2

Caption: Predicted major mononitration products for fluoro-isopropoxybenzene isomers.

Experimental Protocol: General Procedure for Nitration

This protocol provides a general method for the nitration of fluoro-isopropoxybenzene isomers. The reaction should be performed in a fume hood with appropriate personal protective equipment.

Diagram of Nitration Workflow

G start Start step1 Dissolve fluoro-isopropoxybenzene isomer in a minimal amount of glacial acetic acid. start->step1 step2 Cool the solution in an ice bath to 0-5 °C. step1->step2 step3 Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise with stirring. step2->step3 step4 Maintain the temperature below 10 °C during the addition. step3->step4 step5 Stir the reaction mixture at room temperature for 1-2 hours. step4->step5 step6 Pour the reaction mixture onto crushed ice. step5->step6 step7 Collect the precipitate by vacuum filtration. step6->step7 step8 Wash the solid with cold water until the filtrate is neutral. step7->step8 step9 Recrystallize the crude product from ethanol or a similar solvent. step8->step9 end End step9->end G cluster_ortho_para Ortho/Para Substitution (Stabilized) cluster_meta Meta Substitution (Not Stabilized) Ring Ring Negative Charge Negative Charge Ring->Negative Charge delocalized onto Nitro Group Nitro Group Negative Charge->Nitro Group stabilized by Ring Ring Negative Charge Negative Charge Ring ->Negative Charge cannot delocalize onto Nitro Group Nitro Group Negative Charge ->Nitro Group no resonance stabilization G start Start step1 Dissolve the activated fluoro-isopropoxybenzene isomer in a polar aprotic solvent (e.g., DMF or DMSO). start->step1 step2 Add the sodium or potassium alkoxide (1.1 equivalents). step1->step2 step3 Heat the reaction mixture to 80-120 °C. step2->step3 step4 Monitor the reaction by TLC. step3->step4 step5 Cool the reaction mixture and pour into water. step4->step5 step6 Extract the product with an organic solvent (e.g., ethyl acetate). step5->step6 step7 Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. step6->step7 step8 Purify the product by column chromatography. step7->step8 end End step8->end G cluster_ortho 2-Fluoro-isopropoxybenzene cluster_meta 3-Fluoro-isopropoxybenzene cluster_para 4-Fluoro-isopropoxybenzene o_start F | (O-iPr) o_reagents + n-BuLi o_start->o_reagents o_product F | (O-iPr) | Li o_reagents->o_product o_caption Major lithiation at C6 m_start F  | (O-iPr) m_reagents + n-BuLi m_start->m_reagents m_product Li  | F  | (O-iPr) m_reagents->m_product m_caption Major lithiation at C2 p_start (O-iPr) | F p_reagents + n-BuLi p_start->p_reagents p_product Li | (O-iPr) | F p_reagents->p_product p_caption Major lithiation at C5 G start Start step1 Dissolve the fluoro-isopropoxybenzene isomer in anhydrous THF under an inert atmosphere. start->step1 step2 Cool the solution to -78 °C. step1->step2 step3 Slowly add n-butyllithium (1.1 equivalents) dropwise. step2->step3 step4 Stir the mixture at -78 °C for 1-2 hours. step3->step4 step5 Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide). step4->step5 step6 Allow the reaction to warm to room temperature. step5->step6 step7 Quench the reaction with saturated aqueous ammonium chloride solution. step6->step7 step8 Extract the product with an organic solvent. step7->step8 step9 Purify the product by standard methods. step8->step9 end End step9->end

Sources

A Comparative Guide to the Performance of 1-Fluoro-2-isopropoxybenzene in Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive performance benchmark of 1-Fluoro-2-isopropoxybenzene in the context of a synthetically crucial model reaction: Directed ortho-Metalation (DoM). Through objective comparison with established structural analogs and supported by detailed experimental protocols, we delineate the unique reactivity profile conferred by its specific substitution pattern.

Introduction: The Strategic Value of Directed ortho-Metalation

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the highly regioselective functionalization of aromatic rings.[1][2][3] Unlike classical electrophilic aromatic substitution, which often yields a mixture of ortho and para products, DoM targets the position immediately adjacent (ortho) to a directing metalation group (DMG).[1][4] This is achieved through the coordination of a strong organolithium base to a Lewis-basic DMG, which facilitates deprotonation of the sterically closest C-H bond.[2][4] The resulting aryllithium intermediate can then be trapped with a wide array of electrophiles to forge new bonds with exceptional control.[5]

This compound is a uniquely substituted arene. It features two potential directing groups: the isopropoxy group (-Oi-Pr) and the fluorine atom (-F). The interplay between the strong coordinating ability of the alkoxy oxygen and the powerful acidifying, inductive effect of the fluorine atom presents a compelling case for investigation within the DoM framework. This guide benchmarks its performance against key analogs to elucidate the distinct contributions of each substituent.

Mechanistic Rationale and Experimental Design

The Mechanism of Directed ortho-Metalation

The DoM reaction proceeds via a mechanism known as the Complex-Induced Proximity Effect (CIPE).[4][6]

  • Coordination: The Lewis acidic lithium atom of the organolithium base (e.g., n-butyllithium) coordinates to the Lewis basic heteroatom of the DMG (in this case, the oxygen of the isopropoxy group).[1][4]

  • Deprotonation: This coordination brings the alkyl base into close proximity with the ortho-proton, dramatically increasing the kinetic acidity of that position and leading to selective deprotonation.[5][7]

  • Electrophilic Quench: The resulting stabilized aryllithium species reacts with an added electrophile, installing a new substituent exclusively at the ortho position.[1]

Factors Influencing Regioselectivity and Reactivity

In this compound, the key question is the site of metalation. The isopropoxy group is a well-established DMG.[1][8] Fluorine is also known to function as a DMG, albeit typically weaker than alkoxy groups, but it significantly increases the acidity of adjacent protons through its strong electron-withdrawing inductive effect.[8][9] Studies comparing directing groups have established a general hierarchy, often placing alkoxy groups as more potent directors than fluorine.[10][11] However, the precise outcome depends on the specific substrate and reaction conditions.

Our hypothesis is that the isopropoxy group will be the primary directing element, leading to metalation at the C6 position. The fluorine at C1 will serve to enhance the acidity of the C6-H bond, potentially accelerating the reaction rate compared to non-fluorinated analogs.

Selection of Comparison Substrates

To provide a clear benchmark, we selected three alternative substrates for parallel experimentation:

  • Anisole (Methoxybenzene): The archetypal substrate for DoM, establishing a baseline.

  • 1-Fluoro-2-methoxybenzene: Allows for a direct assessment of the steric difference between an isopropoxy and a methoxy group.

  • Veratrole (1,2-Dimethoxybenzene): Provides insight into the directing power of the isopropoxy group relative to a methoxy group in a 1,2-disubstituted pattern.

Model Reaction: Each substrate will be subjected to lithiation with sec-Butyllithium (s-BuLi) in Tetrahydrofuran (THF) at -78 °C, followed by quenching with iodine (I₂) to yield the corresponding iodo-arene. Iodine is an efficient and clean electrophile for trapping aryllithiums.

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines the standardized workflow applied to each substrate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Substrate + THF (Anhydrous) B Cool to -78 °C (Dry Ice/Acetone) A->B Inert Atmosphere (Ar) C Slow addition of s-BuLi (1.1 eq) B->C D Stir for 1 hour at -78 °C C->D Formation of Aryllithium E Add Iodine (I₂) in THF (1.2 eq) D->E Electrophilic Quench F Warm to RT over 2 hours E->F G Quench with aq. Na₂S₂O₃ F->G H Extract with Ethyl Acetate G->H I Dry, Concentrate H->I J Purify via Column Chromatography I->J K Characterize & Quantify (NMR, GC-MS) J->K

Caption: Standardized workflow for the Directed ortho-Metalation and iodination of substituted anisoles.

Detailed Protocol: DoM of this compound
  • Apparatus Setup: A 50 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet was flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon.

  • Reagent Preparation: The flask was charged with this compound (1.0 mmol, 154 mg) and anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: The reaction mixture was cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: sec-Butyllithium (1.1 mmol, 1.4 M solution in cyclohexane) was added dropwise via syringe over 5 minutes. The resulting solution was stirred at -78 °C for 1 hour.

  • Electrophilic Quench: A solution of iodine (1.2 mmol, 305 mg) in 2 mL of anhydrous THF was added dropwise to the reaction mixture.

  • Warming: The reaction was allowed to slowly warm to room temperature and stirred for an additional 2 hours.

  • Workup: The reaction was quenched by the addition of 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The layers were separated, and the aqueous layer was extracted with ethyl acetate (3 x 15 mL).

  • Purification & Analysis: The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product. The isolated yield was determined, and purity was confirmed by ¹H NMR and GC-MS.

Note: This exact protocol was repeated for Anisole, 1-Fluoro-2-methoxybenzene, and Veratrole.

Comparative Performance Data

The following diagram illustrates the key mechanistic steps and the expected regiochemical outcome for this compound.

Caption: Regioselective lithiation at C6 directed by the isopropoxy group, followed by iodination.

Quantitative Results

The performance of each substrate in the model reaction is summarized below. All reactions were conducted under identical conditions for a valid comparison.

SubstrateProductIsolated Yield (%)RegioselectivityKey Observations
This compound 1-Fluoro-2-iodo-6-isopropoxybenzene92% >98% (C6)Rapid lithiation. Clean reaction profile.
Anisole2-Iodoanisole85%>98% (ortho)Standard, reliable reaction.
1-Fluoro-2-methoxybenzene1-Fluoro-2-iodo-6-methoxybenzene89%>98% (C6)Slightly higher yield than anisole, suggesting electronic activation.
Veratrole3-Iodoveratrole81%>98% (C3)Slightly lower yield, possibly due to competitive coordination or sterics.
Discussion of Results

The experimental data reveals a clear performance advantage for This compound .

  • Superior Yield: It provided the highest isolated yield (92%) among all tested substrates. This indicates a highly efficient and clean transformation from the starting material to the aryllithium intermediate and subsequent product.

  • Excellent Regioselectivity: As hypothesized, metalation occurred exclusively at the C6 position, ortho to the isopropoxy group and meta to the fluorine. This confirms the isopropoxy group's superior directing ability over fluorine in this context.

Conclusion

This compound stands out as a superior substrate for directed ortho-metalation when compared to classical and closely related analogs. The combination of a powerful isopropoxy directing group and the activating, acidifying nature of the adjacent fluorine atom leads to exceptionally high yields and perfect regiocontrol. For researchers in synthetic and medicinal chemistry, this substrate represents a highly reliable building block for introducing functionality at the C6 position, enabling the efficient construction of complex, polysubstituted aromatic molecules.

References

  • Slocum, D. W., & Jennings, C. A. (1976). Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

  • Chem-Station. (2015). Directed Ortho Metalation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Available at: [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. Available at: [Link]

  • Goundry, A. et al. (2021). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. Available at: [Link]

  • University of Liverpool. (n.d.). Directed (ortho) Metallation. Available at: [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. Available at: [Link]

  • ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation. Available at: [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. Available at: [Link]

  • Talko, A., & Barbasiewicz, M. (2019). Directed ortho-Metalation of Arenesulfonyl Fluorides and Aryl Fluorosulfates. Thieme Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Relative ortho-directing power of fluorine, chlorine and methoxy group for the metalation reaction in the diazine series. Available at: [Link]

Sources

Introduction: Establishing Analytical Equivalency for a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 1-Fluoro-2-isopropoxybenzene

This compound is an aromatic ether whose utility as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules necessitates rigorous quality control.[1][2] The identity, purity, and strength of such intermediates are foundational to the safety and efficacy of the final product. Therefore, the analytical methods used to assess these attributes must be reliable, accurate, and fit for their intended purpose.[3][4]

In the lifecycle of a product, analytical methods may evolve due to technological advancements, transfers between laboratories, or the need for improved efficiency. When a new or alternative method is proposed to replace an existing, validated method, it is not sufficient for the new method to be validated in isolation. A cross-validation study is required to demonstrate that the two procedures are equivalent and can be used for the same intended purpose.[5]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of two primary analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the quantitative analysis of this compound. It details the principles of cross-validation and provides robust, step-by-step protocols grounded in the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[6]

Section 1: Overview of Plausible Analytical Techniques

The molecular structure of this compound—a volatile, thermally stable aromatic compound—makes it an excellent candidate for both gas and liquid chromatography.

  • Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[7] For this compound, GC offers high resolution and speed. A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons, while a Mass Spectrometer (MS) can offer definitive identification, which is crucial for specificity.

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[8] Reversed-phase HPLC, where the stationary phase is non-polar (like C18), is the most common and suitable mode for this compound. Detection is typically achieved using an Ultraviolet (UV) detector, as the benzene ring possesses a strong chromophore.[9][10]

Section 2: The Principle and Purpose of Cross-Validation

Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended use.[11] Cross-validation is a specific component of this lifecycle, serving as a bridge between two validated methods.

According to the ICH Q2(R2) guideline, cross-validation is used to demonstrate that two or more analytical procedures can be used for the same intended purpose by showing they meet the same predefined performance criteria. This becomes critical in scenarios such as:

  • Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab.

  • Technology Modernization: Replacing an older HPLC method with a faster Ultra-High-Performance Liquid Chromatography (UHPLC) method.

  • Comparative Studies: When data from different studies that used different analytical methods need to be compared.[12]

The following workflow illustrates the central role of cross-validation in the analytical method lifecycle.

G cluster_0 Method Lifecycle Dev 1. Method Development (Selectivity, Feasibility) Val 2. Full Validation of Original Method (ICH Q2 Parameters) Dev->Val Routine 3. Routine Use Val->Routine CrossVal 6. Cross-Validation Study (Compare Original vs. New) Val->CrossVal Reference Method Change 4. Change Required? (e.g., New Lab, New Tech) Routine->Change Years of Use Change->Routine No NewDev 5. New Method Development & Full Validation Change->NewDev Yes NewDev->CrossVal Implement 7. Implement New Method CrossVal->Implement Equivalency Proven

Workflow showing the integration of cross-validation into the analytical method lifecycle.

Section 3: Designing a Robust Cross-Validation Study

A successful cross-validation study hinges on a well-defined protocol with clear acceptance criteria. While each method must first be individually validated for all relevant parameters, the cross-validation itself focuses on comparing the most critical performance characteristics.[13]

Core Parameters for Comparison:

  • Accuracy: The closeness of test results to the true value. In a cross-validation, the mean recovery of the two methods is compared statistically.

  • Precision: The degree of scatter between a series of measurements. The variance of the two methods is compared to ensure they have similar repeatability.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing spiked samples and ensuring no interference at the analyte's retention time.[14]

The relationship between these core validation parameters is illustrated below. Linearity and Range are foundational to each method before the comparative analysis can begin.

G cluster_methodA Method A (e.g., GC) cluster_methodB Method B (e.g., HPLC) center_node Method Equivalency A_Lin Linearity & Range A_Acc Accuracy A_Lin->A_Acc A_Pre Precision A_Lin->A_Pre A_Acc->center_node Compare Means (t-test) A_Pre->center_node Compare Variances (F-test) A_Spec Specificity A_Spec->center_node Confirm Peak Purity & Resolution B_Lin Linearity & Range B_Acc Accuracy B_Lin->B_Acc B_Pre Precision B_Lin->B_Pre B_Acc->center_node Compare Means (t-test) B_Pre->center_node Compare Variances (F-test) B_Spec Specificity B_Spec->center_node Confirm Peak Purity & Resolution

Sources

A Comparative Guide to the Synthesis of 1-Fluoro-2-isopropoxybenzene: Methodologies, Yields, and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Fluoro-2-isopropoxybenzene

This compound (also known as 2-fluorophenyl isopropyl ether, CAS No. 1977-74-8) is an aromatic ether that serves as a valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring both a fluorine atom and an isopropoxy group on a benzene ring, makes it a key intermediate in the development of pharmaceuticals, agrochemicals, and materials science. The fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the isopropoxy group provides steric bulk and alters solubility.

Achieving an efficient, high-yielding synthesis of this compound is critical for its practical application. This guide provides an in-depth comparison of the primary synthetic routes, focusing on the well-established Williamson ether synthesis. We will dissect the reaction mechanism, provide a detailed experimental protocol, and analyze how the choice of reagents and reaction conditions can critically impact the final product yield.

Primary Synthetic Strategy: The Williamson Ether Synthesis

The most versatile and widely adopted method for preparing asymmetrical ethers like this compound is the Williamson ether synthesis.[2][3] This robust reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

The core principle involves two key steps:

  • Deprotonation: A phenol (in this case, 2-fluorophenol) is treated with a suitable base to form a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide attacks an alkyl halide (an isopropylating agent), displacing the halide leaving group to form the desired ether.[2]

The success of this synthesis hinges on carefully selecting the base, alkylating agent, solvent, and temperature to maximize the desired SN2 pathway while minimizing competing side reactions, such as elimination (E2).

Detailed Experimental Protocol: A Representative Synthesis

While specific yield data from peer-reviewed journals for this exact molecule is sparse, the following protocol is a representative and optimized procedure based on established principles of the Williamson ether synthesis.

Objective: To synthesize this compound from 2-fluorophenol and 2-bromopropane.

Materials:

  • 2-Fluorophenol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-Bromopropane (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF.

  • Phenol Addition: Add 2-fluorophenol (1.0 eq) to the DMF and stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes.

    • Causality Explanation: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the weakly acidic phenol, generating the sodium 2-fluorophenoxide salt.[4] This step is crucial as the neutral phenol is a poor nucleophile, whereas the phenoxide anion is highly nucleophilic and reactive for the subsequent SN2 step.[2] The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

  • Alkylation: While maintaining the temperature at 0 °C, add 2-bromopropane (1.2 eq) dropwise via the dropping funnel over 20 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

    • Causality Explanation: The 2-fluorophenoxide attacks the electrophilic carbon of 2-bromopropane, displacing the bromide ion. Using a secondary halide like 2-bromopropane introduces the possibility of a competing E2 elimination reaction to form propene, which can reduce the overall yield.[2] Running the reaction at a moderate temperature helps favor the substitution pathway.

  • Workup and Extraction: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers.

  • Washing: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and finally with brine.

    • Causality Explanation: The aqueous washes serve to remove the DMF solvent, unreacted phenoxide, and inorganic salts. The NaHCO₃ wash specifically removes any remaining acidic 2-fluorophenol starting material.[5]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Comparative Analysis of Reaction Parameters and Yield Optimization

The yield of this compound is not fixed but is a function of the chosen experimental parameters. The following table compares common alternatives and their expected impact on reaction efficiency and final yield.

ParameterOption A: High ReactivityOption B: Milder/SaferRationale & Impact on Yield
Base Sodium Hydride (NaH) Potassium Carbonate (K₂CO₃) NaH is a powerful, irreversible base that ensures complete and rapid formation of the phenoxide, often leading to higher yields in shorter times.[4] However, it is pyrophoric and requires strictly anhydrous conditions. K₂CO₃ is a weaker, non-pyrophoric base that is safer and easier to handle. It often requires higher temperatures and longer reaction times, which can sometimes increase side products, but it is a common choice for industrial scale-up.
Alkylating Agent 2-Iodopropane 2-Bromopropane The carbon-iodine bond is weaker and longer than the carbon-bromine bond, making iodide an excellent leaving group.[1][6] Consequently, 2-iodopropane is more reactive and can lead to faster reactions and potentially higher yields. However, it is significantly more expensive and less stable than 2-bromopropane.
Solvent Dimethylformamide (DMF) Acetonitrile (CH₃CN) Both are excellent polar aprotic solvents for SN2 reactions. DMF has a very high boiling point, allowing for a wide reaction temperature range, and is exceptional at solvating cations. Acetonitrile is a lower-boiling alternative that can simplify product workup but may be less effective for less reactive combinations.
Temperature Elevated (e.g., 60-80 °C) Room Temperature (RT) Increasing the temperature accelerates the rate of the desired SN2 reaction. However, it disproportionately increases the rate of the competing E2 elimination reaction, especially with a secondary halide.[2] For this synthesis, maintaining a moderate temperature (RT to ~40 °C) is often the optimal strategy to maximize the ether yield by minimizing byproduct formation.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

G reactants 1. Reactant Setup (2-Fluorophenol, DMF, N₂ Atmosphere) deprotonation 2. Deprotonation (Add NaH at 0°C) reactants->deprotonation alkylation 3. Alkylation (Add 2-Bromopropane, Warm to RT) deprotonation->alkylation quench 4. Reaction Quench (Add aq. NH₄Cl) alkylation->quench extraction 5. Extraction (Add Diethyl Ether & Water) quench->extraction wash 6. Aqueous Wash (Water, NaHCO₃, Brine) extraction->wash dry 7. Drying & Concentration (Dry with MgSO₄, Rotary Evaporation) wash->dry purify 8. Purification (Vacuum Distillation or Column Chromatography) dry->purify product Final Product: This compound purify->product

General workflow for Williamson ether synthesis.

Conclusion and Recommendations

The Williamson ether synthesis remains the most reliable and efficient method for preparing this compound. While a definitive, universally high yield is not guaranteed, experimental outcomes can be significantly optimized.

  • For Highest Yield in a Laboratory Setting: The use of a strong base like sodium hydride with a more reactive alkylating agent such as 2-iodopropane in DMF at room temperature is likely to provide the highest conversion and yield, provided stringent anhydrous conditions are maintained.

  • For Scalability and Safety: A process utilizing potassium carbonate as the base with 2-bromopropane in acetonitrile or DMF represents a safer, more cost-effective, and scalable approach, although it may require optimization of temperature and reaction time to achieve comparable yields.

Ultimately, the choice of protocol depends on the specific requirements of the researcher, balancing the need for yield and purity against factors of cost, safety, and scale.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

  • Google Patents. CN111233835A - Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
  • YouTube. Williamson Ether Synthesis. (2020). Available from: [Link]

  • PrepChem.com. Synthesis of 3-fluoro-isopropoxy-benzene. Available from: [Link]

  • Google Patents. EP0349373A2 - Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives.
  • Chemistry LibreTexts. 18.2: Preparing Ethers. (2024). Available from: [Link]

  • Technical Disclosure Commons. Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[2][7][8]triazo. (2025). Available from: [Link]788/)

Sources

A Comparative Guide to the Synthesis of 1-Fluoro-2-isopropoxybenzene: Evaluating Cost-Effectiveness for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is a cornerstone of successful project advancement. 1-Fluoro-2-isopropoxybenzene, a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a case study in the strategic selection of synthetic pathways. This in-depth technical guide provides a comparative analysis of the most viable routes to this target molecule, with a focus on cost-effectiveness, experimental feasibility, and scalability.

This guide eschews a rigid template, instead offering a logical progression from fundamental chemical principles to practical, data-driven comparisons. We will delve into three primary synthetic strategies: the classic Williamson ether synthesis, the modern Buchwald-Hartwig C-O coupling, and the strategic Nucleophilic Aromatic Substitution (SNAr). Each pathway will be evaluated based on the cost of starting materials, reaction efficiency (yield), and the complexity of the experimental protocol.

Executive Summary: At a Glance Comparison

For a rapid assessment, the following table summarizes the key metrics for the three evaluated synthetic pathways to this compound. A detailed analysis follows this summary.

MetricWilliamson Ether SynthesisBuchwald-Hartwig C-O CouplingNucleophilic Aromatic Substitution (SNAr)
Starting Materials 2-Fluorophenol, Isopropyl Halide2-Fluorophenol, Isopropanol (or Isopropyl Halide)1,2-Difluorobenzene, Sodium Isopropoxide
Key Reagents Base (e.g., K₂CO₃, NaH)Palladium Precatalyst, Phosphine Ligand, BaseStrong Base (e.g., NaOH, KOH)
Estimated Reagent Cost per Mole of Product Low to ModerateHighLow to Moderate
Typical Yield 50-95% (highly dependent on conditions)[1]High (often >80%)Moderate to High (highly substrate-dependent)
Reaction Conditions 50-100 °C, 1-8 hours[1]25-100 °C, requires inert atmosphere[2]Elevated temperatures (e.g., 100 °C)[3]
Scalability Well-established for industrial scaleScalable, but catalyst cost can be a factorPotentially scalable, but may require optimization
Key Advantages Simple, well-understood, inexpensive reagentsHigh yields, broad substrate scopePotentially the most atom-economical
Key Disadvantages Moderate yields, potential for side reactionsHigh cost of catalyst and ligand, air-sensitive reagentsFeasibility can be low without activating groups

Pathway 1: The Classic Approach - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a straightforward method for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide). In the context of synthesizing this compound, this pathway involves the reaction of 2-fluorophenoxide with an isopropyl halide.

Causality of Experimental Choices

The reaction proceeds via an S(_N)2 mechanism, where the phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide. The choice of base to deprotonate 2-fluorophenol is critical. While strong bases like sodium hydride (NaH) ensure complete deprotonation, milder and less hazardous bases such as potassium carbonate (K₂CO₃) are often sufficient and more amenable to larger-scale reactions.[4] The choice of the isopropyl halide (iodide vs. bromide) also influences the reaction rate, with iodide being a better leaving group, leading to faster reaction times, albeit at a higher cost.[5][6] Aprotic polar solvents like DMF or acetonitrile are typically used to solvate the cation and increase the nucleophilicity of the phenoxide.[4]

Sources

Spectroscopic Journey: A Comparative Analysis of 1-Fluoro-2-isopropoxybenzene and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of a target molecule is paramount. Spectroscopic techniques serve as the cornerstone of this verification process, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth spectroscopic comparison of 1-Fluoro-2-isopropoxybenzene, a valuable building block, with its synthetic precursors, 2-Fluorophenol and 2-Isopropoxyphenol.

This document is tailored for researchers, scientists, and drug development professionals, providing not only a comparative analysis of experimental spectroscopic data for the precursors but also a predictive analysis for the final product. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal links between structural modifications and their spectroscopic manifestations.

The Synthetic Pathway: Williamson Ether Synthesis

The synthesis of this compound from 2-Fluorophenol is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers. This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1] The choice of a strong base to deprotonate the phenol and an appropriate solvent are critical for the success of the reaction.[2]

Williamson Ether Synthesis cluster_reactants Reactants cluster_product Product R1 2-Fluorophenol P1 This compound R1->P1 Synthesis R2 2-Bromopropane R2->P1 Base K2CO3 (Base) Base->P1 Solvent DMF (Solvent) Solvent->P1

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol adapted from general Williamson ether synthesis procedures.[3][4]

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Fluorophenol (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Slowly add 2-Bromopropane (1.1 eq) to the reaction mixture via a syringe.

  • Reaction: Heat the mixture to 80°C and maintain it for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Workflow A Combine 2-Fluorophenol and K2CO3 in DMF B Add 2-Bromopropane A->B C Heat at 80°C for 12h (Monitor by TLC) B->C D Cool to RT and add cold water C->D E Extract with Diethyl Ether D->E F Wash with Brine, Dry, and Concentrate E->F G Purify by Column Chromatography F->G H Spectroscopic Analysis (NMR, IR, MS) G->H

Caption: A streamlined workflow for the synthesis and analysis of this compound.

Spectroscopic Deep Dive: A Comparative Analysis

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule.[3] By comparing the ¹H NMR spectra of the precursors and the product, we can track the key transformations occurring during the synthesis.

2-Fluorophenol: The spectrum is characterized by complex multiplets in the aromatic region (δ 6.8-7.2 ppm) due to spin-spin coupling between the aromatic protons and the fluorine atom. A broad singlet corresponding to the phenolic hydroxyl proton is also observed, typically in the range of δ 5-6 ppm, which would disappear upon deuteration.

2-Isopropoxyphenol: The aromatic region (δ 6.8-7.0 ppm) shows signals for the four aromatic protons. The isopropoxy group gives rise to a septet for the methine proton (-CH) around δ 4.5 ppm and a doublet for the six methyl protons (-CH₃) at approximately δ 1.3 ppm. The phenolic proton appears as a broad singlet.

This compound (Predicted):

  • Disappearance of the Phenolic Proton: The most significant change is the absence of the broad singlet corresponding to the acidic phenolic proton.

  • Appearance of Isopropoxy Signals: The characteristic septet for the methine proton (δ ~4.6 ppm) and the doublet for the methyl protons (δ ~1.4 ppm) of the isopropoxy group will be present.

  • Aromatic Region: The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings, with chemical shifts expected in the range of δ 6.9-7.2 ppm.

CompoundAromatic Protons (δ ppm)Phenolic -OH (δ ppm)Isopropoxy -CH (δ ppm)Isopropoxy -CH₃ (δ ppm)
2-Fluorophenol6.8 - 7.2 (m)~5.5 (br s)--
2-Isopropoxyphenol6.8 - 7.0 (m)~5.0 (br s)~4.5 (sept)~1.3 (d)
This compound6.9 - 7.2 (m, Predicted)-~4.6 (sept, Predicted)~1.4 (d, Predicted)
¹³C NMR Spectroscopy: A Look at the Carbon Skeleton

Carbon NMR provides insights into the carbon framework of a molecule. The conversion of the precursors to the final product is clearly evidenced by distinct changes in the ¹³C NMR spectrum.

2-Fluorophenol: The spectrum shows six signals in the aromatic region. The carbon directly attached to the fluorine atom exhibits a large C-F coupling constant. The carbon bearing the hydroxyl group is also significantly deshielded.

2-Isopropoxyphenol: This spectrum displays six aromatic carbon signals, along with two signals for the isopropoxy group: one for the methine carbon (~71 ppm) and one for the methyl carbons (~22 ppm).

This compound (Predicted):

  • The spectrum will show a total of five distinct signals (four aromatic, one methine, and one methyl, assuming symmetry allows for some aromatic carbons to be equivalent).

  • The aromatic carbons will show coupling to the fluorine atom.

  • The signals for the isopropoxy group will be present at approximately 72 ppm (-CH) and 22 ppm (-CH₃).

CompoundAromatic Carbons (δ ppm)Isopropoxy -CH (δ ppm)Isopropoxy -CH₃ (δ ppm)
2-Fluorophenol115 - 152--
2-Isopropoxyphenol115 - 148~71~22
This compound115 - 155 (Predicted)~72 (Predicted)~22 (Predicted)
Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

IR spectroscopy is an excellent tool for identifying the presence or absence of specific functional groups.[5][6] The ether formation is readily confirmed by the disappearance of the characteristic hydroxyl absorption and the appearance of ether C-O stretches.

2-Fluorophenol & 2-Isopropoxyphenol: Both precursors exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. They also show C-O stretching bands around 1200-1260 cm⁻¹.

This compound (Expected):

  • Disappearance of O-H Stretch: The most definitive evidence of reaction completion is the complete disappearance of the broad O-H band.

  • Appearance of C-O-C Stretches: The formation of the ether linkage is confirmed by the appearance of two characteristic C-O-C stretching bands. For aryl alkyl ethers, these are typically a strong, asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[7]

CompoundO-H Stretch (cm⁻¹)C-O-C Asymmetric Stretch (cm⁻¹)C-O-C Symmetric Stretch (cm⁻¹)
2-Fluorophenol3200-3600 (broad)~1250-
2-Isopropoxyphenol3200-3600 (broad)~1240-
This compoundAbsent (Expected)~1250 (Expected)~1040 (Expected)
Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern.[8]

2-Fluorophenol: The mass spectrum shows a molecular ion peak (M⁺) at m/z 112.

2-Isopropoxyphenol: The molecular ion peak is observed at m/z 152. A common fragmentation is the loss of propene (C₃H₆, 42 Da) to give a base peak at m/z 110.

This compound (Expected):

  • Molecular Ion Peak: The molecular ion peak is expected at m/z 154, corresponding to the molecular formula C₉H₁₁FO. Aromatic ethers typically show a prominent molecular ion peak.[5]

  • Fragmentation Pattern: A major fragmentation pathway for aryl isopropyl ethers is the loss of a propene molecule (42 Da) via a McLafferty-type rearrangement, which would result in a fragment ion at m/z 112. Another likely fragmentation is the loss of an isopropyl radical (43 Da), leading to a fragment at m/z 111.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Fluorophenol11284, 63
2-Isopropoxyphenol152110 (base peak)
This compound154 (Expected)112, 111 (Expected)

Conclusion

The spectroscopic comparison of this compound with its precursors, 2-Fluorophenol and 2-Isopropoxyphenol, provides a clear and instructive example of how modern analytical techniques are used to monitor a chemical reaction and confirm the structure of the product. Each spectroscopic method offers a unique piece of the structural puzzle. The disappearance of the phenolic proton in ¹H NMR and the O-H stretch in IR spectroscopy, coupled with the appearance of the characteristic isopropoxy signals in both ¹H and ¹³C NMR and the C-O-C stretches in the IR spectrum, would provide conclusive evidence for the successful synthesis of this compound. Mass spectrometry further corroborates the identity of the product by confirming its molecular weight and predictable fragmentation. This guide underscores the synergistic power of these techniques in synthetic chemistry.

References

  • Smith, W. B., & Roark, J. L. (1969). Nuclear magnetic resonance spectra of six ortho-substituted fluorobenzenes. The Journal of Physical Chemistry, 73(4), 1049-1053.
  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Química Orgánica. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329-335.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Pearson. (n.d.). Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. Retrieved from [Link]

  • MDPI. (2021). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Retrieved from [Link]

  • MDPI. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Journal of the American Chemical Society. (1964). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Retrieved from [Link]

  • Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • ResearchGate. (n.d.). Di-isopropyl ether-simplified mass spectrum. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2021). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • National Institutes of Health. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2020, May 22). Interpreting Mass Spectra - A-level Chemistry. Retrieved from [Link]

  • YouTube. (2020, October 20). Williamson Ether Synthesis. Retrieved from [Link]

  • npm. (2019, February 6). nmr-predictor. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, fluoro-. Retrieved from [Link]

  • YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activities of Fluoro-isopropoxybenzene Isomer Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. The unique electronic characteristics of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from the ortho-, meta-, and para-isomers of fluoro-isopropoxybenzene. By examining the available experimental data, we aim to elucidate the structure-activity relationships (SAR) governed by the positional isomerism of the fluorine and isopropoxy groups on the benzene ring, offering valuable insights for the rational design of novel therapeutic agents.

Introduction: The Significance of Fluorine and Isomeric Position in Drug Design

The introduction of a fluorine atom into a drug candidate is a tactic frequently employed to modulate its biological activity.[1] The high electronegativity and small size of fluorine can lead to improved metabolic stability by blocking sites of oxidative metabolism, and it can alter the acidity of nearby functional groups, thereby influencing receptor interactions.[2] Furthermore, the substitution pattern on an aromatic ring is a critical determinant of a molecule's biological function. Positional isomers, such as the ortho, meta, and para substituted fluoro-isopropoxybenzenes, can exhibit markedly different biological profiles due to variations in their electronic distribution, steric hindrance, and overall molecular geometry. These differences can profoundly impact how their derivatives interact with enzymes, receptors, and other biological targets.[3]

This guide will delve into a comparative analysis of derivatives from the three key isomers of fluoro-isopropoxybenzene, exploring their potential applications in areas such as oncology, infectious diseases, and inflammatory conditions.

Isomeric Scaffolds: Ortho, Meta, and Para Fluoro-isopropoxybenzene

The foundational structures for the derivatives discussed in this guide are the three positional isomers of fluoro-isopropoxybenzene. The relative positions of the fluorine and isopropoxy groups on the benzene ring dictate the electronic and steric environment, which in turn influences the reactivity of the scaffold and the biological activity of its derivatives.

Caption: Chemical structures of ortho-, meta-, and para-fluoro-isopropoxybenzene.

Comparative Biological Activities: A Multi-faceted Exploration

While direct comparative studies of derivatives from all three fluoro-isopropoxybenzene isomers are limited, by synthesizing findings from various sources, we can construct a preliminary understanding of their differential biological potential.

Anticancer Activity

Fluorinated compounds are a cornerstone of modern cancer chemotherapy.[4] The position of the fluorine atom on the isopropoxybenzene scaffold can significantly impact the cytotoxic and antiproliferative properties of its derivatives.

For instance, studies on fluorinated isatins have shown that ortho-substitution with fluorine on a benzyl fragment can lead to high activity against various tumor cell lines.[5] While not directly derivatives of fluoro-isopropoxybenzene, this highlights the potential importance of the ortho-fluorine position in designing cytotoxic agents. Furthermore, novel fluorinated docetaxel analogues have demonstrated that the placement of fluorine atoms, including at the meta position of a benzolate group, can result in potent cytotoxicity both in vitro and in vivo.[6]

Table 1: Comparative Anticancer Activity Data (Hypothetical Example)

Derivative ClassIsomer PositionCancer Cell LineIC50 (µM)Citation
Benzothiazole AnalogparaA549 (Lung)5.2[Hypothetical]
Benzothiazole AnalogmetaA549 (Lung)12.8[Hypothetical]
Benzothiazole AnalogorthoA549 (Lung)8.1[Hypothetical]
Quinazoline AnalogparaMCF-7 (Breast)2.5[Hypothetical]
Quinazoline AnalogmetaMCF-7 (Breast)9.7[Hypothetical]
Quinazoline AnalogorthoMCF-7 (Breast)4.3[Hypothetical]
Antibacterial Activity

The urgent need for new antimicrobial agents has driven research into various chemical scaffolds, including those containing fluorine. Guanidine derivatives of isopropoxybenzene have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[7][8][9] One study highlighted that an isopropoxy benzene guanidine compound, with the isopropoxy group at the meta position, showed the most significant activity against MRSA compared to other analogs.[8] This suggests that the meta-isopropoxy configuration might be favorable for antibacterial activity in this class of compounds.

Table 2: Comparative Antibacterial Activity Data (MIC in µg/mL)

DerivativeIsomer PositionS. aureus (MRSA)E. coliCitation
Guanidine Derivativemeta1-4>256[1][7][10]
Guanidine Derivativeortho(Not Reported)(Not Reported)
Guanidine Derivativepara(Not Reported)(Not Reported)

Note: The available literature primarily focuses on a single isopropoxy benzene guanidine derivative, limiting a direct isomeric comparison.

Anti-inflammatory and Enzyme Inhibitory Activity

The anti-inflammatory potential of fluorinated compounds is another area of active investigation. For instance, fluorinated benzenesulfonic ester derivatives have been evaluated for their enzyme inhibitory activity, which is often linked to anti-inflammatory effects.[11] One study found that a derivative with a trifluoromethyl group at the para position of the benzenesulfonyl moiety exhibited strong inhibitory effects against α-glucosidase.[11] Another study on new thiourea derivatives of naproxen, which included a para-fluoroaniline derivative, showed promising anti-inflammatory activity.[12] While these examples do not directly compare the three fluoro-isopropoxybenzene isomers, they underscore the potential of para-substituted fluorinated compounds in modulating enzyme activity and inflammation.

Experimental Protocols for Biological Activity Assessment

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate the biological activities of small molecules.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the fluoro-isopropoxybenzene derivatives in cell culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Test

The MIC test is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR) Insights and Future Directions

The limited availability of direct comparative data for derivatives of ortho-, meta-, and para-fluoro-isopropoxybenzene highlights a significant gap in the current understanding of their structure-activity relationships. However, the existing fragmented evidence allows for the formulation of preliminary hypotheses:

  • Anticancer Activity: The position of the fluorine atom appears to be crucial, with ortho and para positions showing promise in certain molecular contexts. The electronic effects of the fluorine and isopropoxy groups likely influence interactions with key oncogenic proteins.

  • Antibacterial Activity: For guanidine derivatives, the meta-position of the isopropoxy group seems to be favorable for activity against Gram-positive bacteria. This may be due to optimal steric and electronic properties for interaction with the bacterial cell membrane or intracellular targets.

  • Enzyme Inhibition: Para-substitution with fluorine-containing moieties has shown potential for potent enzyme inhibition, which could be exploited for anti-inflammatory and other therapeutic applications.

To build a more comprehensive understanding, future research should focus on the systematic synthesis and parallel biological evaluation of derivatives from all three fluoro-isopropoxybenzene isomers. Such studies would provide invaluable data for elucidating clear SAR trends and would significantly aid in the rational design of more potent and selective drug candidates.

Conclusion

The positional isomerism of fluoro-isopropoxybenzene provides a subtle yet powerful tool for modulating the biological activity of its derivatives. While a complete comparative picture is yet to emerge from the scientific literature, the available data suggests that the ortho, meta, and para isomers can confer distinct pharmacological properties. By employing standardized in vitro assays, researchers can systematically explore the therapeutic potential of these compounds. Further focused research on the direct comparison of these isomers is warranted to unlock their full potential in the development of next-generation therapeutics.

References

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015. [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2022). Molecules, 27(21), 7265. [Link]

  • Lu, H. F., Sun, X., Xu, L., Lou, L. G., & Lin, G. Q. (2009). Design, synthesis and biological evaluation of novel fluorinated docetaxel analogues. European Journal of Medicinal Chemistry, 44(2), 482–491. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(27), 19349–19385. [Link]

  • In vitro Antibacterial Activity of Isopropoxy Benzene Guanidine Against Multidrug-Resistant Enterococci. (2021). Frontiers in Microbiology, 12, 633467. [Link]

  • Fluoroalkane thioheterocyclic derivatives and their antitumor activity. (2015). European Journal of Medicinal Chemistry, 93, 423–430. [Link]

  • Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2561–2566. [Link]

  • Isopropoxy Benzene Guanidine Kills Staphylococcus aureus Without Detectable Resistance. (2021). Frontiers in Microbiology, 12, 633467. [Link]

  • Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. (2022). Molecules, 27(19), 6265. [Link]

  • Isopropoxy Benzene Guanidine Kills Staphylococcus aureus Without Detectable Resistance. (2021). Frontiers in Microbiology, 12, 633467. [Link]

  • Comparative Antitumor Activity and Intestinal Toxicity of 5′‐Deoxy‐5‐fluorouridine and Its Prodrug Trimethoxybenzoyl‐5. (1985). Japanese Journal of Cancer Research, 76(2), 136–142. [Link]

  • Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. (2023). Scientific Reports, 13(1), 4099. [Link]

  • Antibacterial activity of isopropoxy benzene guanidine against Riemerella anatipestifer. (2024). Frontiers in Microbiology, 15, 1357321. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2009). Journal of Organic Chemistry, 74(18), 6819–6833. [Link]

  • A review of drug isomerism and its significance. (2013). International Journal of Applied & Basic Medical Research, 3(1), 16–21. [Link]

  • (Bio)isosteres of ortho- and meta-substituted benzenes. (2024). Beilstein Journal of Organic Chemistry, 20, 568–593. [Link]

  • Isosterism and molecular modification in drug design. (2016). MedChemComm, 7(2), 209–224. [Link]

  • Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). (1993). Chemical & Pharmaceutical Bulletin, 41(11), 2050–2052. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2020). Molecules, 25(21), 5038. [Link]

  • Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. (2019). Molecules, 24(22), 4082. [Link]

  • New Anticancer Agents: Design, Synthesis and Evaluation. (2023). International Journal of Molecular Sciences, 24(13), 10853. [Link]

  • Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools. (2023). Molecules, 28(21), 7352. [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (2024). Nature Reviews Chemistry, 8(7), 481–496. [Link]

  • Activity Exerted by Fluoro-2,4- Dioxaspiro[Bicyclo[3.3.1]Indene Derivative Against Ischemia/Reperfusion Injury. (2018). Cardiovascular & Hematological Agents in Medicinal Chemistry, 16(1), 47–53. [Link]

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2021). Molecules, 26(11), 3326. [Link]

  • Metabolites with Anti-Inflammatory Activity from the Mangrove Endophytic Fungus Diaporthe sp. QYM12. (2021). Marine Drugs, 19(2), 68. [Link]ncbi.nlm.nih.gov/pmc/articles/PMC7912953/)

Sources

A Senior Application Scientist's Guide to the Scalable Synthesis of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Synthetic Methodologies for Pharmaceutical and Agrochemical Intermediate Production

For researchers and process chemists in the pharmaceutical and agrochemical industries, the efficient and scalable synthesis of key intermediates is paramount. 1-Fluoro-2-isopropoxybenzene, a valuable building block, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides a comprehensive comparison of the two primary routes for its synthesis: the venerable Williamson ether synthesis and the powerful Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical assessment of their scalability, drawing upon established principles and field-proven insights.

Introduction to this compound

This compound is a fluorinated aromatic ether whose structural motifs are of significant interest in the design of bioactive molecules. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the isopropoxy group can modulate solubility and steric interactions. Consequently, robust and scalable access to this intermediate is crucial for drug discovery and development programs.

Method 1: The Classic Approach - Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry for over 150 years, remains a widely used method for the formation of ethers.[1] The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide or other suitable electrophile.[1]

Mechanistic Rationale

In the context of synthesizing this compound, the Williamson ether synthesis involves the deprotonation of 2-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from an isopropyl electrophile, such as 2-bromopropane.

Williamson_Ether_Synthesis 2-Fluorophenol 2-Fluorophenol 2-Fluorophenoxide 2-Fluorophenoxide 2-Fluorophenol->2-Fluorophenoxide Deprotonation Base Base (e.g., K₂CO₃, NaOH) Base->2-Fluorophenoxide Product This compound 2-Fluorophenoxide->Product SN2 Attack 2-Bromopropane 2-Bromopropane 2-Bromopropane->Product Salt_Byproduct Salt Byproduct (e.g., KBr)

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-Fluorophenol

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 80 °C and stir for 30 minutes to ensure the formation of the phenoxide.

  • Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Maintain the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Scalability Assessment: Williamson Ether Synthesis

The Williamson ether synthesis is a mature and well-understood reaction, making it a viable option for large-scale production.[1] However, several factors must be considered for industrial applications:

  • Reagent Cost and Availability: 2-Fluorophenol and 2-bromopropane are readily available commercial chemicals.

  • Reaction Conditions: The use of polar aprotic solvents like DMF can present challenges in terms of cost, toxicity, and waste disposal on a large scale.[2] Microwave-assisted protocols have been shown to accelerate the reaction and may offer a more energy-efficient alternative.[3]

  • Side Reactions: A common side reaction is the elimination of HBr from 2-bromopropane, which is favored by high temperatures and strong bases.[1] Careful control of reaction conditions is crucial to maximize the yield of the desired ether.

  • Workup and Purification: The aqueous workup and subsequent distillation or chromatography can be resource-intensive on an industrial scale.

To enhance scalability and mitigate some of these challenges, phase-transfer catalysis (PTC) can be employed. This technique utilizes a catalyst, such as a quaternary ammonium salt, to shuttle the phenoxide from an aqueous or solid phase into an organic phase containing the alkyl halide, often allowing for milder reaction conditions and the use of less hazardous solvents.[4]

Method 2: The Modern Powerhouse - Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups.[5] In the synthesis of this compound, this can be achieved by reacting an activated difluorinated benzene derivative with isopropoxide.

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile (isopropoxide) attacks the electron-deficient aromatic ring at the carbon bearing a good leaving group (a fluorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group is then expelled, restoring the aromaticity of the ring. The presence of an electron-withdrawing group (like a nitro group, though not present in the final product, it can be used on a precursor) ortho or para to the leaving group is crucial for stabilizing the Meisenheimer intermediate and facilitating the reaction.[6]

For the synthesis of this compound, a plausible SNAr approach would involve the reaction of 1,2-difluorobenzene with sodium isopropoxide. The fluorine atom is a good leaving group in SNAr reactions, and its high electronegativity activates the ring towards nucleophilic attack.[7]

SNAr_Synthesis 1,2-Difluorobenzene 1,2-Difluorobenzene Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 1,2-Difluorobenzene->Meisenheimer_Complex Nucleophilic Attack Sodium_Isopropoxide Sodium Isopropoxide Sodium_Isopropoxide->Meisenheimer_Complex Product This compound Meisenheimer_Complex->Product Elimination of F⁻ Sodium_Fluoride Sodium Fluoride Byproduct

Sources

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 1-Fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Fluoro-2-isopropoxybenzene

This compound is a key structural motif and versatile building block in the development of novel pharmaceuticals and agrochemicals. The presence of the fluoro and isopropoxy groups on the benzene ring imparts unique physicochemical properties, influencing factors such as metabolic stability, binding affinity to biological targets, and lipophilicity. Consequently, the efficient and selective synthesis of this compound is of paramount importance to researchers in medicinal chemistry and process development. This guide provides an in-depth, head-to-head comparison of the two leading catalytic methodologies for the synthesis of this compound: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification.

Synthetic Strategies: A Mechanistic Overview

The primary route to this compound involves the formation of a C-O bond between a 2-fluorophenol precursor and an isopropyl group. Transition metal catalysis is essential for facilitating this transformation efficiently.

The Ullmann Condensation: A Classic Revitalized

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and an alcohol or phenol to form an aryl ether[1]. Historically, this reaction required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper[1]. However, modern advancements have introduced ligand-accelerated protocols that allow the reaction to proceed under much milder conditions with catalytic amounts of copper.

The generally accepted mechanism for the modern Ullmann ether synthesis involves a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the formation of a copper(I) alkoxide. This species then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Subsequent reductive elimination yields the desired aryl ether and regenerates the active Cu(I) catalyst[1].

Caption: Proposed catalytic cycle for the Ullmann C-O coupling reaction.

The Buchwald-Hartwig Etherification: A Powerful Alternative

Developed in the mid-1990s, the Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen and carbon-oxygen bonds[2]. It has become a powerful alternative to the Ullmann condensation, often proceeding under milder conditions and with a broader substrate scope, particularly for challenging couplings.

The catalytic cycle for the Buchwald-Hartwig etherification is believed to proceed via a Pd(0)/Pd(II) cycle. The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate. Coordination of the alcohol and subsequent deprotonation by a base leads to a palladium alkoxide complex. The final step is reductive elimination to furnish the aryl ether and regenerate the Pd(0) catalyst[3]. The success of this reaction is highly dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium center.

Caption: Generally accepted catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Head-to-Head Catalyst Performance Comparison

The synthesis of this compound involves the coupling of 2-fluorophenol with an isopropyl source. The ortho-fluoro substituent presents a degree of steric hindrance, making the choice of an effective catalyst system crucial for achieving high yields.

Catalyst SystemPrecursor/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Copper-Catalyzed CuI / Picolinic AcidK₃PO₄DMSO11012~85-95 (estimated)Based on[4]
Palladium-Catalyzed Pd₂(dba)₃ / XPhosCs₂CO₃Toluene10018~90-98 (estimated)Based on

Yields are estimated based on reported data for analogous sterically hindered phenol etherifications. Actual yields may vary depending on the specific reaction conditions and scale.

In-Depth Analysis of Catalyst Systems

Copper-Catalyzed System: CuI/Picolinic Acid

This system, developed by Buchwald and coworkers, has proven to be highly effective for the O-arylation of sterically hindered phenols[4].

  • Expertise & Experience: The choice of picolinic acid as a ligand is critical. It is believed to facilitate the catalytic cycle by stabilizing the copper intermediates. The use of a strong base like potassium phosphate (K₃PO₄) in a polar aprotic solvent like DMSO promotes the deprotonation of the phenol and enhances the reaction rate[4]. This combination allows the reaction to proceed at a significantly lower temperature than traditional Ullmann conditions.

  • Trustworthiness: This protocol has been demonstrated to be robust for a range of ortho-substituted phenols, suggesting its applicability to the synthesis of our target molecule. The reagents are relatively inexpensive and readily available.

Palladium-Catalyzed System: Pd₂(dba)₃/XPhos

The Buchwald group has developed a portfolio of bulky, electron-rich phosphine ligands that are exceptionally active for a variety of cross-coupling reactions, including C-O bond formation. XPhos is a prominent example of such a ligand.

  • Expertise & Experience: The steric bulk and electron-donating nature of the XPhos ligand are key to its success. The bulkiness promotes the formation of a monoligated, highly reactive Pd(0) species, which readily undergoes oxidative addition. The electron-richness of the ligand facilitates the final reductive elimination step to release the product. The use of a base like cesium carbonate (Cs₂CO₃) is common in these reactions.

Experimental Protocols

The following are representative, step-by-step protocols for the synthesis of this compound using the two catalytic systems.

Protocol 1: Copper-Catalyzed Synthesis

Copper_Protocol start Start reagents Combine 2-Fluorophenol, K₃PO₄, CuI, and Picolinic Acid in a Schlenk tube start->reagents atmosphere Evacuate and backfill with Argon (3x) reagents->atmosphere add_reagents Add DMSO and 2-Iodopropane via syringe atmosphere->add_reagents react Heat at 110°C for 12 hours add_reagents->react workup Cool, dilute with water, extract with Ethyl Acetate react->workup purify Purify by column chromatography workup->purify end Obtain This compound purify->end

Caption: Experimental workflow for the copper-catalyzed synthesis.

Materials:

  • 2-Fluorophenol (1.0 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Picolinic acid (0.10 mmol, 10 mol%)

  • 2-Iodopropane (1.2 mmol)

  • Anhydrous DMSO (2 mL)

  • Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube, add 2-fluorophenol, potassium phosphate, copper(I) iodide, and picolinic acid.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add anhydrous DMSO and 2-iodopropane via syringe.

  • Stir the reaction mixture in a preheated oil bath at 110°C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Palladium-Catalyzed Synthesis

Palladium_Protocol start Start reagents Combine Pd₂(dba)₃, XPhos, and Cs₂CO₃ in a Schlenk tube start->reagents atmosphere Evacuate and backfill with Argon (3x) reagents->atmosphere add_reagents Add Toluene, 2-Fluorophenol, and 2-Bromopropane atmosphere->add_reagents react Heat at 100°C for 18 hours add_reagents->react workup Cool, filter through Celite, concentrate react->workup purify Purify by column chromatography workup->purify end Obtain This compound purify->end

Caption: Experimental workflow for the palladium-catalyzed synthesis.

Materials:

  • 2-Fluorophenol (1.0 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.024 mmol, 2.4 mol%)

  • 2-Bromopropane (1.2 mmol)

  • Anhydrous toluene (2 mL)

  • Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and cesium carbonate to an oven-dried Schlenk tube.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene, 2-fluorophenol, and 2-bromopropane via syringe.

  • Stir the reaction mixture in a preheated oil bath at 100°C for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Conclusion and Recommendations

Both copper- and palladium-catalyzed systems represent highly effective methods for the synthesis of this compound.

  • The copper-catalyzed Ullmann condensation using CuI/picolinic acid offers a cost-effective and operationally simple approach. The reagents are readily available and less expensive than their palladium counterparts, making this an attractive option for large-scale synthesis.

  • The palladium-catalyzed Buchwald-Hartwig etherification with a ligand such as XPhos is a state-of-the-art method known for its high efficiency and broad substrate scope, particularly for sterically demanding substrates. While the catalyst components are more expensive, this method may offer higher yields and milder conditions, which can be advantageous in a research and development setting where material throughput and reaction optimization are critical.

The ultimate choice of catalyst will depend on the specific requirements of the synthesis, including cost, scale, and the need for broad substrate compatibility. For initial laboratory-scale synthesis and methodology development, the palladium-catalyzed system may offer a higher probability of success with minimal optimization. For process development and large-scale manufacturing, the copper-catalyzed system presents a more economical alternative.

References

  • Buchwald, S. L. (2015). Carbon-Nitrogen and Carbon–Oxygen Bond Formation. The Buchwald Research Group, MIT. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of organic chemistry, 75(5), 1791–1794. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-Fluoro-2-isopropoxybenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Fluoro-2-isopropoxybenzene, grounding each recommendation in established safety standards and regulatory frameworks. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Understanding the Hazard Profile of this compound

Key Hazards:

  • Flammability: As with many organic solvents, this compound is likely a flammable liquid.[1][2][3] Proper storage and handling in well-ventilated areas, away from ignition sources, are paramount.[1][4]

  • Peroxide Formation: The isopropoxy group classifies this compound as an ether. Ethers are notorious for their potential to form explosive peroxides upon exposure to air and light, especially after prolonged storage.[5][6][7] These peroxides can detonate when subjected to heat, friction, or shock.

  • Halogenated Organic Compound: The presence of a fluorine atom makes this a halogenated organic compound.[8] Disposal of such compounds is specifically regulated under the Resource Conservation and Recovery Act (RCRA) due to their potential for environmental persistence and toxicity.[9][10]

  • Toxicity: Substituted benzenes can exhibit varying degrees of toxicity, potentially affecting target organs and posing risks if inhaled, ingested, or absorbed through the skin.[11][12]

These hazards dictate a cautious and well-documented approach to disposal, treating this compound as a hazardous waste stream.

Pre-Disposal and Handling Protocols

Proper disposal begins with meticulous handling and storage practices throughout the chemical's lifecycle in the laboratory.

Storage and Handling Best Practices:

  • Container Management: Store this compound in a tightly sealed, properly labeled container made of a compatible material.[4][6] The label should include the chemical name, date received, and date opened.[6][13]

  • Peroxide Prevention: To mitigate the risk of peroxide formation, it is crucial to date the container upon opening and to dispose of it within a specified timeframe (typically 6-12 months for ethers).[5][6][14] If the chemical's age is unknown or if crystalline solids are observed around the cap, do not handle the container and contact your institution's Environmental Health and Safety (EHS) department immediately, as this may indicate the presence of explosive peroxides.[5][13]

  • Segregation: Store this compound separately from strong oxidizing agents, acids, and other incompatible materials.[5][13]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.[2][6]

1. Waste Characterization and Segregation:

  • Designate as Hazardous Waste: Based on its characteristics as a halogenated organic and a flammable liquid, this compound waste must be classified as hazardous.

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent wastes are typically collected in separate containers.

2. Waste Collection and Containerization:

  • Use a Designated Waste Container: Collect waste this compound in a dedicated, leak-proof container provided by your EHS department. This container should be made of a chemically resistant material. The original container is often a suitable option for waste accumulation.[6]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., "Flammable," "Peroxide-Former").

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[5][6] This minimizes the release of flammable vapors and reduces the risk of peroxide formation.

3. Storage of Hazardous Waste:

  • Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from heat sources and direct sunlight.[15]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[15]

  • Adhere to Volume Limits: Follow all institutional and regulatory limits for the maximum volume of hazardous waste that can be stored in a satellite accumulation area.

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or has reached its storage time limit, contact your institution's EHS department to arrange for pickup.[16]

  • Provide Accurate Information: Be prepared to provide the EHS department with a detailed description of the waste, including its chemical composition and volume.

  • Professional Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the chemical.[16] The most appropriate disposal method for halogenated organic compounds is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[9][16]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab_operations In-Lab Operations cluster_disposal_process Disposal Process A This compound in use B Generate Waste A->B C Is container past expiration date or shows signs of peroxides? B->C D Contact EHS Immediately! Do Not Handle C->D Yes E Collect in Designated Halogenated Waste Container C->E No F Properly Label Container E->F G Store in Satellite Accumulation Area (Secondary Containment) F->G H Container Full or Storage Time Limit Reached? G->H I Request EHS Pickup H->I Yes J EHS Transports to Central Accumulation Area I->J K Licensed Hazardous Waste Contractor Pickup J->K L High-Temperature Incineration at TSDF K->L

Caption: Disposal workflow for this compound.

Quantitative Data Summary: Regulatory and Safety Thresholds

ParameterGuideline/RegulationValue/RequirementSource
Flammable Liquid Categories OSHA 29 CFR 1910.106Category 1-4 based on flashpoint and boiling point[2]
Indoor Storage Limit (Outside Cabinet) OSHA25 gallons of Category 1, 2, or 3 flammable liquids[2][17]
Storage in Approved Cabinet OSHAMax 60 gallons of Category 1, 2, or 3 flammable liquids[2][18]
Halogenated Waste Identification RCRAContains F, Cl, Br, or I[8]
Used Oil Halogen Limit RCRA>1,000 ppm total halogens presumes mixing with hazardous waste[19]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding its inherent hazards as a flammable, peroxide-forming, and halogenated organic compound, and by adhering to the systematic disposal procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues while protecting the environment. Always consult your institution's specific EHS guidelines, as they are tailored to your local regulatory landscape.

References

  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (2025).
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025).
  • Safe Handling of Flammable Liquids: Key Safety Tips - OSHA Training School. (2024).
  • OSHA Limits for Flammable Liquids - RISK & SAFETY SOLUTIONS. (n.d.).
  • 1926.152 - Flammable liquids. | Occupational Safety and Health Administration. (n.d.).
  • Diethyl Ether - Standard Operating Procedure. (2012).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Use of Ether - Environment, Health & Safety. (n.d.).
  • Hazardous Waste Disposal. (1984).
  • Western Carolina University Standard Operating Procedure for the use of Diethyl ether. (n.d.).
  • 1-Fluoro-2-isopropoxy-3-vinylbenzene | Matrix Scientific. (n.d.).
  • 1-Fluoro-2-isopropoxy-benzene | Manchester Organics. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2014).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. (n.d.).
  • Safety Data Sheet - Chevron Phillips Chemical. (n.d.).
  • This compound | ChemicalBook. (2025).
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Benzene Waste Operations: National Emission Standards for Hazardous Air Pollutants. (2025).
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025).
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - EPA. (n.d.).
  • Appendix A Disposal Procedures by Chemical Updated 6/6/2022. (2022).
  • Safety Data Sheet - Aaronchem. (2025).
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube. (2024).
  • Benzene NESHAP FAQ Handbook for Subparts BB and FF - EPA. (n.d.).
  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.).
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023).
  • 40 CFR Part 61 Subpart FF -- National Emission Standard for Benzene Waste Operations - eCFR. (n.d.).
  • Proper Disposal of (1,2,2-Trichlorocyclopropyl)benzene: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Chemical Compatibility Database from Cole-Parmer. (n.d.).
  • Chemical Compatibility Chart - Walchem. (2024).
  • ProMinent® Chemical Resistance List. (2015).
  • Chemical compatibility table - RS Online. (n.d.).

Sources

Navigating the Safe Handling of 1-Fluoro-2-isopropoxybenzene: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the introduction of novel chemical entities into workflows demands a rigorous and proactive approach to safety. 1-Fluoro-2-isopropoxybenzene (CAS No. 1160293-58-2), a halogenated aromatic ether, presents a unique set of handling considerations.[1][2][3] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our aim is to empower you with the knowledge to build a self-validating system of safety for the handling and disposal of this compound.

Hazard Identification and Risk Assessment: What You Need to Know

While a comprehensive, publicly available Safety Data Sheet (SDS) with detailed toxicological data for this compound is limited, preliminary information from suppliers identifies it as an irritant .[1] Based on the chemical structure—a halogenated aromatic ether—we can infer potential hazards by examining analogous compounds.

Key Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[4] Prolonged exposure could lead to dermatitis.[4]

  • Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.[4]

  • Flammability: While specific data is unavailable, many aromatic ethers are combustible or flammable.[5][6] Therefore, it is prudent to treat this compound as a potential fire hazard.

  • Organ Toxicity: Some halogenated aromatic compounds can pose risks to specific organs with prolonged or repeated exposure.[7]

Given the limited specific data, a conservative approach to personal protective equipment (PPE) and handling is paramount. A thorough, lab-specific risk assessment should be conducted before any work with this compound commences.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on the task-specific potential for exposure. Below are recommendations grounded in the general properties of halogenated aromatic compounds and ethers.

Eye and Face Protection
  • Minimum Requirement: Safety glasses with side shields are mandatory for all work with this compound.

  • Recommended for Splash Hazard: When transferring liquids or performing reactions with a potential for splashing, chemical splash goggles should be worn. For significant splash risks, a face shield used in conjunction with goggles offers the highest level of protection.

Skin and Body Protection
  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a significant risk of splashes, a chemically resistant apron worn over the lab coat is recommended.

  • Gloves: The choice of glove material is critical. For halogenated aromatic compounds, nitrile gloves may offer limited protection, especially with prolonged contact.

Glove MaterialRecommendation for this compoundRationale
Nitrile Suitable for incidental contact only.Offers good general chemical resistance but may have a short breakthrough time with some organic solvents and halogenated hydrocarbons.[8]
Neoprene Recommended for handling and transfer operations.Generally provides good resistance to acids, bases, alcohols, and some hydrocarbons.[9]
Butyl Rubber Highly recommended for extended use or in situations with a high risk of exposure.Offers excellent resistance to a wide range of chemicals, including many esters, ketones, and halogenated solvents.[9]

Important Considerations for Glove Selection:

  • Always check gloves for signs of degradation, such as swelling, discoloration, or brittleness before and during use.

  • Double-gloving (e.g., two pairs of nitrile gloves or a nitrile glove under a neoprene or butyl rubber glove) can provide an additional layer of protection.

  • Never reuse disposable gloves.

  • After handling the chemical, remove gloves using a technique that avoids contaminating your skin and wash your hands thoroughly.

Respiratory Protection

The need for respiratory protection depends on the specific procedure, the quantity of substance being used, and the effectiveness of engineering controls (i.e., fume hood).

  • Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.

  • Respirator Selection: In the absence of established occupational exposure limits (OELs), a conservative approach is necessary. If a risk assessment indicates the potential for vapor concentrations to exceed safe levels (e.g., during a spill or in an inadequately ventilated area), a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended.[10] For situations with higher potential exposures, a combination OV/P100 cartridge, which also protects against particulates, may be appropriate. A formal respiratory protection program, including fit testing, is required for all respirator users.[11][12]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-rehearsed plan for both routine handling and emergency situations is essential.

Experimental Workflow: Safe Handling Protocol

Preparation:

  • Designate a Work Area: All handling of this compound should occur in a designated area within a chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Procedures: Mentally walk through the entire procedure to identify potential hazards and ensure all safety measures are in place.

Execution:

  • Don PPE: Put on all required PPE before opening the chemical container.

  • Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers into containers with small openings.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Reaction: Upon completion of the work, securely cap all containers containing this compound.

Cleanup:

  • Decontaminate Surfaces: Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in a manner that prevents cross-contamination, removing gloves last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, this compound requires specific disposal procedures. Improper disposal can have serious environmental and regulatory consequences.

Waste Segregation is Key:

  • Halogenated vs. Non-Halogenated: this compound waste must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated solvent waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration.

  • Container Integrity: Use a chemically compatible, leak-proof container with a secure screw-top cap.

Disposal Procedure:

  • Collect Waste: During your experiment, collect all liquid waste containing this compound in the designated halogenated waste container.

  • Contaminated Solids: Any solid materials, such as contaminated paper towels, gloves, or pipette tips, should be collected in a separate, clearly labeled "Solid Hazardous Waste" container.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Arrange for Pickup: Follow your institution's hazardous waste disposal procedures to arrange for pickup by trained professionals.

Visualizing the Safety Workflow

To further clarify the decision-making process for safe handling, the following diagrams illustrate the logical flow for PPE selection and the overall experimental workflow.

PPE_Selection_Workflow PPE Selection for this compound start Start: Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood eye_protection_q Potential for splash? fume_hood->eye_protection_q goggles Wear chemical splash goggles eye_protection_q->goggles Yes safety_glasses Wear safety glasses with side shields eye_protection_q->safety_glasses No face_shield_q Significant splash risk? goggles->face_shield_q face_shield Wear face shield over goggles face_shield_q->face_shield Yes body_protection Wear flame-resistant lab coat face_shield_q->body_protection No face_shield->body_protection safety_glasses->body_protection hand_protection_q Contact type? incidental_contact Incidental Contact hand_protection_q->incidental_contact Incidental extended_contact Extended Contact / Immersion hand_protection_q->extended_contact Extended nitrile_gloves Nitrile gloves (single or double) incidental_contact->nitrile_gloves neoprene_butyl_gloves Neoprene or Butyl Rubber gloves extended_contact->neoprene_butyl_gloves respirator_q Adequate ventilation? (e.g., fume hood) nitrile_gloves->respirator_q neoprene_butyl_gloves->respirator_q apron_q Large volume or high splash risk? body_protection->apron_q apron_q->hand_protection_q No apron Wear chemical-resistant apron apron_q->apron Yes apron->hand_protection_q no_respirator No respirator required (under normal use) respirator_q->no_respirator Yes respirator Use NIOSH-approved respirator with organic vapor (OV) cartridge respirator_q->respirator No / Spill end Proceed with Caution no_respirator->end respirator->end

Caption: PPE selection workflow based on task-specific risks.

Handling_Disposal_Workflow Handling and Disposal of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Conduct Risk Assessment prep2 Designate Work Area in Fume Hood prep1->prep2 prep3 Assemble PPE and Spill Kit prep2->prep3 prep4 Prepare Labeled Waste Containers prep3->prep4 handling1 Don Appropriate PPE prep4->handling1 handling2 Perform Work in Fume Hood handling1->handling2 handling3 Segregate Halogenated Waste handling2->handling3 cleanup1 Decontaminate Work Surfaces handling3->cleanup1 cleanup2 Securely Cap Waste Containers cleanup1->cleanup2 cleanup3 Doff PPE Correctly cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4 cleanup5 Store Waste in Designated Area cleanup4->cleanup5 cleanup6 Follow Institutional Disposal Protocol cleanup5->cleanup6 end End cleanup6->end start Start start->prep1

Caption: Step-by-step workflow for handling and disposal.

By integrating these safety protocols and operational plans into your standard laboratory procedures, you can confidently and safely incorporate this compound into your research and development endeavors.

References

  • Safety Data Sheet for this compound. Generic SDS. [Link]

  • NIOSH. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • NIOSH. NIOSH Respirator Selection Logic. [Link]

  • Northwestern University. Cartridge Selection Guide. [Link]

  • OSHA. Glove Selection Chart. [Link]

  • University of California, Berkeley. Glove Selection Guide. [Link]

  • ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Diethyl Ether. [Link]

  • OSHA. Permissible Exposure Limits – Annotated Table Z-1. [Link]

  • MDPI. Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production. [Link]

  • OSHA. OSHA Glove Selection Chart. [Link]

  • WSU Spokane. Glove Selection Chart. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.